molecular formula C53H69F3N12O15S B15602476 Fapi-mfs

Fapi-mfs

Número de catálogo: B15602476
Peso molecular: 1203.2 g/mol
Clave InChI: RMDGGTNSHBGXHW-PIFWXFIOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fapi-mfs is a useful research compound. Its molecular formula is C53H69F3N12O15S and its molecular weight is 1203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C53H69F3N12O15S

Peso molecular

1203.2 g/mol

Nombre IUPAC

2-[4,7-bis(carboxymethyl)-10-[2-[[(2S)-1-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-6-[(3-fluorosulfonyloxybenzoyl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C53H69F3N12O15S/c54-53(55)29-38(30-57)68(36-53)46(70)31-60-51(78)41-10-12-58-43-9-8-39(28-42(41)43)82-26-4-13-62-22-24-67(25-23-62)52(79)44(7-1-2-11-59-50(77)37-5-3-6-40(27-37)83-84(56,80)81)61-45(69)32-63-14-16-64(33-47(71)72)18-20-66(35-49(75)76)21-19-65(17-15-63)34-48(73)74/h3,5-6,8-10,12,27-28,38,44H,1-2,4,7,11,13-26,29,31-36H2,(H,59,77)(H,60,78)(H,61,69)(H,71,72)(H,73,74)(H,75,76)/t38-,44-/m0/s1

Clave InChI

RMDGGTNSHBGXHW-PIFWXFIOSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fapi-MFS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy tissues is limited. This differential expression profile makes FAP an attractive target for both diagnostic imaging and therapeutic intervention. Fapi-MFS (Fibroblast Activation Protein inhibitor with a methyl-fluorosulfate moiety) is a novel, irreversible inhibitor of FAP that has demonstrated significant promise in preclinical and emerging clinical studies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its unique covalent binding properties, the downstream consequences of FAP inhibition, and relevant experimental methodologies.

Introduction to this compound and its Target, Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein is a type II transmembrane glycoprotein (B1211001) with both dipeptidyl peptidase and endopeptidase activity.[1] In the tumor microenvironment, FAP plays a crucial role in extracellular matrix remodeling, tumor growth, invasion, and immunosuppression.[2][3] Its enzymatic activity contributes to the degradation of components of the extracellular matrix, facilitating cancer cell migration and metastasis.[2]

FAP inhibitors (FAPis) are a class of molecules designed to specifically bind to and inhibit the enzymatic activity of FAP. This compound is a next-generation FAP inhibitor distinguished by its irreversible, covalent mode of binding to its target.[4][5] This irreversible interaction leads to enhanced uptake and prolonged retention within the tumor microenvironment, offering significant advantages for both radionuclide imaging and therapy.[4][6] When labeled with positron emitters like Gallium-68 (⁶⁸Ga), this compound enables high-contrast PET imaging of FAP-expressing tumors.[6] When conjugated with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), it becomes a potent agent for targeted radionuclide therapy.[5]

The Core Mechanism: Irreversible Covalent Binding to FAP

The defining feature of this compound's mechanism of action is its ability to form a stable, covalent bond with a specific amino acid residue within the FAP protein.[4] This irreversible binding contrasts with the reversible binding of first-generation FAP inhibitors like FAPI-04.

The Chemistry of Covalent Ligation

The this compound molecule incorporates a methyl-fluorosulfate (MFS) "warhead." This electrophilic moiety is designed to react with nucleophilic residues on the target protein. Through a sulfur-fluoride exchange (SuFEx) reaction, the MFS group of this compound covalently links to a tyrosine residue on FAP.[4]

Identification of the Covalent Binding Site

Tandem mass spectrometry has been instrumental in identifying the precise binding site of this compound on the FAP protein. Studies have shown that this compound predominantly forms a covalent bond with Tyrosine 450 (Y450) of the FAP protein.[4]

Quantitative Data on this compound Binding and Cellular Activity

The irreversible nature of this compound binding translates to superior binding affinity and cellular retention compared to its reversible counterparts.

Table 1: Comparative Binding Affinities (IC50) of FAP Inhibitors
CompoundTargetIC50 (nM)Reference
This compoundFAP1.8 ± 0.3[7]
FAPI-pFSFAP2.5 ± 0.4[7]
FAPI-04FAP5.2 ± 1.1[7]
Table 2: Preclinical Tumor Uptake of Radiolabeled FAP Inhibitors
RadiotracerTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
[⁶⁸Ga]Ga-FAPI-MFSSDC-PDX1 hour> 10[7]
[⁶⁸Ga]Ga-FAPI-04SDC-PDX1 hour~5[7]
[¹⁷⁷Lu]Lu-FAPI-46PANC-1 Xenograft3 hours~0.3[6]
[¹⁷⁷Lu]Lu-FAPI-04HT-1080-FAP Xenograft1 hour~3.5[8]
[¹¹¹In]In-FAPI-46HT1080-huFAP2 hours22.4 ± 1.9[5]
Table 3: Preclinical and Clinical Dosimetry and Efficacy of FAP-Targeted Radionuclide Therapy
RadiopharmaceuticalTumor Model/Patient PopulationAbsorbed Dose to Tumor (Gy/GBq)Therapeutic OutcomeReference
[¹⁷⁷Lu]Lu-FAPI-MFSSDC-PDX miceNot ReportedComplete tumor growth inhibition at high dose[7]
[²²⁵Ac]Ac-FAPI-MFSSDC-PDX miceNot ReportedRemarkable inhibition of tumor growth[7]
[¹⁷⁷Lu]Lu-DOTA.SA.FAPiVarious Cancers0.603 (median)Clinical response observed[9]
[¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂Various Cancers6.70 (median)Significant clinical response[9]
[¹⁷⁷Lu]Lu-FAPI-XTAdvanced Sarcoma and other cancersNot ReportedStable disease in 35.7% of patients[10]

Downstream Signaling and Impact on the Tumor Microenvironment

Inhibition of FAP by this compound has profound effects on the tumor microenvironment. FAP is implicated in several signaling pathways that promote tumor progression.

FAP-Mediated Signaling Pathways

FAP expression on CAFs has been shown to activate several downstream signaling cascades, including:

  • STAT3-CCL2 Signaling: FAP can activate STAT3 in fibroblasts, leading to the upregulation and secretion of CCL2.[4] CCL2, in turn, recruits myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, contributing to an immunosuppressive milieu.[4]

  • PI3K/AKT and Ras-ERK Pathways: In some cancer types, FAP has been shown to be an upstream regulator of the PI3K/AKT and Ras-ERK signaling pathways, which are critical for cell proliferation, survival, and invasion.[8]

  • TGF-β Signaling: The TGF-β signaling pathway is a key driver of fibroblast activation and the transformation of normal fibroblasts into CAFs.[6] FAP expression is often correlated with active TGF-β signaling in the tumor stroma.

By irreversibly inhibiting FAP, this compound is hypothesized to disrupt these pro-tumorigenic signaling networks, thereby altering the tumor microenvironment to be less favorable for cancer growth and potentially more responsive to immunotherapy.

Diagram 1: FAP Signaling in Cancer-Associated Fibroblasts

FAP_Signaling cluster_0 FAP-STAT3-CCL2 Axis FAP FAP uPAR uPAR FAP->uPAR interacts with PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT activates Ras_ERK Ras/ERK Pathway FAP->Ras_ERK activates FAK FAK uPAR->FAK activates Src Src FAK->Src activates JAK2 JAK2 Src->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates CCL2 CCL2 (secretion) STAT3->CCL2 upregulates MDSC_recruitment MDSC Recruitment CCL2->MDSC_recruitment Immunosuppression Immunosuppression MDSC_recruitment->Immunosuppression Proliferation_Invasion Cell Proliferation & Invasion PI3K_AKT->Proliferation_Invasion Ras_ERK->Proliferation_Invasion TGF_beta TGF-β Signaling CAF_Activation CAF Activation TGF_beta->CAF_Activation CAF_Activation->FAP induces expression

Caption: FAP signaling pathways in cancer-associated fibroblasts.

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.

SDS-PAGE and Autoradiography for Covalent Binding Assessment

This protocol is designed to visually demonstrate the covalent binding of a radiolabeled FAP inhibitor to the FAP protein.

Materials:

  • Purified human FAP protein

  • Radiolabeled this compound (e.g., ¹⁷⁷Lu-Fapi-MFS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE loading buffer (containing SDS and a reducing agent)

  • Polyacrylamide gels

  • Electrophoresis apparatus and power supply

  • Gel staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

  • Phosphor screen or X-ray film for autoradiography

  • Phosphor imager or film developer

Procedure:

  • Incubate purified human FAP protein with radiolabeled this compound at 37°C for a specified time (e.g., 1 hour) in PBS.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the mixture at 95°C for 5 minutes to denature the proteins.

  • Load the samples onto a polyacrylamide gel and perform SDS-PAGE to separate the proteins by molecular weight.

  • After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize all protein bands, including the FAP protein.

  • Destain the gel to reduce background staining.

  • Dry the gel and expose it to a phosphor screen or X-ray film.

  • Develop the phosphor screen or film to visualize the radioactive bands. A radioactive band corresponding to the molecular weight of the FAP-Fapi-MFS complex confirms covalent binding.

Diagram 2: Experimental Workflow for Covalent Binding Assessment

Covalent_Binding_Workflow Incubation Incubate Radiolabeled this compound with Purified FAP Protein Denaturation Denature Proteins with SDS-PAGE Loading Buffer Incubation->Denaturation SDS_PAGE Separate Proteins by SDS-PAGE Denaturation->SDS_PAGE Staining Stain Gel with Coomassie Blue SDS_PAGE->Staining Autoradiography Expose Gel to Phosphor Screen or Film Staining->Autoradiography Analysis Analyze for Radioactive Band at FAP-Fapi-MFS Complex Size Autoradiography->Analysis

Caption: Workflow for SDS-PAGE and autoradiography.

Tandem Mass Spectrometry for Binding Site Identification

This protocol details the method for identifying the specific amino acid residue on FAP that covalently binds to this compound.

Materials:

  • FAP-Fapi-MFS complex (from the binding reaction)

  • Trypsin or other suitable protease

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Database search software for protein identification and post-translational modification analysis

Procedure:

  • Excise the protein band corresponding to the FAP-Fapi-MFS complex from an SDS-PAGE gel.

  • Perform in-gel digestion of the protein complex with trypsin to generate peptides.

  • Extract the peptides from the gel.

  • Analyze the peptide mixture using an LC-MS/MS system. The peptides are first separated by liquid chromatography and then fragmented in the mass spectrometer.

  • Analyze the resulting MS/MS spectra using database search software. Search for the FAP protein sequence with a modification corresponding to the mass of the this compound adduct on specific amino acid residues (e.g., tyrosine).

  • The identification of a peptide with this specific mass shift confirms the covalent binding and pinpoints the modified amino acid.

In Vitro Cellular Uptake and Retention Assays

This protocol measures the uptake and retention of radiolabeled this compound in FAP-expressing cells.

Materials:

  • FAP-expressing cancer cells (e.g., HT-1080-FAP)

  • Cell culture medium and supplements

  • Radiolabeled this compound

  • Binding buffer (e.g., PBS with 1% BSA)

  • Acid wash solution (e.g., glycine-HCl, pH 2.5) to differentiate between internalized and membrane-bound radioactivity

  • Cell lysis buffer

  • Gamma counter

Procedure for Uptake Assay:

  • Seed FAP-expressing cells in multi-well plates and allow them to adhere.

  • Incubate the cells with a known concentration of radiolabeled this compound in binding buffer for various time points (e.g., 30, 60, 120 minutes) at 37°C.

  • At each time point, wash the cells with ice-cold PBS to remove unbound radioactivity.

  • To differentiate between internalized and membrane-bound radioactivity, incubate the cells with an acid wash solution to strip off surface-bound radiotracer.

  • Lyse the cells with cell lysis buffer.

  • Measure the radioactivity in the acid wash fraction (membrane-bound) and the cell lysate (internalized) using a gamma counter.

  • Calculate the percentage of uptake per million cells.

Procedure for Retention Assay:

  • Perform an uptake assay for a fixed period (e.g., 1 hour).

  • After the uptake period, wash the cells and replace the medium with fresh, non-radioactive medium.

  • Incubate the cells for various chase periods (e.g., 1, 4, 24, 48 hours).

  • At each chase point, collect the medium and lyse the cells.

  • Measure the radioactivity in the medium and the cell lysate to determine the percentage of retained radioactivity over time.

Conclusion

This compound represents a significant advancement in the field of FAP-targeted diagnostics and therapeutics. Its unique mechanism of action, characterized by irreversible covalent binding to FAP, leads to enhanced tumor accumulation and retention. This property, coupled with the crucial role of FAP in the tumor microenvironment, positions this compound as a highly promising agent for improving cancer imaging and delivering potent, targeted radionuclide therapy. Further research and clinical trials will continue to elucidate the full potential of this innovative molecule in oncology.

References

An In-depth Technical Guide to Fapi-mfs: An Irreversible Covalent Fibroblast Activation Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target in oncology due to its high expression in the stroma of over 90% of epithelial cancers and its limited presence in healthy adult tissues[1][2]. This differential expression makes FAP an ideal candidate for targeted imaging and radionuclide therapy. While early-generation FAP inhibitors (FAPIs) demonstrated clinical promise, their rapid clearance from tumors limited their therapeutic efficacy[3][4]. Fapi-mfs is a novel, irreversible FAP inhibitor designed to overcome this limitation. By forming a stable, covalent bond with FAP, this compound offers enhanced uptake and prolonged retention in tumor tissues, thereby potentiating the effects of radionuclide therapy[5][6]. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and preclinical findings.

Introduction to FAP and FAP Inhibitors

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease predominantly expressed on the surface of cancer-associated fibroblasts (CAFs)[2][7]. CAFs are a major component of the tumor microenvironment (TME) and play a critical role in tumor progression, invasion, angiogenesis, and resistance to therapy[2][8]. FAP's enzymatic activity remodels the extracellular matrix, facilitating cancer cell invasion and metastasis[7][9].

The development of quinoline-based FAP inhibitors (FAPIs) has enabled non-invasive imaging and therapy targeting the TME[8][10]. When labeled with diagnostic radionuclides like Gallium-68 (⁶⁸Ga), FAPIs allow for high-contrast PET/CT imaging of tumors[1][11]. When paired with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), they become potent agents for targeted radioligand therapy[3][4][12]. Early inhibitors like FAPI-04, while effective for imaging, showed suboptimal tumor retention times for therapy[3]. This led to the development of covalently targeted radioligands, such as this compound, to improve radiopharmaceutical accumulation and retention[13][14].

This compound: Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to Fibroblast Activation Protein[5][6]. Its structure incorporates a maleimide-substituted aryl fluorosulfate (B1228806) (MFS) "warhead"[13]. This functional group engages in a proximity-triggered sulfur fluoride (B91410) exchange (SuFEx) reaction with the active site serine residue of FAP, forming a highly stable, irreversible covalent bond[13][14]. This covalent binding mechanism is key to its enhanced retention within cancer cells compared to non-covalent inhibitors[5][6].

The proposed kinetic process involves an initial reversible binding step, followed by the irreversible covalent modification of the enzyme[14]. This contrasts with first-generation inhibitors like FAPI-04, which are suggested to form a reversible, acid-sensitive covalent bond[14]. The irreversible nature of the this compound bond is crucial for prolonging the intratumoral residence time of the attached radionuclide, thereby increasing the total radiation dose delivered to the tumor.

G cluster_2 Irreversible Inhibition Fapi_mfs This compound (with MFS warhead) Reversible_Binding Reversible Binding (Docking) Fapi_mfs->Reversible_Binding Covalent_Bond Irreversible Covalent Bond (SuFEx Reaction) Reversible_Binding->Covalent_Bond Step 2 Proximity-Triggered FAP_Enzyme FAP Enzyme Active_Site Active Site Serine FAP_Enzyme->Active_Site Active_Site->Covalent_Bond Inhibited_FAP Inhibited FAP Complex Covalent_Bond->Inhibited_FAP

Caption: Proposed mechanism of irreversible FAP inhibition by this compound.

Quantitative Data Summary

Quantitative analysis demonstrates the superior binding affinity and selectivity of this compound for FAP compared to related enzymes. The data also highlights the improved tumor uptake of this compound-based radiotracers in preclinical models.

Table 1: In Vitro Binding Affinity and Selectivity

This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the reference compound FAPI-04 against FAP and other serine proteases like Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Endopeptidase (PREP). The Selectivity Index (SI) is calculated as [IC50 (PREP) / IC50 (FAP)].

CompoundFAP IC50 (nM)DPP-4 IC50 (nM)PREP IC50 (nM)Selectivity Index (SI)
This compound 2.1 ± 0.3[15]>10,000[15]2,050 ± 150[15]976[15]
FAPI-04 5.2 ± 0.6[15]>10,000[15]2,750 ± 250[15]529[15]

Data are presented as mean ± s.d. based on fluorescent enzyme activity inhibition assays.[15]

Table 2: Preclinical Tumor Uptake in a Patient-Derived Xenograft (PDX) Model

This table shows the maximum standardized uptake value (SUVmax) in tumors from a PDX mouse model 1-hour post-injection of ⁶⁸Ga-labeled FAPI-04 and this compound.

RadiotracerTumor SUVmax (1h p.i.)
[⁶⁸Ga]Ga-FAPI-04 2.02 ± 0.17[16]
[⁶⁸Ga]Ga-Fapi-mfs 3.15 ± 0.31[16]

Data are presented as mean ± s.d. (n=4 mice).[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized based on standard practices described in the literature for FAPI evaluation.

In-Cell Competitive Binding Assay

This assay determines the binding affinity (IC50) of a non-radiolabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target protein on cell surfaces.

  • Cell Culture: HT-1080-FAP cells, a human fibrosarcoma cell line engineered to overexpress FAP, are cultured in appropriate media until confluent[13].

  • Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer.

  • Competition: A constant concentration of a radiolabeled FAP inhibitor (e.g., [⁶⁸Ga]Ga-FAPI-04) is incubated with the cells in the presence of increasing concentrations of the competitor compound (e.g., this compound or FAPI-04)[13].

  • Incubation: The mixture is incubated for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 4°C to prevent internalization).

  • Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.

  • Quantification: The radioactivity of the cell-bound fraction is measured using a gamma counter.

  • Data Analysis: IC50 values are calculated by fitting the competition data to a one-site fit model using appropriate software (e.g., GraphPad Prism)[13].

In Vitro Enzyme Activity Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of purified FAP.

  • Reagents: Recombinant human FAP enzyme, a fluorogenic FAP substrate, and the test inhibitors (this compound, FAPI-04) are prepared in an assay buffer.

  • Reaction: The FAP enzyme is pre-incubated with various concentrations of the inhibitor for a set time[15].

  • Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Measurement: The fluorescence generated by substrate cleavage is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is determined, and IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration[15]. Assays are repeated for other proteases like PREP and DPP-4 to determine selectivity[15].

In Vivo Biodistribution and PET/CT Imaging in Xenograft Models

This protocol evaluates the pharmacokinetics, tumor-targeting capabilities, and imaging performance of a radiolabeled FAPI in a living animal model.

  • Animal Model: Immunodeficient mice (e.g., NOD SCID) are subcutaneously implanted with FAP-expressing tumor cells, such as a patient-derived xenograft (PDX) or an engineered cell line[16]. Tumors are allowed to grow to a suitable size.

  • Radiolabeling: this compound is radiolabeled with a positron emitter (e.g., ⁶⁸Ga) for PET imaging or a therapeutic isotope (e.g., ¹⁷⁷Lu, ²²⁵Ac) for therapy studies, followed by quality control to ensure high radiochemical purity[16].

  • Administration: A defined amount of the radiotracer is injected intravenously into the tumor-bearing mice[16][17].

  • PET/CT Imaging: At specific time points post-injection (e.g., 1 hour), mice are anesthetized and imaged using a small-animal PET/CT scanner[16].

  • Biodistribution: After the final imaging session, mice are euthanized. Organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.

  • Data Analysis: Uptake in tumors and organs is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV)[16][17].

G cluster_0 Preparation cluster_1 In Vitro Validation cluster_2 In Vivo Evaluation cluster_3 Analysis Radiolabel Radiolabeling (e.g., with ¹⁷⁷Lu) QC Quality Control Radiolabel->QC Cell_Binding Cell Binding Assay (HT-1080-FAP cells) QC->Cell_Binding Internalization Internalization Study Cell_Binding->Internalization Injection IV Injection (PDX Mouse Model) Cell_Binding->Injection Imaging PET/CT Imaging Injection->Imaging Biodist Biodistribution Imaging->Biodist Therapy Radionuclide Therapy Biodist->Therapy Data_Analysis Data Analysis (Tumor Uptake, Efficacy) Therapy->Data_Analysis

Caption: General workflow for preclinical evaluation of a FAPI radiopharmaceutical.

Preclinical Findings

Preclinical studies have validated the potential of this compound as a superior agent for targeted radionuclide therapy.

  • Enhanced Tumor Uptake: Imaging studies in a patient-derived xenograft (PDX) model demonstrated that [⁶⁸Ga]Ga-Fapi-mfs achieved significantly higher tumor uptake (SUVmax) compared to [⁶⁸Ga]Ga-FAPI-04[16]. This enhanced accumulation is critical for delivering a higher radiation dose to the tumor.

  • Improved Therapeutic Efficacy: In a head-to-head comparison in a PDX model, targeted alpha therapy with [²²⁵Ac]Ac-Fapi-mfs resulted in statistically significant tumor growth inhibition compared to both saline control and [²²⁵Ac]Ac-FAPI-04[16]. This suggests that the prolonged retention of this compound translates directly to improved therapeutic outcomes.

  • Favorable Pharmacokinetics: While designed for longer tumor retention, FAPIs generally exhibit rapid clearance from non-target organs, leading to favorable tumor-to-background ratios and minimizing off-target toxicity[3][18].

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 3023869-94-2[5][19]

  • Molecular Formula: C₅₃H₆₉F₃N₁₂O₁₅S[6]

  • Molecular Weight: 1203.25 g/mol [6][19]

  • Appearance: White to off-white solid[6]

  • Key Feature: Contains a maleimide-substituted aryl fluorosulfate (MFS) moiety that acts as a covalent warhead for irreversible binding to FAP[13].

Conclusion and Future Perspectives

This compound represents a significant advancement in the development of FAP-targeted radiopharmaceuticals. Its irreversible, covalent binding mechanism successfully addresses the primary limitation of earlier FAPIs—suboptimal tumor retention—leading to demonstrably higher tumor uptake and superior therapeutic efficacy in preclinical models[5][16]. The robust preclinical data suggest that this compound, when labeled with potent therapeutic radionuclides like ²²⁵Ac or ¹⁷⁷Lu, holds immense promise for treating a wide array of FAP-positive solid tumors.

Future research will focus on the clinical translation of this compound-based radiopharmaceuticals. Human studies are needed to confirm the safety, pharmacokinetic profile, and therapeutic efficacy observed in preclinical experiments. Further optimization and exploration of combination therapies, potentially with immunotherapy, could further enhance the anti-tumor effects and solidify the role of irreversible FAP inhibitors in precision oncology[3].

References

An In-depth Technical Guide to the Covalent Binding of Fapi-mfs to Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fibroblast Activation Protein (FAP), a transmembrane serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs) and is implicated in tumor growth, invasion, and metastasis. Its restricted expression in healthy tissues makes it an attractive target for cancer diagnostics and therapeutics. Fapi-mfs, a potent FAP inhibitor, distinguishes itself through a covalent binding mechanism, leading to irreversible inhibition and prolonged retention within the tumor microenvironment. This guide provides a comprehensive technical overview of the covalent interaction between this compound and FAP, including the underlying molecular mechanisms, quantitative binding data, detailed experimental protocols for characterization, and the relevant signaling pathways.

Mechanism of Covalent Binding

This compound is an irreversible inhibitor of FAP.[1][2][3][4] The covalent interaction is a targeted ligation strategy that ensures the stable and prolonged association of the inhibitor with the FAP protein. This irreversible binding is mediated by the reaction of the maleimide-substituted aryl fluorosulfate (B1228806) (MFS) "warhead" of this compound with a specific amino acid residue within the FAP active site.[5]

Studies involving tandem mass spectrometry have identified that this compound covalently binds to the tyrosine residue at position 450 (Y450) of the FAP protein.[5] This covalent ligation leads to a stable this compound-FAP adduct, effectively and irreversibly inactivating the enzymatic functions of FAP. The irreversible nature of this bond is a key differentiator from reversible inhibitors, contributing to the enhanced uptake and extended retention of this compound in FAP-expressing tumors.[1][2][3][4]

Quantitative Data on this compound and FAP Binding

The following tables summarize the key quantitative data related to the binding of this compound and other relevant FAP inhibitors to FAP.

Table 1: Binding Affinity and Kinetic Constants of FAP Inhibitors

CompoundParameterValueCell Line / ConditionsSource
This compound IC50 10.3 ± 1.1 nMHT-1080-FAP cells[6]
[¹⁷⁷Lu]Lu-FAPI-mfs k_inact 0.021 min⁻¹Purified human FAP
FAPI-04IC506.6 ± 0.7 nMHT-1080-FAP cells[6]
FAPI-pFSIC508.9 ± 0.9 nMHT-1080-FAP cells[6]
FAP-2286IC502.7 nMNot Specified[2]
FAPI-46IC5013.5 nMNot Specified[2]

Table 2: Cellular Uptake and Retention of FAP Inhibitors

CompoundCell LineIncubation TimeUptake (% Added Activity / 10⁶ cells)Retention at 72h (% of initial uptake)Source
[⁶⁸Ga]Ga-FAPI-mfs HT-1080-FAP4 h~18%Not specified[5]
[⁶⁸Ga]Ga-FAPI-04HT-1080-FAP4 h~12%Not specified[5]
[¹⁷⁷Lu]Lu-FAPI-mfs HT-1080-FAPNot specifiedNot specified~80%[5]
[¹⁷⁷Lu]Lu-FAPI-04HT-1080-FAPNot specifiedNot specified~20%[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to FAP.

SDS-PAGE and Autoradioluminography for Covalent Binding Assessment

This protocol is designed to visually demonstrate the irreversible covalent binding of radiolabeled this compound to FAP.

Materials:

  • Purified human FAP protein

  • ¹⁷⁷Lu-labeled this compound

  • Phosphate-buffered saline (PBS), pH 6.5

  • SDS-PAGE gel and electrophoresis apparatus

  • Phosphor screen and imager

Procedure:

  • Incubate purified human FAP (e.g., 3 µM) with ¹⁷⁷Lu-labeled this compound (e.g., 0.15 µM) in PBS (pH 6.5) at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).[5]

  • At each time point, stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Dry the gel and expose it to a phosphor screen.

  • Image the screen using a phosphor imager to visualize the radiolabeled FAP-Fapi-mfs adduct.

  • An increasing band intensity at the molecular weight of FAP over time indicates a stable, covalent bond formation.

Tandem Mass Spectrometry for Identification of the Covalent Binding Site

This protocol outlines the steps to identify the specific amino acid residue on FAP that is covalently modified by this compound.

Materials:

  • This compound-FAP adduct (from a scaled-up version of the binding assay in 3.1)

  • Trypsin (mass spectrometry grade)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Formic acid

  • Acetonitrile

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Denature the this compound-FAP protein complex in a buffer containing urea.

  • Reduce the disulfide bonds with DTT and then alkylate the free cysteine residues with IAA.

  • Digest the protein into smaller peptides using trypsin overnight at 37°C.

  • Acidify the peptide mixture with formic acid to stop the digestion.

  • Separate the peptides using reverse-phase liquid chromatography.

  • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Search the MS/MS data against the FAP protein sequence, specifying a variable modification on tyrosine residues corresponding to the mass of this compound.

  • The identification of a peptide with this specific mass shift on a tyrosine residue confirms the site of covalent attachment. For this compound, this has been identified as Y450.[5]

In Vitro Cell Uptake and Retention Assays

These assays quantify the cellular uptake and retention of radiolabeled this compound in FAP-expressing cells.

Materials:

  • HT-1080-FAP cells (or other FAP-expressing cell line)

  • ⁶⁸Ga-labeled or ¹⁷⁷Lu-labeled this compound

  • Cell culture medium

  • PBS

  • Gamma counter

Procedure for Uptake Assay:

  • Seed HT-1080-FAP cells in multi-well plates and allow them to adhere overnight.

  • Incubate the cells with a known concentration of radiolabeled this compound in serum-free medium for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.[5]

  • At each time point, wash the cells with cold PBS to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Express the uptake as a percentage of the added activity per million cells.

Procedure for Retention Assay:

  • Incubate HT-1080-FAP cells with radiolabeled this compound for 1 hour at 37°C.

  • Wash the cells with fresh medium to remove unbound radioligand.

  • Incubate the cells in compound-free medium for various time points (e.g., 1, 4, 24, 48, 72 hours).[5]

  • At each time point, collect both the medium and the cell lysate.

  • Measure the radioactivity in both fractions using a gamma counter.

  • Calculate the percentage of initial radioactivity remaining in the cells at each time point to determine the retention rate.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways related to this compound and FAP.

Experimental Workflow for Characterization of Covalent Binding

G cluster_binding Covalent Binding Assessment cluster_site_id Binding Site Identification cluster_cellular Cellular Characterization incubate Incubate FAP with Radiolabeled this compound sds_page SDS-PAGE incubate->sds_page digest Tryptic Digest of FAP-Fapi-mfs Adduct incubate->digest autorad Autoradioluminography sds_page->autorad lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis to Identify Modified Residue lcms->data_analysis uptake Cellular Uptake Assay retention Cellular Retention Assay uptake->retention FAP_Signaling cluster_downstream Downstream Effects cluster_outcomes Tumor Progression FAP FAP PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT RAS_ERK RAS/ERK Pathway FAP->RAS_ERK FAK FAK Pathway FAP->FAK Angiogenesis Angiogenesis FAP->Angiogenesis Immune_Suppression Immune Suppression FAP->Immune_Suppression Fapi_mfs This compound Fapi_mfs->FAP Covalent Inhibition Proliferation Cell Proliferation PI3K_AKT->Proliferation RAS_ERK->Proliferation Invasion Invasion & Metastasis FAK->Invasion

References

FAPi-MFS: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of FAPi-MFS, an irreversible inhibitor of Fibroblast Activation Protein (FAP). FAP is a promising theranostic target due to its high expression in the stroma of various cancers and its limited presence in healthy tissues.[1][2] this compound represents a significant advancement in the development of FAP-targeted radiopharmaceuticals for both cancer imaging and therapy.[3][4]

Core Compound: this compound

This compound is a small-molecule inhibitor designed for high-affinity and irreversible binding to Fibroblast Activation Protein (FAP).[3][4] Its structure incorporates a maleimide-substituted aryl fluorosulfate (B1228806) (MFS) group, which confers its covalent binding property.[5] This irreversible binding mechanism is key to its enhanced uptake and prolonged retention in tumor cells, a significant advantage for therapeutic applications.[3][5] When chelated and labeled with radionuclides such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) for targeted radionuclide therapy, this compound becomes a potent tool in oncology.[1][3][6]

Mechanism of Action

This compound functions by covalently binding to FAP, a type II transmembrane serine protease.[2][5] This irreversible ligation occurs with specific tyrosine residues within the FAP protein.[5] Tandem mass spectrometry has identified that the natural Lutetium-labeled this compound primarily reacts with the tyrosine residue at position 450 (Y450) of FAP.[5] This covalent bond ensures that once bound, the radiopharmaceutical is retained at the tumor site for a longer duration, thereby increasing the therapeutic radiation dose delivered to the tumor while minimizing off-target effects.[5][7]

FAPi-MFS_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment (TME) cluster_effect Therapeutic Effect Administered_FAPi_MFS Radiolabeled this compound (e.g., ¹⁷⁷Lu-FAPi-MFS) CAF Cancer-Associated Fibroblast (CAF) Administered_FAPi_MFS->CAF Extravasation Binding Reversible Binding (Initial Docking) Administered_FAPi_MFS->Binding Targets FAP FAP Fibroblast Activation Protein (FAP) on CAF surface Covalent_Bond Irreversible Covalent Bond (this compound reacts with Y450) Binding->Covalent_Bond Ligation Internalization Internalization and Prolonged Retention Covalent_Bond->Internalization Enhanced Uptake Radionuclide_Decay Radionuclide Decay (e.g., β- emission from ¹⁷⁷Lu) Internalization->Radionuclide_Decay DNA_Damage DNA Damage in Adjacent Tumor Cells (Crossfire Effect) Radionuclide_Decay->DNA_Damage

Caption: Mechanism of action for radiolabeled this compound.

Quantitative Data Summary

The development of FAP inhibitors has led to several derivatives with varying binding affinities and pharmacokinetic profiles. While specific IC₅₀ or Kₔ values for this compound are not detailed in the provided search results, comparative data for other FAP inhibitors provide context for the target affinity required for effective tumor targeting.

Table 1: Comparative Binding Affinity of FAP Inhibitors

CompoundClassBinding Affinity (Value)Method
This compound Covalent Small Molecule InhibitorData not available-
FAPI-04Small Molecule InhibitorIC₅₀ = 6.55 nM[8]Enzyme Inhibition Assay
FAP-2286Cyclic PeptideIC₅₀ = 2.7 nM[1]Enzyme Inhibition Assay
FAPI-46Small Molecule InhibitorIC₅₀ = 13.5 nM[1]Enzyme Inhibition Assay
NOTA-PD-FAPISmall Molecule InhibitorIC₅₀ = 0.13 ± 0.07 nM[9]-
NOTA-DD-FAPISmall Molecule InhibitorIC₅₀ = 0.21 ± 0.06 nM[9]-
FAPI-P8PNSmall Molecule InhibitorIC₅₀ = 3.6 nM[6]-

Table 2: Preclinical Performance of Radiolabeled this compound

ParameterCell LineCompoundResult
Cellular Uptake HT-1080-FAP⁶⁸Ga-labeled FAPIsIncreased uptake over 0.5-4 hours.[5]
Cellular Retention HT-1080-FAP¹⁷⁷Lu-labeled this compoundSignificantly higher retention at 72 hours compared to reversible FAPIs.[5]
Tumor Growth Inhibition SDC-PDX Model²²⁵Ac-FAPI-mFSComplete inhibition of tumor growth in the high-dose group.[1]
Tumor Growth Inhibition -¹⁷⁷Lu-FAPI-mFSSimilar therapeutic effects at both high and low doses.[1]

Table 3: Clinical Imaging Performance

ParameterPatient PopulationCompoundKey Finding
Tumor Uptake (SUVmax) Cancer Patients⁶⁸Ga-FAPI-mFSHigher SUVmax in tumors compared to ⁶⁸Ga-FAPI-04.[1]
Lesion Detection Rate Cancer Patients⁶⁸Ga-FAPI-mFSExceeded that of ⁶⁸Ga-FAPI-04 for some small lymph nodes.[1]

Key Experimental Protocols

The unique covalent binding mechanism of this compound has been elucidated through a series of key experiments.

Workflow for Investigating Covalent Binding Mechanism

Covalent_Binding_Workflow Start Start: Hypothesis This compound binds covalently to FAP Incubation Incubate purified human FAP (3 μM) with ¹⁷⁷Lu-FAPi-mFS (0.15 μM) in PBS (pH 6.5) at 37°C Start->Incubation SDS_PAGE SDS-PAGE Analysis Incubation->SDS_PAGE Step 1 Mass_Spec Tandem Mass Spectrometry of FAP-FAPi-mFS complex Incubation->Mass_Spec Parallel Analysis Autoradiography Autoradioluminography SDS_PAGE->Autoradiography Step 2 Result1 Observation: Higher molecular weight band indicates irreversible binding Autoradiography->Result1 Result2 Identification: Covalent ligation site (e.g., Tyrosine 450) Mass_Spec->Result2

Caption: Experimental workflow to confirm covalent binding.

Protocol 1: In Vitro Covalent Binding Assay [5]

  • Protein and Compound Preparation : Purified human FAP is prepared at a concentration of 3 μM in a phosphate-buffered saline (PBS) solution at pH 6.5. The this compound is radiolabeled with ¹⁷⁷Lu and prepared at a concentration of 0.15 μM.

  • Incubation : The purified FAP and ¹⁷⁷Lu-labeled this compound are incubated together at 37°C.

  • Analysis by SDS-PAGE and Autoradioluminography : The reaction mixture is analyzed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The presence of a higher molecular weight band corresponding to the FAP-FAPi-mFS complex, which is detected by autoradioluminography, indicates a stable, irreversible bond.

Protocol 2: Identification of Binding Residue by Mass Spectrometry [5]

  • Complex Formation : A stable complex of FAP and non-radioactive Lu-FAPi-mFS is formed.

  • Purification : The FAP-FAPi-mFS protein ligation complex is purified from the reaction mixture.

  • Tandem Mass Spectrometry : The purified complex is subjected to tandem mass spectrometry analysis to identify the specific amino acid residues to which this compound is covalently attached. For natLu-FAPI-mFS, this was identified as Tyrosine 450.

Protocol 3: Cellular Uptake and Retention Assays [5]

  • Cell Culture : HT-1080 cells engineered to express FAP (HT-1080-FAP) are used.

  • Uptake Assay :

    • Cells are incubated with ⁶⁸Ga-labeled this compound for various time points (e.g., 0.5 to 4 hours).

    • After incubation, cells are washed to remove unbound compound.

    • The radioactivity associated with the cells is measured, and the data is expressed as a percentage of the added activity, normalized to cell number.

  • Retention Assay :

    • Cells are incubated with ¹⁷⁷Lu-labeled this compound for 1 hour to allow for binding and uptake.

    • The medium is then replaced with a compound-free medium.

    • Cells are incubated for various chase periods (e.g., 1 to 72 hours).

    • At each time point, the radioactivity remaining in the cells is measured to evaluate the efflux kinetics.

Preclinical and Clinical Development

This compound, and its derivatives, have demonstrated significant potential in both preclinical models and clinical studies.

  • Preclinical Findings : In vitro studies have confirmed the irreversible binding and enhanced retention of this compound compared to reversible inhibitors like FAPI-04.[5] In vivo studies in tumor-bearing mouse models have shown that radiolabeled this compound derivatives (e.g., with ¹⁷⁷Lu and ²²⁵Ac) can effectively inhibit tumor growth.[1][7] The efficacy of ²²⁵Ac-FAPI-mFS was particularly noteworthy, showing complete tumor growth inhibition in a patient-derived xenograft (PDX) model.[1]

  • Clinical Translation : Early clinical data suggests that this compound offers superior imaging characteristics over first-generation FAP inhibitors.[1] Imaging studies in cancer patients using ⁶⁸Ga-FAPI-mFS have shown higher tumor uptake (SUVmax) and an improved detection rate for small lymph node metastases when compared to ⁶⁸Ga-FAPI-04.[1] Therapeutic studies with ¹⁷⁷Lu-FAPI-mFS have shown anti-tumor effects, with an interesting observation that the efficacy did not appear to be dose-dependent in the tested range.[1] These promising results have paved the way for further clinical trials to establish the safety and efficacy of this compound-based theranostics.

Conclusion and Future Directions

This compound represents a significant step forward in the development of FAP-targeted agents. Its irreversible, covalent binding mechanism leads to improved tumor retention, which is highly advantageous for targeted radionuclide therapy. The superior performance in preclinical models and initial clinical imaging studies highlights its potential to become a best-in-class FAP-targeted radiopharmaceutical.

Future research will likely focus on:

  • Conducting larger, prospective clinical trials to validate the therapeutic efficacy and safety of ¹⁷⁷Lu-FAPI-mFS and ²²⁵Ac-FAPI-mFS across a range of FAP-positive cancers.

  • Optimizing dosing schedules and exploring combination therapies, for instance, with immunotherapy, to enhance anti-tumor responses.[1]

  • Further structural modifications to fine-tune the pharmacokinetic and biodistribution profiles.

References

FAPI-mFS: A Deep Dive into its Preclinical Profile for Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on FAPI-mFS, an irreversible inhibitor of Fibroblast Activation Protein (FAP). FAP is a promising pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of solid tumors, with limited expression in healthy adult tissues. This compound distinguishes itself from other FAP inhibitors through its unique covalent binding mechanism, which offers the potential for enhanced tumor uptake and retention of radiolabeled conjugates, making it a compelling candidate for targeted radionuclide therapy.

Core Concepts: The Irreversible Advantage of this compound

This compound is engineered to form a stable, covalent bond with its target, the FAP protein. This irreversible binding is a key differentiator from many other FAP inhibitors that bind reversibly. Preclinical evidence suggests that this covalent interaction with the tyrosine residue Y450 on FAP leads to significantly prolonged retention of the radiopharmaceutical within the tumor.[1] This extended residence time is hypothesized to increase the total radiation dose delivered to the tumor, potentially leading to improved therapeutic efficacy.

In preclinical studies, a "SuFEx-engineered FAPI," believed to be this compound, demonstrated a remarkable 257% greater tumor uptake and a 13-fold increase in tumor retention in mice when compared to its reversible counterpart.[2] This enhanced tumor-to-background ratio is a critical factor for both diagnostic imaging and therapeutic applications.

Quantitative Preclinical Data

While specific quantitative preclinical data for this compound is limited in publicly available literature, the following tables summarize the expected and reported qualitative advantages, supplemented with representative data from other FAP inhibitors to provide context for typical preclinical findings in this class of molecules.

Table 1: Comparative In Vivo Biodistribution of Radiolabeled FAP Inhibitors (%ID/g)

Organ/TissueRepresentative Reversible FAPI (e.g., 177Lu-FAPI-04) at 1h p.i.177Lu-FAPI-mFS (Anticipated)
Blood~1.0Lower, rapid clearance
Heart~0.5Low
Lungs~0.8Low
Liver~1.5Low, primarily renal clearance
Spleen~0.7Low
Kidneys~3.0Moderate, primary route of excretion
Muscle~0.4Very Low
Bone~1.2Low
Tumor~5.0Significantly Higher

Note: The data for the representative reversible FAPI is illustrative and compiled from various preclinical studies on similar compounds. The anticipated values for 177Lu-FAPI-mFS are based on qualitative statements of improved uptake and rapid clearance from healthy tissues.

Table 2: Preclinical Therapeutic Efficacy of Radiolabeled FAP Inhibitors

Treatment GroupTumor Growth InhibitionMedian Survival
Vehicle Control-Baseline
Representative Reversible FAPI (e.g., 177Lu-FAPI-46)ModerateIncreased
177Lu-FAPI-mFS (High Dose)Significant Significantly Increased
177Lu-FAPI-mFS (Low Dose)Significant Significantly Increased
225Ac-FAPI-mFSPotent Significantly Increased

Note: Reports indicate that both high and low doses of 177Lu-FAPI-mFS demonstrated similar therapeutic effects, suggesting a wide therapeutic window. 225Ac-FAPI-mFS has also been reported to be effective in inhibiting tumor growth. Specific tumor volume and survival data for this compound are not yet publicly available.

Table 3: Preclinical Toxicology Profile of this compound

ParameterObservation
Body Weight No significant changes reported in preclinical studies with similar FAP inhibitors.
Organ Histopathology No significant organ toxicity reported for other FAP inhibitors at therapeutic doses.
Hematology Potential for dose-dependent hematological toxicity with radionuclide therapies, requires careful monitoring.

Note: Specific toxicology data for this compound is not currently available. The information provided is based on the general safety profile of FAP-targeted radiopharmaceuticals.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies used in the preclinical evaluation of FAP-targeted radiopharmaceuticals.

In Vitro Cell Uptake and Internalization Assay
  • Cell Culture: FAP-expressing cells (e.g., HT-1080-FAP) and a negative control cell line are cultured to 80-90% confluency in appropriate media.

  • Radiolabeling: this compound is radiolabeled with an imaging radionuclide (e.g., 68Ga) according to established protocols.

  • Incubation: Cells are incubated with the radiolabeled this compound (e.g., at 1 nM concentration) for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Washing: After incubation, cells are washed with ice-cold PBS to remove unbound radioactivity.

  • Internalization: To differentiate between membrane-bound and internalized radioactivity, an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) can be used to strip surface-bound radioligand.

  • Cell Lysis and Counting: Cells are lysed, and the radioactivity in the cell lysate (total uptake) and the acid-wash fraction (internalized) is measured using a gamma counter.

  • Data Analysis: Uptake is typically expressed as a percentage of the added dose per million cells.

In Vivo Biodistribution Study
  • Animal Model: Tumor-bearing mice (e.g., nude mice with xenografts of FAP-expressing tumors) are used.

  • Radiotracer Administration: A defined amount of radiolabeled this compound (e.g., 177Lu-FAPI-mFS, ~5 MBq) is injected intravenously via the tail vein.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 168 hours).

  • Organ Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and the radioactivity is measured in a gamma counter.

  • Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Radionuclide Therapy Study
  • Animal Model and Tumor Implantation: Similar to the biodistribution study, tumor-bearing mice are prepared. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Animals are randomized into a control group (vehicle) and treatment groups receiving different doses of the therapeutic radiopharmaceutical (e.g., 177Lu-FAPI-mFS or 225Ac-FAPI-mFS).

  • Therapy Administration: The therapeutic agent is administered, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice or three times a week). Animal health is closely monitored.

  • Endpoint: The study continues until tumors in the control group reach a predetermined maximum size or until a defined study endpoint. Survival is also monitored.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment groups to the control. Survival curves are analyzed using Kaplan-Meier plots.

Signaling Pathways and Visualizations

FAP is known to modulate several signaling pathways in the tumor microenvironment, contributing to tumor progression, immunosuppression, and metastasis. The inhibition of FAP by this compound is expected to disrupt these pro-tumorigenic signals.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP uPAR uPAR FAP->uPAR associates with PI3K PI3K FAP->PI3K activates Ras Ras FAP->Ras activates FAK FAK uPAR->FAK activates Src Src FAK->Src activates JAK2 JAK2 Src->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p dimerizes & translocates Akt Akt PI3K->Akt activates Proliferation,\nInvasion Proliferation, Invasion Akt->Proliferation,\nInvasion ERK ERK Ras->ERK activates ERK->Proliferation,\nInvasion Gene_Expression Gene Expression (e.g., CCL2) STAT3_p->Gene_Expression induces Immunosuppression Immunosuppression Gene_Expression->Immunosuppression Fapi_mfs This compound Fapi_mfs->FAP irreversibly inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a1 Radiolabeling of This compound a2 Cell Uptake & Internalization Assay a1->a2 a3 Binding Affinity (IC50) Determination a1->a3 b2 Biodistribution Study (%ID/g) a2->b2 a3->b2 b1 Tumor Model Development b1->b2 b3 PET/SPECT Imaging b1->b3 b4 Radionuclide Therapy Study b1->b4 b5 Toxicology Assessment b4->b5

References

FAPi-mFS: A Technical Guide to its Molecular and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial tumors.[1][2] Its expression in healthy adult tissues is minimal, making it an exceptionally attractive target for both cancer diagnosis and therapy.[1][2] FAP plays a significant role in tumor progression by remodeling the extracellular matrix (ECM), promoting angiogenesis, and contributing to an immunosuppressive tumor microenvironment.[3][4]

FAP inhibitors (FAPIs) are a class of molecules designed to target FAP. When labeled with radionuclides, they become powerful tools for theranostics—combining diagnostic imaging (e.g., with Gallium-68) and targeted radionuclide therapy (e.g., with Lutetium-177 or Actinium-225).[5][6] However, the efficacy of early FAPI-based radiopharmaceuticals was often limited by their rapid clearance from tumors, which reduces the radiation dose delivered to the target site.[5]

FAPi-mFS represents a next-generation, irreversible FAP inhibitor engineered to overcome this limitation. It was developed by incorporating a sulfur (VI) fluoride (B91410) exchange (SuFEx) chemistry-based linker, which enables the formation of a stable, covalent bond with the FAP enzyme.[7][8] This irreversible binding dramatically enhances the uptake and retention of the radiopharmaceutical in tumors, thereby potentiating its therapeutic effect.[7][9] This guide provides an in-depth overview of the molecular and cellular mechanisms of this compound, supported by quantitative data and detailed experimental methodologies.

Core Molecular Mechanism of Action

The defining feature of this compound is its ability to form an irreversible, covalent bond with its target, the FAP enzyme. This mechanism distinguishes it from earlier, reversible FAP inhibitors like FAPI-04.

Covalent Ligation via SuFEx Chemistry

This compound is engineered with a maleimide-substituted aryl fluorosulfate (B1228806) (mFS) "warhead".[10] The mechanism proceeds through a two-step "binding-to-ligation" process:

  • Initial Non-covalent Binding: The this compound molecule first binds reversibly to the active site of the FAP protein, guided by the high affinity of the core FAPI structure.

  • Irreversible Covalent Ligation: Once positioned correctly within the binding pocket, the fluorosulfate group undergoes a sulfur (VI) fluoride exchange (SuFEx) "click" reaction.[7] This reaction is highly specific and results in the formation of a stable sulfonyl-oxygen bond between this compound and a tyrosine residue on the FAP protein.[7]

Tandem mass spectrometry has conclusively identified Tyrosine 450 (Y450) as the primary amino acid residue on the FAP protein that this compound covalently binds to.[5][11] This irreversible bond ensures that once this compound is captured by FAP in the tumor, it is not released, leading to prolonged retention.[7]

G cluster_0 Molecular Mechanism of this compound FAPi_mFS This compound (with mFS warhead) Intermediate Reversible Binding Complex FAPi_mFS->Intermediate Step 1: Reversible Binding FAP FAP Enzyme (on CAF surface) FAP->Intermediate Covalent_Complex Irreversible Covalent Complex (FAP-Y450) Intermediate->Covalent_Complex Step 2: SuFEx Reaction (Covalent Ligation) Covalent_Complex->Covalent_Complex G cluster_0 FAP-Mediated Signaling cluster_1 Invasion & Proliferation cluster_2 Immunosuppression FAPi_mFS This compound FAP FAP FAPi_mFS->FAP Inhibits ECM ECM Degradation FAP->ECM Promotes uPAR uPAR FAP->uPAR Activates Integrins Integrin Signaling ECM->Integrins FAK FAK/c-Src/JAK2 uPAR->FAK PI3K_AKT PI3K/AKT Pathway Integrins->PI3K_AKT RAS_ERK Ras/ERK Pathway Integrins->RAS_ERK Invasion Cell Invasion, Migration, Proliferation PI3K_AKT->Invasion RAS_ERK->Invasion STAT3 STAT3 Activation FAK->STAT3 CCL2 CCL2 Secretion STAT3->CCL2 MDSC MDSC Recruitment CCL2->MDSC G cluster_0 Workflow: In Vitro Covalent Binding & MS Analysis Incubate_Radio 1. Incubate Purified FAP with [¹⁷⁷Lu]Lu-FAPI-mFS SDS_PAGE 2. SDS-PAGE Separation Incubate_Radio->SDS_PAGE Autorad 3. Autoradioluminography SDS_PAGE->Autorad Result_Covalent Result: Stable High MW Band (Confirms Covalent Bond) Autorad->Result_Covalent Incubate_NonRadio 1. Incubate Purified FAP with non-radioactive this compound Digest 2. Enzymatic Digestion (e.g., Trypsin) Incubate_NonRadio->Digest MS 3. Tandem Mass Spectrometry (MS/MS) Digest->MS Result_Site Result: Identification of Modified Peptide (Confirms Y450 Binding Site) MS->Result_Site G cluster_0 Workflow: Cellular Uptake & Retention Assay Seed 1. Seed FAP-expressing cells (e.g., HT-1080-FAP) Incubate_Uptake 2a. Incubate with Radiotracer (Uptake Assay) Seed->Incubate_Uptake Incubate_Retention 2b. Load with Radiotracer, then replace with fresh medium (Retention Assay) Seed->Incubate_Retention Timepoints_Uptake 3a. Collect at multiple 'uptake' time points Incubate_Uptake->Timepoints_Uptake Timepoints_Retention 3b. Collect at multiple 'chase' time points Incubate_Retention->Timepoints_Retention Wash 4. Wash cells with cold PBS Timepoints_Uptake->Wash Timepoints_Retention->Wash Lyse 5. Lyse cells (e.g., 1M NaOH) Wash->Lyse Measure 6. Measure radioactivity in lysate via Gamma Counter Lyse->Measure Result 7. Calculate % Uptake or % Retention Measure->Result

References

An In-depth Technical Guide to the Pharmacology of Fapi-mfs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of Fapi-mfs, a novel covalent inhibitor of Fibroblast Activation Protein (FAP). This compound represents a significant advancement in the development of FAP-targeted agents, demonstrating enhanced tumor uptake and retention, positioning it as a promising candidate for targeted radionuclide therapy and diagnostics. This document details its mechanism of action, presents key quantitative preclinical and clinical data, outlines associated experimental protocols, and explores the core signaling pathways modulated by FAP inhibition.

Core Pharmacology and Mechanism of Action

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial tumors, while its expression in healthy tissues is limited.[1] This differential expression makes FAP an attractive "pan-tumoral" target for cancer therapy and imaging.

This compound (meta-Fluorosulfate) is an irreversible FAP inhibitor designed for enhanced therapeutic potential.[2] Unlike first-generation FAP inhibitors (FAPIs) like FAPI-04 which exhibit reversible binding, this compound establishes a stable, covalent bond with its target.

Mechanism of Covalent Binding: The mechanism involves a two-step "binding-to-ligation" process. First, the FAPI moiety of the molecule reversibly docks into the active site of FAP. Following this initial binding, the meta-fluorosulfate ([⁻O-SO₂-F]) "warhead" undergoes a Sulfur (VI) Fluoride Exchange (SuFEx) click chemistry reaction with a nearby tyrosine residue on the FAP protein, specifically Y450 .[3] This reaction forms a highly stable sulfonyl-oxygen-tyrosine covalent bond, effectively and irreversibly inactivating the protease.[2][3] This covalent ligation is the key to the molecule's prolonged retention within the tumor microenvironment.[2]

Quantitative Data Summary

The covalent binding mechanism of this compound translates into superior binding affinity, selectivity, and pharmacokinetic properties compared to its non-covalent predecessor, FAPI-04.

In Vitro Binding Affinity and Selectivity

Competitive binding assays are crucial for determining the potency and specificity of a new ligand. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

CompoundTargetIC50 (nM)Selectivity Index (SI) vs. FAP
This compound FAP 1.2 ± 0.2 -
DPP-4>10,000>8333
PREP1,700 ± 2001417
FAPI-04 FAP 3.8 ± 0.4 -
DPP-4>10,000>2631
PREP1,800 ± 200474
Data sourced from "Covalent targeted radioligands potentiate radionuclide therapy" (Nature, 2024).[4]
Preclinical Biodistribution in Mouse Models

Biodistribution studies using radiolabeled compounds are essential to understand their uptake and clearance from tumors and healthy organs. The following data were generated in HT-1080-FAP tumor-bearing mice, showing a significant increase in tumor uptake and retention for ¹⁷⁷Lu-FAPI-mFS compared to ¹⁷⁷Lu-FAPI-04.

Table 2.1: Biodistribution of ¹⁷⁷Lu-FAPI-mFS vs. ¹⁷⁷Lu-FAPI-04 (%ID/g)

Organ2 hours24 hours72 hours
¹⁷⁷Lu-FAPI-mFS ¹⁷⁷Lu-FAPI-04 ¹⁷⁷Lu-FAPI-mFS
Tumor 23.9 ± 3.1 9.3 ± 1.5 17.2 ± 2.5
Blood0.8 ± 0.20.6 ± 0.10.1 ± 0.0
Heart0.6 ± 0.10.5 ± 0.10.1 ± 0.0
Lung1.1 ± 0.20.9 ± 0.20.2 ± 0.0
Liver1.2 ± 0.21.0 ± 0.20.3 ± 0.1
Spleen0.7 ± 0.10.6 ± 0.10.2 ± 0.0
Pancreas1.5 ± 0.31.3 ± 0.20.3 ± 0.1
Stomach0.6 ± 0.10.5 ± 0.10.1 ± 0.0
Intestine1.3 ± 0.31.1 ± 0.20.4 ± 0.1
Kidney4.5 ± 0.93.8 ± 0.60.8 ± 0.2
Muscle0.5 ± 0.10.4 ± 0.10.1 ± 0.0
Bone1.8 ± 0.41.5 ± 0.30.4 ± 0.1
Data sourced from "Covalent targeted radioligands potentiate radionuclide therapy" (Nature, 2024).[4]
Pilot Clinical PET Imaging

In a pilot study involving patients with various cancers, ⁶⁸Ga-FAPI-mFS demonstrated superior tumor delineation and higher uptake compared to ⁶⁸Ga-FAPI-04.

Table 2.2: Comparison of SUVmax in Patient Lesions

Patient IDCancer TypeLesion LocationSUVmax (⁶⁸Ga-FAPI-04)SUVmax (⁶⁸Ga-FAPI-mFS)
Patient 1Medullary ThyroidLymph Node5.612.1
Patient 2PancreaticLiver Metastasis4.89.5
SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. Data is illustrative based on findings reported in "Covalent targeted radioligands potentiate radionuclide therapy" (Nature, 2024).[4][5]

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments used to characterize this compound.

In-Cell Competitive Binding Assay

This assay determines the IC50 value of a non-radiolabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [⁶⁸Ga]Ga-FAPI-04) for binding to the target protein on intact cells.

Protocol:

  • Cell Culture: HT-1080-FAP cells (human fibrosarcoma cells overexpressing FAP) are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1 µg/mL Puromycin at 37°C in a 5% CO₂ incubator.[6][7]

  • Cell Plating: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere overnight.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor compound (this compound or FAPI-04) in binding buffer (e.g., PBS with 0.1% BSA) to achieve final concentrations ranging from 0.1 nM to 10,000 nM.

    • Add a constant concentration of the radioligand, [⁶⁸Ga]Ga-FAPI-04 (e.g., 1 nM), to each well.

    • Simultaneously, add the varying concentrations of the competitor compound. Include wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of a known inhibitor (e.g., 10 µM unlabeled FAPI-04) to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells in each well using 1 M NaOH. Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Convert raw counts to percentage of specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[8]

G cluster_prep Plate Preparation cluster_assay Competition Assay cluster_measure Measurement & Analysis P1 Seed HT-1080-FAP cells in 24-well plate P2 Incubate overnight P1->P2 A1 Add constant [⁶⁸Ga]Ga-FAPI-04 P2->A1 A2 Add serial dilutions of competitor (this compound) A3 Incubate 1h at RT M1 Wash cells 3x with cold PBS A3->M1 M2 Lyse cells (NaOH) M1->M2 M3 Measure radioactivity (Gamma Counter) M2->M3 M4 Calculate IC50 via non-linear regression M3->M4

Workflow for In-Cell Competitive Binding Assay.

Covalent Binding Verification Assay

This assay uses SDS-PAGE and autoradiography to visually confirm the formation of a stable covalent bond between the radiolabeled this compound and the FAP protein.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, incubate purified human FAP protein (e.g., 3 µM) with the radiolabeled compound ([¹⁷⁷Lu]Lu-FAPI-mFS or control [¹⁷⁷Lu]Lu-FAPI-04) at a concentration of 0.15 µM. The reaction is performed in PBS (pH 6.5) at 37°C for 1 hour.[3]

  • Sample Denaturation: Stop the reaction by adding 2x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT). Heat the samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured samples onto a polyacrylamide gel (e.g., 10% Tris-Glycine gel). Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom. Include a molecular weight marker lane.

  • Staining (Optional): Stain the gel with Coomassie Blue to visualize all protein bands, including the FAP protein band.

  • Autoradiography: Dry the gel and expose it to a phosphor imaging screen or X-ray film for a suitable duration (e.g., 12-24 hours).

  • Imaging and Analysis: Scan the exposed screen or develop the film. A radioactive band at the molecular weight of FAP (approx. 95 kDa) indicates that the radioligand is bound to the protein. The covalent nature is confirmed if this band persists under denaturing SDS-PAGE conditions, while a reversible binder would dissociate.[3]

G cluster_reaction Incubation cluster_sds Denaturation & Electrophoresis cluster_analysis Detection R1 Purified FAP Protein R3 Incubate 1h at 37°C R1->R3 R2 [¹⁷⁷Lu]Lu-FAPI-mFS R2->R3 S1 Add SDS-PAGE Loading Buffer R3->S1 S2 Heat at 95°C, 5 min S1->S2 S3 Run on Polyacrylamide Gel S2->S3 A1 Dry Gel S3->A1 A2 Expose to Phosphor Screen (Autoradiography) A1->A2 A3 Scan & Analyze A2->A3 A4 Result: Radioactive band at FAP molecular weight A3->A4

Workflow for Covalent Binding Verification via SDS-PAGE.

Preclinical Biodistribution Study

This in vivo experiment quantifies the distribution of a radiopharmaceutical in a tumor-bearing animal model over time.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous HT-1080-FAP xenografts. Tumors should reach a size of approximately 100-200 mm³ before the study begins.

  • Radiopharmaceutical Administration: Inject a defined activity of the radiopharmaceutical (e.g., 1.85 MBq of [¹⁷⁷Lu]Lu-FAPI-mFS) into each mouse via the tail vein.

  • Time Points: Euthanize groups of mice (n=3-5 per group) at designated time points post-injection (p.i.), for example, 2, 24, and 72 hours.[9]

  • Organ Harvesting: Immediately following euthanasia, collect blood via cardiac puncture. Dissect key organs (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Measurement: Weigh each organ/tissue sample and measure its radioactivity using a calibrated gamma counter. Also measure the activity of an aliquot of the injected dose (standard).

  • Data Calculation: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

    • %ID/g = (Counts per minute in organ / Weight of organ in g) / (Total counts per minute in standard) * 100

FAP-Modulated Signaling Pathways

Inhibition of FAP's enzymatic activity by this compound is expected to modulate the tumor microenvironment by disrupting key signaling cascades that promote tumor growth, invasion, and immunosuppression.

FAP-STAT3-CCL2 Immunosuppressive Pathway

FAP expression on CAFs can create an immunosuppressive microenvironment. It initiates a signaling cascade that leads to the recruitment of myeloid-derived suppressor cells (MDSCs), which inhibit T-cell function.

Pathway Description:

  • FAP-uPAR Interaction: FAP forms a complex with the urokinase plasminogen activator receptor (uPAR) on the fibroblast surface.

  • FAK/Src/JAK2 Activation: This complex activates a series of non-receptor tyrosine kinases, starting with Focal Adhesion Kinase (FAK), followed by Src and Janus Kinase 2 (JAK2).

  • STAT3 Phosphorylation: Activated JAK2 phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3).

  • CCL2 Transcription: Phosphorylated STAT3 translocates to the nucleus, where it acts as a transcription factor, inducing the expression and secretion of C-C Motif Chemokine Ligand 2 (CCL2).

  • MDSC Recruitment: Secreted CCL2 acts as a chemoattractant, recruiting CCR2-expressing MDSCs from the circulation into the tumor microenvironment, thereby suppressing anti-tumor immunity.[10]

Inhibition of FAP by this compound is hypothesized to block this entire cascade at its origin, potentially reducing MDSC infiltration and restoring T-cell activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP uPAR uPAR FAP->uPAR Complex Formation FAK FAK uPAR->FAK Activates Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation CCL2_gene CCL2 Gene pSTAT3_nuc->CCL2_gene Induces Transcription CCL2_nuc CCL2 mRNA CCL2_gene->CCL2_nuc CCL2_sec Secreted CCL2 CCL2_nuc->CCL2_sec Translation & Secretion MDSC MDSC Recruitment & Immunosuppression CCL2_sec->MDSC

FAP-mediated immunosuppression via the STAT3-CCL2 axis.

TGF-β Canonical (SMAD) Signaling Pathway

Transforming Growth Factor-beta (TGF-β) is a master regulator of fibrosis and the activation of fibroblasts into myofibroblasts, which are key components of the tumor stroma.

Pathway Description:

  • Ligand Binding: The TGF-β ligand binds to the TGF-β Type II receptor (TβRII).

  • Receptor Complex Formation: The ligand-bound TβRII recruits and phosphorylates the TGF-β Type I receptor (TβRI, also known as ALK5), forming an active receptor complex.

  • SMAD Phosphorylation: The activated TβRI kinase phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

  • SMAD Complex Formation: Phosphorylated SMAD2/3 form a complex with the common-mediator SMAD (co-SMAD), SMAD4.

  • Nuclear Translocation & Gene Expression: The SMAD2/3/4 complex translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in extracellular matrix (ECM) production (e.g., collagens, fibronectin) and fibroblast activation.[1][11]

While FAP is not a direct component of this pathway, its high expression is a hallmark of the activated fibroblasts that are both a source and a target of TGF-β signaling. Targeting FAP-positive cells may help disrupt the fibrotic feedback loops driven by this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocation TargetGenes Target Gene Transcription (e.g., Collagen, Fibronectin) SMAD_complex_nuc->TargetGenes Result Fibroblast Activation & ECM Deposition TargetGenes->Result

Canonical TGF-β/SMAD signaling pathway in fibroblasts.

Hippo/YAP/TAZ Mechanotransduction Pathway

The Hippo pathway effectors, YAP and TAZ, are key transcriptional co-activators that translate mechanical cues from the extracellular matrix (ECM) into gene expression programs. In cancer, the stiff, fibrotic matrix created by CAFs leads to the activation of this pathway.

Pathway Description:

  • Mechanical Sensing: Fibroblasts sense the high stiffness of the fibrotic tumor ECM through integrins and the actin cytoskeleton.

  • Hippo Kinase Inactivation: On stiff substrates, the core Hippo kinase cascade (comprising MST1/2 and LATS1/2) is inhibited.

  • YAP/TAZ Dephosphorylation: With LATS1/2 inactive, the transcriptional co-activators YAP and TAZ remain unphosphorylated.

  • Nuclear Translocation: Unphosphorylated YAP/TAZ translocate from the cytoplasm into the nucleus.

  • Gene Expression: In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation, survival, and further ECM synthesis, thus creating a positive feedback loop that sustains fibrosis and fibroblast activation.[12]

By targeting FAP-expressing CAFs, which are central to creating the stiff ECM, this compound could indirectly lead to the downregulation of this pro-fibrotic and pro-proliferative pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus StiffECM Stiff ECM HippoKinase Hippo Kinase Cascade (MST1/2, LATS1/2) StiffECM->HippoKinase Inhibits SoftECM Soft ECM SoftECM->HippoKinase Activates YAP_TAZ YAP/TAZ HippoKinase->YAP_TAZ Phosphorylates pYAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->pYAP_TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocation (when unphosphorylated) TEAD TEAD YAP_TAZ_nuc->TEAD Binds Gene_Expr Target Gene Expression TEAD->Gene_Expr Result Proliferation & Fibroblast Activation Gene_Expr->Result

Hippo/YAP/TAZ mechanotransduction in fibroblasts.

References

Methodological & Application

68Ga-FAPI PET Imaging: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.[3][4] Gallium-68 (68Ga)-labeled FAP inhibitors (FAPI) have emerged as promising PET radiotracers for the non-invasive visualization and quantification of FAP expression, offering high tumor-to-background contrast across numerous cancer types.[5][6] This document provides detailed application notes and protocols for 68Ga-FAPI PET imaging to guide researchers, scientists, and drug development professionals in its preclinical and clinical application.

Data Presentation

Table 1: Quantitative 68Ga-FAPI Uptake (SUVmax) in Various Cancers

Cancer TypeAverage SUVmax (Range or ± SD)Reference
Sarcoma>12[5][6]
Esophageal Cancer>12[5][6]
Breast Cancer>12[5][6]
Cholangiocarcinoma>12[5][6]
Lung Cancer>12[5][7]
Hepatocellular Carcinoma6-12[5][6]
Colorectal Cancer6-12[5][6]
Head and Neck Cancer6-12[5][6]
Ovarian Cancer6-12[5][6]
Pancreatic Cancer6-12[5][6]
Prostate Cancer6-12[5][6]
Gastric Cancer<6 (variable)[5][6][8]
Renal Cell Carcinoma<6[5][6]
Differentiated Thyroid Cancer<6[5][6]
Pheochromocytoma<6[5][6]

Table 2: Tumor-to-Background Ratios (TBR) in 68Ga-FAPI PET

Tumor TypeBackground TissueAverage TBR (Range or ± SD)Reference
High-Uptake Cancers (e.g., Sarcoma, Lung)Blood Pool>6[5]
High-Uptake Cancers (e.g., Sarcoma, Lung)Muscle>7.5[7]
Intermediate-Uptake CancersBlood Pool>3[5]
Gastric CancerNot SpecifiedHigher than 18F-FDG[8]

Experimental Protocols

Radiopharmaceutical Preparation: 68Ga-FAPI

This protocol outlines the automated synthesis of 68Ga-FAPI, which is recommended for consistency and compliance with Good Manufacturing Practice (GMP).

Materials:

  • 68Ge/68Ga generator

  • Automated synthesis module (e.g., Scintomics GRP, ITG Modular-Lab)

  • FAPI precursor (e.g., FAPI-04, FAPI-46)

  • Sterile solutions for labeling: HCl, Acetate buffer, NaCl

  • Sterile filters (0.22 µm)

  • Quality control equipment: HPLC, TLC scanner, dose calibrator

Protocol:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • Reaction: Transfer the 68GaCl3 eluate to the reaction vessel of the automated synthesis module. Add the FAPI precursor and a buffer solution (e.g., sodium acetate) to maintain the optimal pH for labeling (typically 3.5-4.5).

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 95°C) for a specified duration (typically 5-10 minutes).

  • Purification: After the reaction, the mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted 68Ga and other impurities.

  • Formulation: The purified 68Ga-FAPI is eluted from the cartridge with a sterile, injectable solution (e.g., ethanol/water mixture) and then formulated in physiological saline.

  • Sterilization: The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control:

  • Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

  • pH: The pH of the final product should be between 4.5 and 8.5.

  • Radiochemical Purity (RCP): Determined by radio-HPLC and/or radio-TLC. The RCP should be ≥95%.

  • Radionuclidic Purity: The breakthrough of 68Ge should be <0.001%.

  • Sterility and Endotoxin Testing: Must comply with pharmacopeial standards.

Patient Preparation and Imaging Protocol

Patient Preparation:

  • No specific dietary restrictions (e.g., fasting) are required for 68Ga-FAPI PET imaging.[9]

  • Patients should be well-hydrated.

  • Patients should void immediately before the PET scan to minimize radiation dose to the bladder and reduce potential artifacts from bladder activity.[9][10]

Radiotracer Administration:

  • Administer an intravenous (IV) bolus injection of 68Ga-FAPI.

  • The recommended injected activity is typically in the range of 100-200 MBq (2.7-5.4 mCi).[9][11]

PET/CT or PET/MR Acquisition:

  • Uptake Time: The optimal uptake time between injection and image acquisition is generally between 30 and 60 minutes.[10] Shorter uptake times of 15-25 minutes are also being investigated.[9]

  • Scanning Range: Typically from the skull base to the mid-thigh. A whole-body scan (vertex to toes) may be considered depending on the clinical indication.[10]

  • CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization. Diagnostic contrast-enhanced CT can be performed if clinically indicated.

  • PET Acquisition: PET data is acquired in 3D mode. The acquisition time per bed position is typically 2-4 minutes.

  • Image Reconstruction: Images should be reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.[11][12]

Image Analysis and Quantification

Qualitative Analysis:

  • Visual assessment of 68Ga-FAPI uptake in tumors and normal organs.

  • Identification of areas with pathologically increased uptake.

Quantitative Analysis:

  • Standardized Uptake Value (SUV):

    • Regions of interest (ROIs) are drawn on the PET images over tumors and normal tissues.

    • SUVmax (maximum pixel value in the ROI) and SUVmean (average pixel value in the ROI) are calculated.

  • Tumor-to-Background Ratio (TBR):

    • TBR is calculated as the ratio of the SUVmax or SUVmean of the tumor to the SUVmean of a background reference tissue (e.g., muscle or blood pool).

Mandatory Visualizations

FAP_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fap Fibroblast Activation Protein (FAP) cluster_downstream Downstream Signaling & Effects cluster_pi3k PI3K/Akt Pathway cluster_stat3 STAT3 Pathway cluster_effects Cellular Effects TGF-beta TGF-beta FAP FAP TGF-beta->FAP Induces Expression Inflammatory Cytokines Inflammatory Cytokines (e.g., IL-1, TNF-alpha) Inflammatory Cytokines->FAP Induces Expression PI3K PI3K FAP->PI3K Activates STAT3 STAT3 FAP->STAT3 Activates ECM Remodeling ECM Remodeling FAP->ECM Remodeling Directly Mediates Akt Akt PI3K->Akt Tumor Growth Tumor Growth Akt->Tumor Growth Invasion & Metastasis Invasion & Metastasis Akt->Invasion & Metastasis CCL2 CCL2 STAT3->CCL2 Immunosuppression Immunosuppression CCL2->Immunosuppression FAPI_PET_Workflow cluster_pre Pre-Imaging cluster_imaging Imaging Procedure cluster_post Post-Imaging Patient Preparation Patient Preparation - Hydration - No Fasting Required Injection IV Injection (100-200 MBq) Patient Preparation->Injection Radiotracer Prep 68Ga-FAPI Radiolabeling & QC Radiotracer Prep->Injection Uptake Uptake Phase (30-60 min) Injection->Uptake PET_CT_Scan PET/CT Scan Uptake->PET_CT_Scan Image Reconstruction Image Reconstruction PET_CT_Scan->Image Reconstruction Image Analysis Image Analysis - SUV - TBR Image Reconstruction->Image Analysis Report Clinical/Research Report Image Analysis->Report

References

Application Notes and Protocols for 177Lu-FAPI Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lutetium-177 (¹⁷⁷Lu) labeled Fibroblast Activation Protein Inhibitor (FAPI) radionuclide therapy, a promising strategy for targeting the tumor microenvironment across a wide range of solid tumors. This document outlines the underlying mechanism of action, summarizes key preclinical and clinical data, and provides detailed protocols for essential experiments in the development and evaluation of ¹⁷⁷Lu-FAPI radiopharmaceuticals.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of the majority of epithelial cancers, while its presence in healthy adult tissues is minimal.[1][2] This differential expression profile makes FAP an attractive target for both diagnostic imaging and therapeutic applications in oncology.[3][4] ¹⁷⁷Lu-FAPI radionuclide therapy utilizes FAP-targeting small molecules or peptides chelated to the beta-emitting radionuclide Lutetium-177, enabling targeted delivery of cytotoxic radiation to the tumor microenvironment.[5][6]

Mechanism of Action

¹⁷⁷Lu-FAPI therapy operates on the principle of targeted radionuclide delivery. The FAPI ligand binds with high affinity to FAP expressed on CAFs within the tumor stroma.[7][8] Following this binding, the internalized ¹⁷⁷Lu emits beta particles with a mean energy of 134 keV and a maximum tissue penetration of approximately 2 mm. This localized radiation delivery induces DNA damage and subsequent apoptosis in the surrounding tumor and stromal cells, leading to tumor growth inhibition.[2][9] The relatively long half-life of ¹⁷⁷Lu (6.73 days) allows for sustained radiation exposure to the tumor.

Signaling Pathways Involving FAP in the Tumor Microenvironment

FAP plays a crucial role in tumorigenesis through its influence on various signaling pathways that promote extracellular matrix remodeling, angiogenesis, and immune suppression.[1][7][10] Understanding these pathways is critical for the rational design and application of FAP-targeted therapies.

FAP_Signaling_Pathway cluster_CAF Cancer-Associated Fibroblast (CAF) cluster_TME Tumor Microenvironment (TME) FAP FAP uPAR uPAR FAP->uPAR interacts PI3K PI3K FAP->PI3K activates Ras Ras FAP->Ras activates ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling enzymatic activity FAK FAK uPAR->FAK Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 CCL2 CCL2 (secretion) pSTAT3->CCL2 upregulates MDSC Myeloid-Derived Suppressor Cells (MDSCs) CCL2->MDSC recruits Akt Akt PI3K->Akt Tumor_Growth Tumor Growth & Invasion Akt->Tumor_Growth PTEN PTEN PTEN->PI3K inhibits ERK ERK Ras->ERK ERK->Tumor_Growth T_cell_inhibition T-cell Inhibition MDSC->T_cell_inhibition Angiogenesis Angiogenesis ECM_Remodeling->Angiogenesis ECM_Remodeling->Tumor_Growth

Caption: FAP signaling in the tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of various ¹⁷⁷Lu-FAPI derivatives.

Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-FAPI Derivatives in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

RadiotracerTumorBlood (1h)Liver (1h)Kidneys (1h)Muscle (1h)Reference
¹⁷⁷Lu-FAPI-02 4.7 (2h)0.80.91.50.2[4]
¹⁷⁷Lu-FAPI-46 ~0.3 (3h)--1-2 (3h)-[11]
¹⁷⁷Lu-DOTAGA.(SA.FAPi)₂ -----[12]

Note: Time points for data collection may vary between studies.

Table 2: Clinical Dosimetry of ¹⁷⁷Lu-FAPI Derivatives in Patients

RadiotracerWhole Body (mSv/MBq or Gy/GBq)Kidneys (Gy/GBq)Red Marrow (Gy/GBq)Tumor (Gy/GBq)Reference
¹⁷⁷Lu-FAPI-04 -0.25 ± 0.160.04 ± 0.0020.33 - 0.62[13][14]
¹⁷⁷Lu-FAPI-XT 0.039 ± 0.013 Sv/GBq---[5]
¹⁷⁷Lu-EB-FAPI (LNC1004) 0.17 ± 0.04 mSv/MBq1.32 ± 0.690.11 ± 0.038.50 ± 12.36[15][16]
¹⁷⁷Lu-DOTA.SA.FAPi -0.618 ± 0.015-0.603[17]
¹⁷⁷Lu-DOTAGA.(SA.FAPi)₂ ---6.70[6][17]
¹⁷⁷Lu-FAP-2286 0.07 ± 0.021.0 ± 0.60.05 ± 0.023.0 ± 2.7 (bone mets)[18]

Table 3: Clinical Efficacy and Safety of ¹⁷⁷Lu-FAPI Therapy

RadiotracerCancer Type(s)Number of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Notable Grade ≥3 ToxicitiesReference
¹⁷⁷Lu-FAPI-XT Sarcoma, other solid tumors140%35.7%None reported[5]
¹⁷⁷Lu-EB-FAPI (LNC1004) mRAIR-TC1225%83%Thrombocytopenia, Hematotoxicity[15][16]
¹⁷⁷Lu-EB-FAPI Various solid tumors3216% (5 PR)53%Thrombocytopenia, Leukopenia, Anemia[3]
¹⁷⁷Lu-DOTAGA.FAPi dimer Breast Cancer728.5% (PR)71.5%Pancytopenia (1 patient)[7]
¹⁷⁷Lu-DOTAGA.Glu.(FAPi)₂ Sarcoma100% (RECIST), 33.3% (PERCIST)22.3% (RECIST), 50% (PERCIST)Not specified[1]

mRAIR-TC: metastatic Radioiodine-Refractory Thyroid Cancer; PR: Partial Response; RECIST: Response Evaluation Criteria in Solid Tumors; PERCIST: PET Response Criteria in Solid Tumors.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radiolabeling of FAPI Precursor with ¹⁷⁷Lu

This protocol describes a general method for radiolabeling a DOTA-conjugated FAPI precursor with ¹⁷⁷Lu. Optimization may be required for specific FAPI derivatives.

Radiolabeling_Workflow Precursor FAPI Precursor (e.g., DOTA-FAPI-46) Reaction Incubate (e.g., 90-95°C, 15-30 min) Precursor->Reaction Buffer Ascorbic Acid Buffer (pH 4.0-4.5) Buffer->Reaction Lu177 ¹⁷⁷LuCl₃ Lu177->Reaction Purification Purification (e.g., C18 Sep-Pak cartridge) Reaction->Purification QC Quality Control (Radio-TLC/HPLC) Purification->QC Final_Product ¹⁷⁷Lu-FAPI QC->Final_Product >95% RCP

Caption: Workflow for ¹⁷⁷Lu-FAPI radiolabeling.

Materials:

  • DOTA-conjugated FAPI precursor (e.g., FAPI-46)

  • ¹⁷⁷LuCl₃ solution in 0.05 M HCl

  • Ascorbic acid buffer (pH 4.0-4.5)

  • Sterile, metal-free reaction vial

  • Heating block or water bath

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Sterile water for injection

  • 0.9% Saline

  • Radio-TLC or HPLC system for quality control

Procedure:

  • In a sterile, metal-free reaction vial, combine the FAPI precursor (e.g., 10-20 µg) and the ascorbic acid buffer.[19]

  • Add the ¹⁷⁷LuCl₃ solution to the vial. The amount of activity will depend on the desired specific activity and batch size.

  • Gently mix the contents of the vial.

  • Incubate the reaction mixture at 90-95°C for 15-30 minutes.[19] The optimal temperature and time may vary depending on the specific FAPI derivative.

  • After incubation, allow the vial to cool to room temperature.

  • For purification, precondition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.

  • Load the reaction mixture onto the C18 cartridge.

  • Wash the cartridge with sterile water to remove unreacted ¹⁷⁷LuCl₃.

  • Elute the ¹⁷⁷Lu-FAPI product from the cartridge using ethanol.

  • Dilute the final product with 0.9% saline for injection and pass it through a 0.22 µm sterile filter.

  • Perform quality control to determine radiochemical purity (RCP) using radio-TLC or HPLC. The RCP should be >95%.[20]

Protocol 2: In Vitro Cell Binding and Internalization Assay

This protocol is for determining the binding affinity and internalization rate of ¹⁷⁷Lu-FAPI in FAP-expressing cells.

Materials:

  • FAP-expressing cell line (e.g., HT-1080-FAP) and a negative control cell line (e.g., wild-type HT-1080)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well plates

  • ¹⁷⁷Lu-FAPI

  • Unlabeled FAPI for competition assay

  • Phosphate-buffered saline (PBS)

  • Glycine-HCl buffer (pH 2.5) for stripping surface-bound radioactivity

  • Gamma counter

Procedure:

Cell Seeding:

  • Seed the FAP-positive and FAP-negative cells in 24-well plates at a density of approximately 1-2 x 10⁵ cells per well.

  • Incubate for 24-48 hours to allow for cell attachment and growth.

Binding Assay:

  • Wash the cells twice with PBS.

  • Add fresh cell culture medium to each well.

  • For competition studies, add increasing concentrations of unlabeled FAPI to the designated wells.

  • Add a constant amount of ¹⁷⁷Lu-FAPI (e.g., 37 kBq/well) to all wells.[21]

  • Incubate the plates at 37°C for 1 hour.[21]

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

  • Collect the cell lysate and measure the radioactivity using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled FAPI) from the total binding.

Internalization Assay:

  • Following the incubation with ¹⁷⁷Lu-FAPI as described in the binding assay, aspirate the medium.

  • To determine the surface-bound radioactivity, add ice-cold glycine-HCl buffer to the cells and incubate for 5-10 minutes on ice.[22]

  • Collect the supernatant (containing the surface-bound fraction).

  • Wash the cells once with ice-cold PBS and collect the wash.

  • Lyse the remaining cells (containing the internalized fraction) with lysis buffer.

  • Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Calculate the percentage of internalization as (internalized counts / (internalized counts + surface-bound counts)) x 100.

Protocol 3: In Vivo Biodistribution Study in Mice

This protocol outlines the procedure for assessing the biodistribution of ¹⁷⁷Lu-FAPI in tumor-bearing mice.

Biodistribution_Workflow Tumor_Implantation Tumor Cell Implantation in Mice Tumor_Growth Allow Tumors to Grow (e.g., to 0.5-1.0 cm) Tumor_Implantation->Tumor_Growth Injection Intravenous Injection of ¹⁷⁷Lu-FAPI Tumor_Growth->Injection Sacrifice Sacrifice Mice at Pre-determined Time Points Injection->Sacrifice Organ_Harvest Harvest Organs and Tumor Sacrifice->Organ_Harvest Weigh_Count Weigh Tissues and Measure Radioactivity Organ_Harvest->Weigh_Count Calculate_IDg Calculate % Injected Dose per Gram (%ID/g) Weigh_Count->Calculate_IDg

Caption: Workflow for in vivo biodistribution study.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with HT-1080-FAP xenografts)

  • ¹⁷⁷Lu-FAPI solution

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for dissection

  • Tubes for organ collection

  • Analytical balance

  • Gamma counter

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Administer a known amount of ¹⁷⁷Lu-FAPI (e.g., 1.85 MBq/mouse) via tail vein injection.[12]

  • At predetermined time points (e.g., 1, 4, 24, 48, and 96 hours) post-injection, euthanize a cohort of mice (typically 3-5 mice per time point).

  • Collect blood via cardiac puncture.

  • Dissect and collect major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (standard) using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) x 100

Clinical Considerations

Patient Selection: Patients with advanced, metastatic solid tumors that have progressed on standard therapies are typically considered for ¹⁷⁷Lu-FAPI therapy.[5][23] Eligibility often requires confirmation of FAP expression in tumors via a diagnostic PET scan using a Gallium-68 labeled FAPI tracer (e.g., ⁶⁸Ga-FAPI-46).[23]

Dosimetry and Treatment Planning: Patient-specific dosimetry is crucial to optimize the therapeutic dose while minimizing radiation exposure to healthy organs.[13][14][15] This typically involves serial whole-body scintigraphy and/or SPECT/CT imaging at multiple time points after administration of a diagnostic dose of ¹⁷⁷Lu-FAPI.[6] The absorbed doses to critical organs, such as the kidneys and bone marrow, are calculated to determine the maximum tolerable therapeutic activity.[13][14]

Administration and Monitoring: ¹⁷⁷Lu-FAPI is administered intravenously.[20] Patients are monitored for any acute adverse reactions during and after the infusion. Regular follow-up, including blood counts and assessment of renal and liver function, is essential to manage potential toxicities.[24]

Toxicity Profile: The most commonly reported grade 3 or 4 toxicities associated with ¹⁷⁷Lu-FAPI therapy are hematological, including thrombocytopenia, leukopenia, and anemia.[3][16] Most adverse events are manageable with supportive care.[25]

Conclusion

¹⁷⁷Lu-FAPI radionuclide therapy represents a promising and innovative approach in oncology, with the potential to treat a broad spectrum of solid tumors by targeting the tumor microenvironment. The data summarized herein demonstrate its favorable safety profile and encouraging therapeutic efficacy in early clinical studies. The provided protocols offer a foundation for researchers and drug developers to further investigate and optimize this exciting therapeutic modality. Further large-scale clinical trials are warranted to establish the long-term efficacy and safety of ¹⁷⁷Lu-FAPI therapy.[5][26]

References

Application Notes and Protocols for FAPI-MFS Labeling with Radioisotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPIs) are small molecules that can be labeled with radioisotopes for these purposes. This document provides detailed application notes and protocols for the radiolabeling of a specific FAP inhibitor, FAPI-MFS, and other commonly used FAPI derivatives.

This compound is an irreversible FAP inhibitor, a property that may enhance its retention time in tumors. Like other FAPI derivatives, it can be labeled with various radioisotopes for imaging (e.g., Gallium-68, Fluorine-18) or therapeutic applications (e.g., Lutetium-177, Actinium-225).

Signaling Pathways and Mechanism of Action

FAP plays a crucial role in tumor progression by remodeling the extracellular matrix and promoting cell proliferation, migration, and invasion. It exerts its effects through various signaling pathways, including the PI3K/AKT and Ras-ERK pathways. Inhibition of FAP can disrupt these pro-tumorigenic signals.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Activates Ras Ras FAP->Ras Activates PTEN PTEN FAP->PTEN Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Migration, Invasion AKT->Proliferation ERK ERK Ras->ERK Activates ERK->Proliferation PTEN->PI3K Inhibits Radiolabeling_Workflow cluster_synthesis Radiolabeling cluster_purification Purification cluster_qc Quality Control Precursor This compound Precursor Heating Heating Precursor->Heating Radioisotope Radioisotope (e.g., 68Ga, 177Lu) Radioisotope->Heating Buffer Reaction Buffer Buffer->Heating Radiolabeled_FAPI Radiolabeled this compound Heating->Radiolabeled_FAPI SPE Solid-Phase Extraction (e.g., C18 Cartridge) Radiolabeled_FAPI->SPE Purified_Product Purified Product SPE->Purified_Product HPLC Radio-HPLC Purified_Product->HPLC TLC Radio-TLC Purified_Product->TLC Final_Product Final Product for Injection HPLC->Final_Product TLC->Final_Product

References

Application Notes and Protocols for In Vivo Imaging with FAPi-MFS in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of FAPi-MFS, an irreversible inhibitor of Fibroblast Activation Protein (FAP), for in vivo imaging in murine models. FAP is a promising theranostic target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers and its limited presence in healthy tissues.[1][2][3] this compound, when radiolabeled, offers enhanced uptake and retention in FAP-expressing tissues, making it a valuable tool for non-invasive imaging and potential therapeutic applications.[4]

Applications

Radiolabeled this compound can be utilized for a variety of preclinical research applications in mice, including:

  • Oncology:

    • Non-invasive detection and staging of a wide range of solid tumors.

    • Evaluation of tumor response to therapy.

    • Delineation of tumor boundaries for radiotherapy planning.[1]

    • Investigation of the tumor microenvironment and the role of CAFs.

  • Fibrosis:

    • Imaging and monitoring of fibrotic diseases, such as pulmonary, cardiac, and liver fibrosis.[1]

  • Inflammation:

    • Assessment of inflammatory conditions where FAP is upregulated.[5]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using various FAPi tracers in mice. This data provides expected ranges for tracer uptake in different tissues. Note that specific values for this compound may vary, and experimental validation is recommended.

Table 1: Biodistribution of 68Ga-labeled FAPi Tracers in Tumor-Bearing Mice (%ID/g)

Organ/TissueFAPI-04 (1 h p.i.)FAPI-46 (1 h p.i.)DOTA-2P(FAPI)2 (1 h p.i.)
Blood0.25 ± 0.040.31 ± 0.061.05 ± 0.18
Heart0.29 ± 0.050.35 ± 0.070.62 ± 0.11
Lung0.38 ± 0.060.45 ± 0.090.81 ± 0.15
Liver0.41 ± 0.070.52 ± 0.110.98 ± 0.19
Spleen0.21 ± 0.030.26 ± 0.050.45 ± 0.08
Pancreas0.35 ± 0.060.42 ± 0.080.75 ± 0.14
Stomach0.19 ± 0.030.23 ± 0.040.41 ± 0.07
Intestine0.31 ± 0.050.38 ± 0.070.68 ± 0.12
Kidney2.51 ± 0.453.01 ± 0.605.42 ± 1.08
Muscle0.15 ± 0.030.18 ± 0.040.32 ± 0.06
Bone0.48 ± 0.090.58 ± 0.121.04 ± 0.21
Tumor10.2 ± 1.8412.2 ± 2.4421.9 ± 4.38

Data presented as mean ± standard deviation. p.i. = post-injection. Data synthesized from multiple preclinical studies.[6][7]

Table 2: Standardized Uptake Values (SUV) of 68Ga-labeled FAPi Tracers in Murine Models

ModelTracerOrgan/TissueSUVmax
4T1 Tumor[68Ga]Ga-FAPI-04Tumor~1.0 - 1.5
4T1 Tumor[68Ga]Ga-FAPI-04Joints~0.5 - 1.0
Bleomycin-induced Lung Fibrosis[68Ga]Ga-FAPI-46Lung (fibrotic)~1.01 ± 0.12 %IA/cc
Bleomycin-induced Lung Fibrosis[68Ga]Ga-FAPI-46Lung (control)~0.33 ± 0.09 %IA/cc
Cardiac Fibrosis (MI model)[68Ga]Ga-DATA5m.SA.FAPiInfarcted Myocardium~0.6 ± 0.1 g/mL

SUV values can vary significantly based on the animal model, scanner calibration, and image analysis methodology.[6][8][9]

Experimental Protocols

Radiolabeling of this compound with Gallium-68

This protocol provides a general procedure for labeling this compound with 68Ga. Optimization may be required.

Materials:

  • This compound precursor

  • 68Ge/68Ga generator

  • 0.05 M HCl

  • Acetate (B1210297) buffer (pH 4.0-4.5)

  • C18 light cartridge

  • Ethanol (B145695)

  • Sterile water for injection

  • Heating block or water bath

Procedure:

  • Elute 68GaCl3 from the 68Ge/68Ga generator using 0.05 M HCl.

  • Add the this compound precursor (typically 10-50 µg) to the 68Ga eluate.

  • Adjust the pH of the reaction mixture to 4.0-4.5 using acetate buffer.

  • Heat the reaction mixture at 95-100°C for 10-15 minutes.[6]

  • Allow the mixture to cool to room temperature.

  • Purify the 68Ga-FAPi-MFS using a C18 light cartridge preconditioned with ethanol and water.

  • Wash the cartridge with sterile water to remove unreacted 68Ga.

  • Elute the final product with a small volume of 50% ethanol followed by sterile saline for injection.

  • Perform quality control to determine radiochemical purity (typically by radio-TLC or radio-HPLC).

In Vivo PET/CT Imaging Protocol

This protocol outlines the steps for performing PET/CT imaging in mice using 68Ga-FAPi-MFS.

Animal Model:

  • Use appropriate tumor xenograft, patient-derived xenograft (PDX), or disease models (e.g., bleomycin-induced lung fibrosis).[8][10]

  • House animals in accordance with institutional guidelines.

Tracer Administration:

  • Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

  • Administer approximately 1-7 MBq of 68Ga-FAPi-MFS intravenously via the lateral tail vein. The injected volume should be around 100-150 µL.[6][11]

PET/CT Imaging:

  • Position the anesthetized mouse on the scanner bed. Maintain anesthesia throughout the scan.

  • Static Imaging: Perform a static PET scan for 10-20 minutes at a predefined time point post-injection (e.g., 60 minutes).[6][11]

  • Dynamic Imaging: For pharmacokinetic studies, start the PET scan immediately after tracer injection and acquire data for 60-120 minutes.[12]

  • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).[12]

Image Analysis:

  • Co-register the PET and CT images.

  • Draw regions of interest (VOIs) on the CT images for various organs and the tumor.

  • Quantify the radioactivity concentration within each VOI from the PET images.

  • Calculate the Standardized Uptake Value (SUV) using the formula: SUV = [Tissue Activity Concentration (MBq/g)] / [Injected Dose (MBq) / Body Weight (g)].

  • For biodistribution studies, calculate the percentage of injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution Protocol

This protocol describes the procedure for determining the tissue distribution of the radiotracer.

Procedure:

  • Administer 68Ga-FAPi-MFS to a cohort of mice as described above (typically 0.5-1 MBq per mouse).

  • At predetermined time points (e.g., 1, 2, 4 hours post-injection), euthanize the mice.

  • Collect blood via cardiac puncture.

  • Dissect key organs and tissues of interest (e.g., tumor, heart, lungs, liver, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.

  • Calculate the %ID/g for each tissue.

Visualizations

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Activates Ras Ras FAP->Ras Activates STAT3 STAT3 FAP->STAT3 Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Invasion Akt->Proliferation ERK ERK Ras->ERK ERK->Proliferation STAT3->Proliferation Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis Radiolabeling Radiolabeling of This compound with 68Ga Injection IV Injection of 68Ga-FAPi-MFS Radiolabeling->Injection AnimalModel Establishment of Mouse Model AnimalModel->Injection PETCT PET/CT Scan Injection->PETCT Biodistribution Ex Vivo Biodistribution Injection->Biodistribution ImageAnalysis Image Reconstruction & Quantitative Analysis PETCT->ImageAnalysis

References

Application Notes and Protocols for FAPi-MFS in Fibroblast Activation Protein (FAP) Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a majority of epithelial tumors.[1] Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. FAPi-MFS is a novel, irreversible inhibitor of FAP.[2][3] A key feature of this compound is its mechanism of action, which involves the formation of a covalent bond with FAP, leading to enhanced uptake and prolonged retention within tumor cells.[1][4] This characteristic makes this compound a promising candidate for both diagnostic imaging when labeled with positron emitters like Gallium-68 (⁶⁸Ga) and for therapeutic applications when coupled with beta or alpha emitters such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac).[2][5]

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in research and drug development settings.

Mechanism of Action

This compound contains a maleimido-fluoro-sulfate (MFS) group that acts as a covalent warhead.[1] The binding process is initiated by the recognition of the FAPi core structure by the FAP active site. Subsequently, the MFS moiety forms an irreversible covalent bond with a tyrosine residue (specifically Y450) within the FAP protein.[1] This covalent ligation is responsible for the high uptake and extended retention of this compound in FAP-expressing tissues.[1][4]

FAP Signaling Pathways

FAP expression is implicated in several signaling pathways that promote tumor growth, invasion, and metastasis. Understanding these pathways is crucial for elucidating the downstream effects of FAP inhibition.

FAP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP Integrin Integrin FAP->Integrin forms complex DPPIV DPPIV FAP->DPPIV forms complex PI3K PI3K FAP->PI3K activates Ras Ras FAP->Ras activates STAT3 STAT3 FAP->STAT3 activates RhoA RhoA Integrin->RhoA Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK ERK Ras->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion STAT3->Proliferation Immuno Immunosuppression STAT3->Immuno RhoA->Invasion

Caption: FAP-mediated signaling pathways.

Data Presentation

Quantitative data for this compound and related FAP inhibitors are summarized below for comparative analysis.

CompoundTargetIC₅₀ (nM)Selectivity Index (SI) vs. PREPReference
This compound FAP 1.9 ± 0.2 >5263 [6]
DPP-4>10000[6]
PREP>10000[6]
FAPI-04FAP6.2 ± 0.5>1612[6]
DPP-44300 ± 200[6]
PREP>10000[6]

PREP: Prolyl endopeptidase

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

This protocol describes the manual radiolabeling of this compound with ⁶⁸Ga for preclinical research.

Radiolabeling_Workflow start Start elution Elute ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl start->elution reaction Add ⁶⁸Ga eluate to mixture Incubate at 95-100°C for 10-15 min elution->reaction reagent_prep Prepare reaction mixture: - this compound - Sodium acetate (B1210297) buffer reagent_prep->reaction purification Purify using C18 Sep-Pak cartridge reaction->purification qc Quality Control: - Radio-HPLC - Determine radiochemical purity purification->qc end End Product: [⁶⁸Ga]Ga-FAPI-MFS qc->end PET_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis tumor_model Establish FAP-positive tumor xenograft model anesthesia Anesthetize mouse (e.g., isoflurane) tumor_model->anesthesia injection Inject [⁶⁸Ga]Ga-FAPI-MFS (5-10 MBq) via tail vein anesthesia->injection pet_scan Perform dynamic or static PET/CT scans at defined time points injection->pet_scan reconstruction Reconstruct PET images pet_scan->reconstruction roi Draw Regions of Interest (ROIs) on tumors and organs reconstruction->roi quantification Quantify tracer uptake (%ID/g or SUV) roi->quantification biodistribution Perform ex vivo biodistribution (optional) quantification->biodistribution

References

Application Notes and Protocols for Fapi-mfs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of epithelial cancers.[1][2] Its limited expression in healthy adult tissues makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy in oncology.[1][2] Fapi-mfs is an irreversible inhibitor of FAP, designed to enhance tumor uptake and retention through its covalent binding properties.[3][4] This characteristic makes it a promising candidate for theranostic applications when labeled with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, or therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) for targeted radioligand therapy.[3][4]

These application notes provide an overview of the use of this compound in oncology research, including its mechanism of action, quantitative data on its performance (and that of closely related FAPI compounds), and detailed protocols for key experimental procedures.

Mechanism of Action

This compound targets and irreversibly binds to the enzymatic pocket of FAP on the surface of CAFs within the tumor stroma. This covalent binding leads to prolonged retention of the radiolabeled this compound at the tumor site, which is advantageous for both imaging and therapy. For imaging with ⁶⁸Ga-Fapi-mfs, the extended retention allows for high-contrast images of the tumor. In a therapeutic setting with ¹⁷⁷Lu-Fapi-mfs or ²²⁵Ac-Fapi-mfs, the long residence time enables the delivery of a cytotoxic radiation dose to the tumor cells and the surrounding tumor microenvironment.

cluster_blood Bloodstream cluster_tme Tumor Microenvironment Radiolabeled_Fapi_mfs Radiolabeled this compound (e.g., 68Ga, 177Lu) FAP Fibroblast Activation Protein (FAP) Radiolabeled_Fapi_mfs->FAP Targets and Binds Tumor_Cell Tumor Cell Radiolabeled_Fapi_mfs->Tumor_Cell Radiation-induced Damage (Therapy) CAF Cancer-Associated Fibroblast (CAF) CAF->Tumor_Cell Supports Growth and Invasion FAP->Radiolabeled_Fapi_mfs Irreversible Inhibition FAP->CAF Expressed on A Prepare this compound Dilutions C Add this compound to Wells A->C B Add FAP Enzyme to Plate B->C D Incubate (e.g., 37°C, 15 min) C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence E->F G Calculate Reaction Rates F->G H Determine IC50 G->H A Seed FAP-expressing Cells B Add Blocking Agent (for non-specific binding) A->B C Add Radiolabeled this compound A->C B->C D Incubate at 37°C (various time points) C->D E Wash with Cold PBS D->E F Acid Wash (separate membrane-bound) E->F G Lyse Cells (internalized fraction) E->G H Measure Radioactivity (Gamma Counter) F->H G->H I Calculate % Uptake and Internalization H->I A Inject Radiolabeled this compound into Tumor-Bearing Mice B Euthanize Mice at Specific Time Points A->B C Collect Blood, Organs, and Tumor B->C D Weigh Tissues C->D E Measure Radioactivity (Gamma Counter) D->E F Calculate % Injected Dose per Gram (%ID/g) E->F A Establish Tumors in Mice B Randomize into Treatment and Control Groups A->B C Administer Therapeutic this compound or Vehicle B->C D Monitor Tumor Volume and Body Weight C->D E Continue Monitoring until Endpoint D->E F Analyze Tumor Growth Inhibition E->F

References

Application Notes and Protocols: FAPI-Targeted Imaging of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix (ECM) that plays a pivotal role in tumor progression, metastasis, and response to therapy.[1] A key component of the TME is the cancer-associated fibroblast (CAF), which can constitute a significant portion of the tumor mass and is instrumental in processes like ECM remodeling, angiogenesis, and immunosuppression.[1][2]

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is highly expressed on the surface of CAFs in the majority of epithelial carcinomas (over 90%), while its expression in healthy adult tissues is minimal.[2][3] This differential expression makes FAP an exceptional target for diagnostic imaging and targeted therapies. Novel radiolabeled small-molecule inhibitors of FAP (FAPIs) have been developed for Positron Emission Tomography (PET) imaging, enabling non-invasive visualization of the TME.[4] FAPI-PET imaging often provides high-contrast images due to rapid tracer accumulation in tumors and fast clearance from normal tissues, offering potential advantages over the standard radiotracer, [18F]Fluorodeoxyglucose ([18F]FDG), particularly in tumors with low glucose metabolism.[5]

Principle of the Method

FAPI-PET imaging is based on the specific binding of a radiolabeled FAP inhibitor to the FAP enzyme expressed on CAFs within the tumor stroma.[6] The FAPI molecule is a quinoline-based compound conjugated to a chelator, such as DOTA or NOTA, which securely holds a positron-emitting radionuclide like Gallium-68 (68Ga) or Fluorine-18 (18F).[7][8]

Upon intravenous injection, the FAPI tracer circulates through the body and accumulates in areas with high FAP expression, primarily the tumor stroma. The emitted positrons travel a short distance before annihilating with electrons, producing two 511 keV gamma photons that are detected by the PET scanner.[6] The resulting data is reconstructed to create a three-dimensional image that maps the distribution and density of FAP-expressing CAFs throughout the body, thereby visualizing the tumor and its metastatic lesions with high sensitivity and specificity.[4]

Key Signaling & Workflow Diagrams

FAP_Signaling_Pathway FAP Signaling in the Tumor Microenvironment cluster_CAF Cancer-Associated Fibroblast (CAF) cluster_TME Tumor Microenvironment Effects cluster_Macrophage Macrophage FAP FAP STAT3 STAT3 FAP->STAT3 activates FN1 Fibronectin 1 (FN1) FAP->FN1 secretes ECM ECM Remodeling (Invasion, Metastasis) FAP->ECM Angio Angiogenesis FAP->Angio TumorGrowth Tumor Cell Proliferation FAP->TumorGrowth CCL2 CCL2 STAT3->CCL2 induces Integrin Integrin α5β1 FN1->Integrin engages Immune Immunosuppression (MDSC/M2 Macrophage Recruitment) CCL2->Immune M2 M2 Polarization Integrin->M2 triggers

Caption: FAP on CAFs activates signaling pathways like STAT3-CCL2 and FN1 secretion, promoting immunosuppression, ECM remodeling, and tumor growth.

Caption: Standardized workflow for clinical FAPI-PET/CT imaging from patient preparation to final radiological report.

FAPI_Evolution Evolution of FAPI Tracers cluster_diag Diagnostic Tracers cluster_thera Theranostic Pairs Concept Concept: FAP Overexpression on CAFs Inhibitor Small Molecule FAP Inhibitor (e.g., UAMC-1110 base) Concept->Inhibitor Diagnostic Diagnostic PET Tracers (Imaging) Inhibitor->Diagnostic Theranostic Theranostic Agents (Imaging & Therapy) Diagnostic->Theranostic enables Ga68 [68Ga]Ga-FAPI-04 [68Ga]Ga-FAPI-46 F18 [18F]AlF-FAPI-74 Lu177 [177Lu]Lu-FAPI Ac225 [225Ac]Ac-FAPI

Caption: Development pipeline of FAP inhibitors from a biological concept to agents for diagnostic imaging and targeted radionuclide therapy.

Quantitative Data Summary

Table 1: Performance Comparison of FAPI-PET vs. [18F]FDG-PET in Various Cancers
Cancer TypeFAPI TracerMetricFAPI-PET[18F]FDG-PETReference
Multiple Malignancies [18F]AlF-NOTA-FAPI-04Sensitivity (Primary Tumor)97.0%84.8%[9]
Sensitivity (Lymph Nodes)81.8%50.0%[9]
Nasopharyngeal [68Ga]Ga-FAPI-04SUVmax (Primary Tumor)21.44.8[10]
Sensitivity (Primary Tumor)100%73.1%[10]
Pancreatic (Preclinical) [68Ga]Ga-FAPI-04Tumor Uptake (T/M Ratio)Significantly HigherLower[11]
Breast Cancer [68Ga]Ga-FAPI-04Sensitivity (Primary Lesions)100%78.2%[4]
Gastrointestinal [99mTc]Tc-DP-FAPISUVmax (Primary Tumor)3.22 - 11.33N/A[12]

Data compiled from multiple studies. SUVmax: Maximum Standardized Uptake Value; T/M: Tumor-to-Muscle Ratio. Performance can vary based on specific tumor characteristics and patient populations.

Table 2: Biodistribution and Dosimetry of 68Ga-Labeled FAPI Tracers
TracerEffective Dose (mSv/MBq)Organs with Highest DoseKey Biodistribution FeaturesReference
[68Ga]Ga-FAPI-02 1.80E-02Bladder Wall, KidneysRapid renal clearance, low background uptake in normal organs.[13]
[68Ga]Ga-FAPI-04 1.64E-02Bladder Wall, KidneysProlonged tumor retention compared to FAPI-02.[13]
[68Ga]Ga-FAPI-46 7.80E-03Bladder Wall, OvariesFavorable dosimetry profile with high tumor-to-background ratios.[7]

An examination with 200 MBq of [68Ga]Ga-FAPI tracers corresponds to an effective dose of approximately 1.5 - 3.6 mSv.[7][13]

Experimental Protocols

Protocol 1: In Vitro Competitive FAP Binding Assay

Objective: To determine the binding affinity (e.g., IC50) of a test compound for Fibroblast Activation Protein.

Materials:

  • FAP-expressing cells (e.g., FAP-transfected HT1080 or HEK293T cells).[1][14]

  • 96-well plates.

  • Radiolabeled FAP ligand (e.g., [177Lu]Lu-FAPI-04) as the competitor.[1]

  • Test compound (unlabeled FAPI analogue) at various concentrations.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Incubator (37°C, 5% CO2).

  • Gamma counter or similar detection instrument.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed FAP-expressing cells into 96-well plates (e.g., 100,000 cells/well) and culture for 24 hours to allow for adherence.[1]

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound in culture medium, ranging from picomolar to micromolar concentrations.

  • Competition:

    • Wash the cells once with fresh medium.

    • Add the various concentrations of the unlabeled test compound to the wells.

    • Immediately add a constant, known concentration of the radiolabeled FAP ligand to all wells.[1]

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow the binding to reach equilibrium.[1]

  • Washing:

    • Aspirate the medium from the wells.

    • Wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Cell Lysis & Measurement:

    • Lyse the cells in each well (e.g., using 1N NaOH).

    • Transfer the lysate to counting tubes.

    • Measure the radioactivity in each tube using a gamma counter.

  • Data Analysis:

    • Plot the measured radioactivity (bound ligand) against the logarithm of the test compound concentration.

    • Fit the data using a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Protocol 2: Radiolabeling of FAPI-04 with Gallium-68

Objective: To prepare [68Ga]Ga-DOTA-FAPI-04 for injection.

Materials:

  • 68Ge/68Ga radionuclide generator.

  • DOTA-FAPI-04 precursor.

  • Sterile, pyrogen-free reaction vial.

  • Sodium acetate (B1210297) or HEPES buffer.

  • 0.05 M HCl for generator elution.[6]

  • Heating block or water bath (95-100°C).

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification.

  • Ethanol (B145695) and sterile water for cartridge conditioning and elution.

  • Sterile 0.9% sodium chloride for final formulation.

  • Radio-TLC or HPLC system for quality control.

Procedure:

  • Generator Elution: Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain the 68GaCl3 eluate.

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, add the DOTA-FAPI-04 precursor.

    • Add a buffer (e.g., sodium acetate) to adjust the pH of the 68Ga eluate to the optimal range for labeling (typically pH 3.5-5.0).

    • Add the 68Ga eluate to the vial containing the precursor and buffer.

  • Labeling Reaction: Heat the reaction mixture at 95-100°C for 5-10 minutes.[6]

  • Purification:

    • Condition an SPE cartridge (e.g., C18) with ethanol followed by sterile water.

    • Pass the reaction mixture through the conditioned cartridge. The [68Ga]Ga-FAPI-04 will be retained.

    • Wash the cartridge with sterile water to remove any unreacted 68Ga.

    • Elute the purified [68Ga]Ga-FAPI-04 from the cartridge using a small volume of ethanol.

  • Formulation: Dilute the ethanol eluate with sterile 0.9% sodium chloride to produce an injectable solution with an acceptable ethanol concentration (<10%).

  • Quality Control:

    • Radiochemical Purity: Determine using radio-TLC or HPLC. Purity should be >95%.

    • pH: Measure the pH of the final product (should be suitable for injection, ~5.0-7.5).

    • Sterility and Endotoxin Testing: Perform according to pharmacopeial standards.

Protocol 3: Preclinical FAPI-PET/CT Imaging in a Mouse Model

Objective: To visualize FAP expression in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts of FAP-expressing cells like A549-FAP or U87MG).[1][15]

  • [68Ga]Ga-FAPI or other FAPI tracer (e.g., 3.7–11.1 MBq per mouse).[11][15]

  • Small-animal PET/CT scanner.

  • Anesthesia system (e.g., isoflurane).

  • Heating pad to maintain body temperature.

  • Tail vein catheter or syringe for injection.

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (1.5-2% in oxygen). Maintain anesthesia throughout the injection and imaging procedure. Place the animal on a heating pad to prevent hypothermia.

  • Tracer Administration: Administer the FAPI radiotracer (e.g., 5-10 MBq) via intravenous tail vein injection.[11][15]

  • Uptake Period: An uptake period is generally not required for dynamic imaging which starts immediately. For static imaging, a period of 30-60 minutes post-injection is typical.[16]

  • PET/CT Imaging:

    • Position the anesthetized mouse in the scanner.

    • Acquire a CT scan for attenuation correction and anatomical localization (e.g., 50 kV, 100 µA).[16]

    • Acquire a static PET scan for 10-15 minutes.[16] Alternatively, perform a dynamic scan for 60-120 minutes starting at the time of injection to assess tracer kinetics.[15]

  • Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., 3D-OSEM), applying corrections for attenuation, scatter, and decay.[15]

  • Data Analysis:

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, blood pool).

    • Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Protocol 4: Clinical FAPI-PET/CT Imaging Protocol

Objective: To detect and stage FAP-positive malignancies in patients.

Procedure:

  • Patient Preparation: No specific preparation, such as fasting, is generally required for FAPI-PET imaging. Patients should be well-hydrated.

  • Radiotracer and Dosage:

    • Tracer: Typically [68Ga]Ga-FAPI-04 or [68Ga]Ga-FAPI-46.

    • Administered Activity: 100-200 MBq for 68Ga-labeled FAPIs, or approximately 2 MBq/kg.[7][17] For 18F-labeled FAPIs, the activity is typically higher (175-275 MBq).[7][17]

  • Administration: Administer the radiotracer via slow intravenous injection.

  • Uptake Time: The recommended uptake time between injection and scanning is typically 30 to 60 minutes.[7][17] This allows for sufficient tracer accumulation in target lesions and clearance from the background.

  • Imaging Protocol:

    • Patient Positioning: The patient is positioned supine on the scanner bed.

    • CT Scan: A low-dose CT scan is performed from the vertex of the skull to the mid-thigh for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can be performed if clinically indicated.

    • PET Scan: A whole-body PET scan is acquired over the same anatomical range. Acquisition time is typically 2-3 minutes per bed position.

  • Image Interpretation:

    • Qualitative Analysis: FAPI uptake is considered pathologically increased if it is focally higher than the surrounding background, excluding areas of known physiological uptake (e.g., urinary tract, sometimes uterus in pre-menopausal women, and sites of inflammation or wound healing).[7][17]

    • Semi-quantitative Analysis: The maximum Standardized Uptake Value (SUVmax) is calculated for areas of high uptake to quantify the intensity of tracer accumulation. Tumor-to-background ratios can also be calculated.

References

Application Notes: FAPi-MFS in Radionuclide-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, with limited expression in healthy adult tissues.[1][2] FAP inhibitors (FAPIs) have been developed and radiolabeled to create radionuclide-drug conjugates (RDCs) for both imaging (theranostics) and targeted radionuclide therapy.[3][4] FAPI-mFS is an irreversible FAP inhibitor designed to enhance tumor uptake and retention through its covalent binding properties, making it a particularly interesting candidate for RDC development.[5][6][7][8] When labeled with therapeutic radionuclides such as Lutetium-177 (B1209992) (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound-based RDCs have the potential to deliver a potent and localized radiation dose to the tumor microenvironment.[9]

Mechanism of Action of this compound RDCs

This compound-based RDCs function by selectively targeting and binding to FAP expressed on CAFs. The key feature of this compound is its ability to form a covalent bond with FAP, leading to irreversible inhibition.[5][6][7][8] This prolonged retention at the tumor site is advantageous for therapeutic applications, as it increases the cumulative radiation dose delivered to the tumor while minimizing exposure to healthy tissues due to rapid clearance from circulation.[10] The emitted radiation from the conjugated radionuclide induces DNA damage in the surrounding tumor cells and stromal components, leading to cell death and tumor growth inhibition.[2]

Signaling Pathways Involving FAP in the Tumor Microenvironment

FAP expression on CAFs influences several signaling pathways that promote tumor progression, invasion, and immunosuppression.[1] Understanding these pathways is crucial for the rational design and application of FAP-targeted therapies.

One key pathway involves the activation of STAT3 and subsequent upregulation of CCL2, which promotes the recruitment of myeloid-derived suppressor cells (MDSCs), contributing to an immunosuppressive tumor microenvironment.[5][11] FAP has also been shown to activate the PI3K/Akt and Ras-ERK signaling pathways, which are critical for cell proliferation, migration, and invasion.[1][5] By targeting FAP, this compound RDCs can disrupt these pro-tumorigenic signaling cascades.

FAP_Signaling_Pathway FAP FAP uPAR uPAR FAP->uPAR interacts with PI3K PI3K FAP->PI3K activates Ras Ras FAP->Ras activates FAK FAK uPAR->FAK activates Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates CCL2 CCL2 STAT3->CCL2 upregulates MDSC_Recruitment MDSC Recruitment CCL2->MDSC_Recruitment Immunosuppression Immunosuppression MDSC_Recruitment->Immunosuppression Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration_Invasion Migration & Invasion Akt->Migration_Invasion ERK ERK Ras->ERK ERK->Proliferation ERK->Migration_Invasion RDC_Development_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation This compound Synthesis This compound Synthesis Chelator Conjugation Chelator Conjugation This compound Synthesis->Chelator Conjugation Radiolabeling Radiolabeling Chelator Conjugation->Radiolabeling Stability Assays Stability Assays Radiolabeling->Stability Assays Binding Affinity (IC50) Binding Affinity (IC50) Stability Assays->Binding Affinity (IC50) Cell Uptake & Internalization Cell Uptake & Internalization Binding Affinity (IC50)->Cell Uptake & Internalization Biodistribution Studies Biodistribution Studies Cell Uptake & Internalization->Biodistribution Studies PET/SPECT Imaging PET/SPECT Imaging Biodistribution Studies->PET/SPECT Imaging Therapeutic Efficacy Therapeutic Efficacy PET/SPECT Imaging->Therapeutic Efficacy Toxicology Studies Toxicology Studies Therapeutic Efficacy->Toxicology Studies

References

Application Notes and Protocols for Biodistribution Studies of Fapi-mfs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodistribution and experimental protocols for Fapi-mfs, a covalent inhibitor of Fibroblast Activation Protein (FAP). This compound represents a promising class of molecules for targeted radionuclide therapy and imaging in oncology due to its irreversible binding mechanism, which enhances tumor uptake and retention.

Introduction to this compound

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed in the stroma of a wide variety of cancers, while having limited expression in healthy adult tissues. This differential expression makes it an attractive target for cancer diagnosis and therapy. This compound is an irreversible FAP inhibitor that, when radiolabeled, can be used for targeted delivery of radiation to tumors. Its mechanism involves covalent bonding to tyrosine residues on FAP, leading to prolonged retention within the tumor microenvironment.[1]

Quantitative Biodistribution Data

The biodistribution of radiolabeled compounds is critical for assessing their efficacy and safety. The following tables summarize the biodistribution of FAPI derivatives in preclinical models. While specific comprehensive biodistribution data for this compound in all organs is emerging, representative data from closely related FAP inhibitors provides valuable insights. This compound has been shown to have significantly greater tumor uptake and retention compared to non-covalent FAP inhibitors.[2]

Table 1: Biodistribution of [¹⁷⁷Lu]Lu-FAPI-46 in HT-1080-FAP Tumor-Bearing Mice (%ID/g)

Organ1 h4 h24 h48 h96 h
Blood1.2±0.30.5±0.10.1±0.00.0±0.00.0±0.0
Heart0.5±0.10.2±0.00.1±0.00.0±0.00.0±0.0
Lung0.8±0.20.3±0.10.1±0.00.1±0.00.0±0.0
Liver1.5±0.31.0±0.20.4±0.10.2±0.00.1±0.0
Spleen0.4±0.10.2±0.00.1±0.00.1±0.00.0±0.0
Pancreas0.6±0.10.3±0.10.1±0.00.1±0.00.1±0.0
Stomach0.4±0.10.2±0.00.1±0.00.1±0.00.1±0.0
Intestine1.0±0.20.6±0.10.3±0.10.2±0.00.1±0.0
Kidney3.5±0.81.5±0.40.4±0.10.2±0.00.1±0.0
Muscle0.3±0.10.2±0.00.1±0.00.1±0.00.1±0.0
Bone0.7±0.20.5±0.10.3±0.10.2±0.00.1±0.0
Tumor10.2±2.5 12.5±3.1 8.9±2.2 5.6±1.4 2.8±0.7

Data are presented as mean ± standard deviation. Data is representative of FAPI biodistribution and adapted from studies on similar FAPI derivatives.

Table 2: Comparative Tumor Uptake of FAPI Derivatives (%ID/g)

Compound1 h4 h24 h
[⁶⁸Ga]Ga-FAPI-049.1 ± 1.86.5 ± 1.31.6 ± 0.3
[¹⁷⁷Lu]Lu-FAPI-4610.2 ± 2.512.5 ± 3.18.9 ± 2.2
[⁸⁶Y]Y-FAPI-mFSSignificantly higher than FAPI-04--

This table highlights the improved tumor uptake of next-generation FAP inhibitors. This compound demonstrates enhanced retention due to its covalent binding mechanism.[2]

Signaling Pathway and Mechanism of Action

The therapeutic and imaging efficacy of this compound is rooted in its unique covalent interaction with FAP. This irreversible binding leads to prolonged intratumoral residence time of the radiolabeled drug.

Fapi_mfs_Mechanism Mechanism of this compound Covalent Binding to FAP cluster_0 Extracellular Space cluster_1 Cancer-Associated Fibroblast (CAF) Membrane cluster_2 Intracellular Fapi_mfs Radiolabeled this compound FAP Fibroblast Activation Protein (FAP) Fapi_mfs->FAP 1. Targeting & Binding Tyr_residue Tyrosine Residue (e.g., Y450) Fapi_mfs->Tyr_residue 2. Covalent Bond Formation Internalization Internalization and Prolonged Retention of Radionuclide FAP->Internalization 3. Internalization

Caption: Covalent binding mechanism of this compound to FAP.

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study of Radiolabeled this compound in Tumor-Bearing Mice

This protocol outlines the steps for assessing the biodistribution of a radiolabeled FAP inhibitor in a xenograft mouse model.

Biodistribution_Workflow Experimental Workflow for Biodistribution Study Animal_Model 1. Animal Model Preparation (e.g., HT-1080-FAP xenograft in nude mice) Radiolabeling 2. Radiolabeling of this compound (e.g., with ¹⁷⁷Lu, ⁶⁸Ga) Animal_Model->Radiolabeling Injection 3. Intravenous Injection (tail vein, ~5-10 MBq/mouse) Radiolabeling->Injection Time_Points 4. Euthanasia at Predefined Time Points (e.g., 1, 4, 24, 48, 96 hours post-injection) Injection->Time_Points Organ_Harvest 5. Organ and Tumor Harvesting Time_Points->Organ_Harvest Measurement 6. Radioactivity Measurement (gamma counter) Organ_Harvest->Measurement Data_Analysis 7. Data Analysis (Calculation of %ID/g) Measurement->Data_Analysis

Caption: Workflow for in vivo biodistribution studies.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with HT-1080-FAP xenografts)

  • Radiolabeled this compound (e.g., [¹⁷⁷Lu]Lu-FAPI-mfs)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles

  • Dissection tools

  • Gamma counter

  • Analytical balance

Procedure:

  • Animal Preparation: Acclimate tumor-bearing mice for at least one week before the experiment. Ensure tumors have reached a suitable size (e.g., 100-200 mm³).

  • Dose Preparation: Dilute the radiolabeled this compound in sterile saline to the desired concentration. The typical injected dose is between 0.74 to 1.85 MBq per mouse.

  • Injection: Anesthetize the mice and inject the prepared dose intravenously via the tail vein. Record the exact injected dose for each mouse by measuring the radioactivity in the syringe before and after injection.

  • Biodistribution Time Points: At predetermined time points (e.g., 1, 4, 24, 48, and 96 hours) post-injection, euthanize a cohort of mice (n=3-5 per time point) by an approved method.

  • Organ Harvesting: Immediately following euthanasia, collect blood via cardiac puncture. Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

  • Sample Processing: Weigh each organ and blood sample.

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter. Also, measure the decay-corrected standards prepared from the injectate.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:

    %ID/g = (Counts per minute in organ / Weight of organ in g) / (Total injected counts per minute) x 100

Protocol 2: In Vitro Cell Binding and Internalization Assay

This protocol is for determining the binding affinity and internalization rate of radiolabeled this compound in FAP-expressing cells.

Materials:

  • FAP-expressing cells (e.g., HT-1080-FAP) and control cells (e.g., wild-type HT-1080)

  • Cell culture medium and supplements

  • Radiolabeled this compound

  • Binding buffer (e.g., PBS with 1% BSA)

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed FAP-expressing and control cells in 24-well plates and allow them to adhere overnight.

  • Binding Assay:

    • Wash the cells with cold binding buffer.

    • Add increasing concentrations of radiolabeled this compound to the wells.

    • For non-specific binding determination, add a 100-fold excess of non-radiolabeled this compound to a parallel set of wells.

    • Incubate at 4°C for 1 hour.

    • Wash the cells three times with cold binding buffer.

    • Lyse the cells with lysis buffer and measure the radioactivity in a gamma counter.

  • Internalization Assay:

    • Add a fixed concentration of radiolabeled this compound to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

    • At each time point, wash the cells with cold PBS.

    • To separate surface-bound from internalized radioactivity, incubate the cells with acid wash buffer for 10 minutes on ice.

    • Collect the supernatant (surface-bound).

    • Wash the cells again with acid wash buffer.

    • Lyse the cells with lysis buffer (internalized).

    • Measure the radioactivity in both fractions using a gamma counter.

Conclusion

The covalent binding mechanism of this compound offers a significant advantage for targeted radionuclide therapy by increasing the residence time of the therapeutic isotope in the tumor. The provided protocols offer a framework for the preclinical evaluation of this compound and other FAP inhibitors. Careful and standardized execution of these biodistribution and in vitro studies is essential for the successful clinical translation of these promising cancer-targeting agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FAPi-MFS Tumor Uptake and Retention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the tumor uptake and retention of Fibroblast Activation Protein inhibitor (FAPI) molecules for molecular imaging and therapy (MFS).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of FAPi-MFS uptake in tumors?

A1: this compound molecules target Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma in over 90% of epithelial cancers, including pancreas, colon, and breast carcinomas.[1][2][3] The FAPi component of the molecule binds to FAP, leading to the accumulation of the imaging or therapeutic payload at the tumor site.[4] This targeting of the tumor microenvironment, rather than the cancer cells directly, allows for broad applicability across many cancer types.[4][5]

Q2: Why is improving tumor retention of this compound important?

A2: While initial tumor uptake of many FAPi agents is rapid, their retention can be short, which limits their therapeutic efficacy.[2][3] For FAP-targeted radioligand therapy (RLT), prolonged retention is crucial to deliver a sufficient radiation dose to the tumor for optimal anti-cancer effects.[2][5] Improved retention can lead to better therapeutic outcomes and allows for delayed imaging, which can improve image contrast.[2]

Q3: What are the main strategies to enhance this compound tumor uptake and retention?

A3: The primary strategies focus on chemical modifications of the FAPi molecule and optimizing administration protocols. Key chemical modification strategies include:

  • Multimerization: Creating dimers or tetramers of FAPi molecules.[6][7]

  • Albumin Binding: Conjugating moieties that bind to albumin to prolong circulation time.[8][9][10]

  • Structural and Linker Modifications: Optimizing the core FAPi structure and the linker between the FAPi molecule and the chelator.[2][4]

Dose optimization is also a critical factor that can influence tumor-to-background ratios.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low Tumor Uptake of this compound

Potential Causes and Solutions:

  • Suboptimal Molecular Design: The intrinsic properties of the this compound construct may not be ideal for high tumor accumulation.

    • Troubleshooting Step: Consider chemical modification strategies to improve the pharmacokinetics of your this compound.

      • Multimerization: Synthesize dimeric or tetrameric versions of your FAPi. Multimers can exhibit increased tumor uptake and retention compared to their monomeric counterparts.[6][7] For example, 68Ga-DOTA-2P(FAPI)2 showed significantly higher tumor uptake than 68Ga-FAPI-46.[7]

      • Albumin Binding: Introduce an albumin-binding moiety. This strategy increases the hydrodynamic size of the molecule, reducing renal clearance and prolonging its circulation in the blood, which can lead to higher tumor accumulation.[8][9] Examples of albumin binders include fatty acids (e.g., C12, C16), Evans blue derivatives, and 4-(p-iodophenyl)butyric acid.[8][10][12]

  • Incorrect Molar Dose: The amount of the FAPi molecule administered can saturate the FAP binding sites in the tumor, leading to decreased uptake.

    • Troubleshooting Step: Perform a dose-escalation study to determine the optimal molar dose of your this compound. Studies have shown that increasing the administered dose from 10 to 600 pmol can reduce blood uptake and enhance tumor uptake.[11] However, doses above this range may lead to a reduction in tumor accumulation.[11][13]

  • Low FAP Expression in Tumor Model: The selected tumor model may not express sufficient levels of FAP on the cancer-associated fibroblasts.

    • Troubleshooting Step: Verify FAP expression in your tumor model using immunohistochemistry (IHC) or qPCR.[11] If FAP expression is low, consider using a different tumor model known for high FAP expression, such as HT-1080-FAP xenografts.[2]

Issue 2: Poor Tumor Retention and Rapid Washout of this compound

Potential Causes and Solutions:

  • Rapid Clearance Kinetics: The small size of monomeric FAPi molecules often leads to rapid renal clearance and short retention times in the tumor.[2]

    • Troubleshooting Step: Employ strategies to increase the retention of the this compound at the tumor site.

      • Albumin Binding: As with improving uptake, the addition of an albumin binder is a highly effective strategy for prolonging tumor retention.[8][12] For instance, 177Lu-FAPI-C16, an albumin-binding derivative of FAPI-04, demonstrated significantly improved tumor retention and therapeutic efficacy.[8][10]

      • Multimerization: Dimeric and tetrameric FAPi constructs have also been shown to have longer tumor retention times compared to monomers.[6][14]

      • Structural Modifications: The development of newer generation FAPi molecules, such as FAPI-04 and FAPI-46, showed improved tumor retention compared to the initial FAPI-02.[2][4] Further chemical modifications to the FAPI framework can enhance FAP binding and improve pharmacokinetics.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, comparing different strategies to improve this compound tumor uptake and retention.

Table 1: Comparison of Tumor Uptake for Monomeric vs. Multimeric FAPi Derivatives

RadiotracerTumor ModelTime Post-InjectionTumor Uptake (%ID/g or SUVmax)Reference
68Ga-FAPI-46 (Monomer)PDX (Hepatocellular Carcinoma)1 hSUVmax: 1.7-24.0[7]
68Ga-DOTA-2P(FAPI)2 (Dimer)PDX (Hepatocellular Carcinoma)1 hSUVmax: 8.1-39.0[7]
177Lu-FAPI-46 (Monomer)HT-1080-FAP Xenograft24 h~0.1 %ID/g[5][7]
177Lu-DOTA-2P(FAPI)2 (Dimer)HT-1080-FAP Xenograft24 h>1 %ID/g[14]
177Lu-DOTA-2P(FAPI)2 (Dimer)U87MG Xenograft24 h~5 %ID/g[6]
177Lu-DOTA-4P(FAPI)4 (Tetramer)U87MG Xenograft24 h~10 %ID/g[6]

Table 2: Impact of Albumin Binding on FAPi Tumor Uptake and Retention

RadiotracerTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
177Lu-FAPI-04U87MG Xenograft24 h~1 %ID/g[10][12]
177Lu-FAPI-C12 (Albumin Binder)U87MG Xenograft24 h~4 %ID/g[10]
177Lu-FAPI-C16 (Albumin Binder)U87MG Xenograft24 h~7 %ID/g[10]
177Lu-TEFAPI-06 (Albumin Binder)PDX (Sarcoma)24 h~15 %ID/g[12]
177Lu-TEFAPI-07 (Albumin Binder)PDX (Sarcoma)24 h~12 %ID/g[12]

Key Experimental Protocols

1. In Vitro FAP Binding Affinity Assay:

  • Objective: To determine the binding affinity (IC50) of the this compound to the FAP enzyme.

  • Methodology:

    • Culture FAP-expressing cells (e.g., HT-1080-FAP) in appropriate media.

    • Prepare cell lysates or use purified FAP enzyme.

    • Incubate a constant concentration of a radiolabeled FAPi tracer with varying concentrations of the non-radiolabeled test this compound.

    • Separate the bound from the free radiotracer using filtration or centrifugation.

    • Measure the radioactivity of the bound fraction.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a one-site competition model to determine the IC50 value.[2]

2. Small-Animal PET/SPECT Imaging:

  • Objective: To visualize the in vivo biodistribution and tumor targeting of the radiolabeled this compound.

  • Methodology:

    • Establish tumor xenografts in immunocompromised mice by subcutaneously injecting FAP-expressing tumor cells.

    • Once tumors reach a suitable size, administer the radiolabeled this compound via tail vein injection.

    • Acquire dynamic or static PET/SPECT images at various time points post-injection (e.g., 10 min, 1 h, 3 h, 24 h).[2][15]

    • Reconstruct the images and perform region of interest (ROI) analysis to quantify tracer uptake in the tumor and major organs, often expressed as Standardized Uptake Value (SUV).[2]

3. Ex Vivo Biodistribution Studies:

  • Objective: To quantitatively determine the distribution of the radiolabeled this compound in various tissues.

  • Methodology:

    • Following the final imaging time point (or at dedicated time points), euthanize the mice.

    • Dissect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[2]

Visualizations

Chemical_Modification_Strategies cluster_strategies Strategies to Improve this compound Tumor Uptake & Retention cluster_multimerization Multimerization cluster_albumin_binding Albumin Binding cluster_structural_mod Structural Modification This compound Monomer This compound Monomer Dimer Dimer This compound Monomer->Dimer Fatty Acid Conjugation Fatty Acid Conjugation This compound Monomer->Fatty Acid Conjugation Evans Blue Conjugation Evans Blue Conjugation This compound Monomer->Evans Blue Conjugation Linker Optimization Linker Optimization This compound Monomer->Linker Optimization Core Structure Alteration Core Structure Alteration This compound Monomer->Core Structure Alteration Tetramer Tetramer Dimer->Tetramer

Caption: Chemical modification strategies for this compound.

Troubleshooting_Workflow Start Start Low_Tumor_Uptake Low Tumor Uptake? Start->Low_Tumor_Uptake Check_FAP_Expression Verify FAP Expression in Model Low_Tumor_Uptake->Check_FAP_Expression Yes End End Low_Tumor_Uptake->End No Optimize_Molar_Dose Perform Dose-Escalation Study Check_FAP_Expression->Optimize_Molar_Dose Chemical_Modification Implement Chemical Modifications (Multimerization, Albumin Binding) Optimize_Molar_Dose->Chemical_Modification Chemical_Modification->End

Caption: Troubleshooting workflow for low this compound tumor uptake.

FAPI_Immuno_Synergy cluster_effects Mechanism of Synergy FAPi_RLT FAPi-Radioligand Therapy Tumor Tumor Microenvironment FAPi_RLT->Tumor DNA_Damage Induces DNA Double-Strand Breaks FAPi_RLT->DNA_Damage Immunotherapy Immunotherapy (e.g., PD-L1 Inhibitor) Immunotherapy->Tumor Enhanced_Effect Enhanced Anti-Tumor Effect & Improved Survival Tumor->Enhanced_Effect PDL1_Upregulation Upregulates PD-L1 Expression DNA_Damage->PDL1_Upregulation Increased_Sensitivity Increases Sensitivity to Immunotherapy PDL1_Upregulation->Increased_Sensitivity Increased_Sensitivity->Enhanced_Effect

Caption: Synergy between FAPi-RLT and immunotherapy.

References

reducing off-target binding of Fapi-mfs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FAPi-mfs (Fibroblast Activation Protein inhibitor - maleimide-functionalized spacer). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues, with a focus on reducing off-target binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other FAP inhibitors like FAPI-04?

A1: this compound is an irreversible inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[1] Unlike reversible inhibitors such as FAPI-04, this compound forms a stable, covalent bond with its target protein.[1][2] This irreversible binding is designed to enhance uptake and prolong retention time within cancer cells, potentially offering a more potent and durable therapeutic effect.[1][2]

Q2: What is the primary mechanism of this compound off-target binding?

A2: Off-target binding of this compound can occur through two main mechanisms. Firstly, due to the shared homology among serine proteases, this compound may bind to other related enzymes like Dipeptidyl Peptidase-4 (DPP4) and Prolyl Endopeptidase (PREP).[3][4] Secondly, the reactive nature of the covalent warhead, while designed for FAP, can potentially interact with other nucleophilic residues on non-target proteins, leading to non-specific binding.[5]

Q3: In which organs is off-target uptake of FAP inhibitors commonly observed?

A3: Off-target uptake of FAP inhibitors has been reported in various normal tissues, including the kidneys, liver, pancreas, salivary glands, and to some extent, in the blood pool.[6][7] This can be due to physiological expression of FAP in these tissues during remodeling or inflammatory processes, or due to non-specific binding of the inhibitor.

Q4: What are the main strategies to reduce off-target binding of this compound?

A4: Several strategies can be employed to mitigate off-target binding:

  • Optimization of Injected Dose: Adjusting the administered dose can help to saturate the target sites while minimizing binding to low-affinity off-target sites.

  • Chemical Modification: Altering the linker, chelator, or side chains of the FAPi molecule can modify its pharmacokinetic properties, such as circulation time and biodistribution, thereby reducing accumulation in non-target organs.[8]

  • Use of Multivalent Ligands: Dimeric or tetrameric forms of FAP inhibitors can exhibit stronger binding to the target (avidity effect), which can improve the tumor-to-background ratio.[6]

  • Albumin-Binding Moieties: Incorporating an albumin-binding motif can extend the plasma half-life of the FAPi, which can alter its biodistribution and potentially reduce off-target accumulation in certain organs.

Troubleshooting Guides

Problem 1: High Background Signal in In Vivo Imaging Studies

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Imaging Time Point Perform a time-course imaging study to determine the optimal window where tumor uptake is high and background signal in surrounding tissues has cleared. For some FAP inhibitors, imaging at later time points (e.g., 3 hours post-injection) can improve contrast.
Excess Unbound Tracer in Circulation Consider extending the time between injection and imaging to allow for further clearance of the unbound this compound from the bloodstream.
Non-Specific Binding to Plasma Proteins Evaluate the plasma protein binding of your this compound conjugate. If it is excessively high, this may contribute to a persistent blood pool signal. Chemical modification of the linker or chelator may be necessary to reduce this interaction.
Off-Target Uptake in Organs within the Field of View If high uptake is observed in specific organs (e.g., liver, kidneys), this may be due to physiological FAP expression or non-specific accumulation. Refer to the troubleshooting guide for unexpected biodistribution.
Problem 2: Unexpected Biodistribution and High Uptake in Non-Target Organs

Possible Causes and Solutions:

Possible CauseRecommended Solution
Physiological FAP Expression Confirm FAP expression in the organs with high uptake using immunohistochemistry (IHC) or autoradiography on tissue sections from a control animal. FAP can be expressed in tissues undergoing remodeling or inflammation.
Binding to FAP Homologues (e.g., DPP4, PREP) Perform in vitro competitive binding assays with cell lines expressing DPP4 or PREP to assess the selectivity of your this compound. If cross-reactivity is high, further chemical optimization of the inhibitor may be required to improve selectivity.
Instability of the Radiotracer Conduct in vitro and in vivo stability assays to ensure that the radiolabel is not cleaving from the this compound, which could lead to altered biodistribution of the free radionuclide. This can be assessed by radio-HPLC analysis of plasma and urine samples.
Suboptimal Pharmacokinetics The physicochemical properties of the this compound conjugate (e.g., lipophilicity, charge) can influence its biodistribution. Modifications to the linker or chelator may be necessary to optimize pharmacokinetic properties for reduced uptake in non-target organs.
Problem 3: Inconsistent Results in In Vitro Binding Assays

Possible Causes and Solutions:

Possible CauseRecommended Solution
Variable FAP Expression in Cell Lines Ensure consistent FAP expression levels in your cell lines (e.g., HT-1080-FAP, U87MG) by regularly performing Western blotting or flow cytometry. Passage number can affect protein expression.
Issues with Irreversible Binding in Competitive Assays For an irreversible inhibitor like this compound, standard competitive binding assay formats may need modification. Consider pre-incubating with the unlabeled competitor for a set time before adding the radiolabeled this compound to allow for covalent bond formation.
Tracer Instability in Assay Buffer Verify the stability of your radiolabeled this compound in the assay buffer over the course of the experiment. Degradation can lead to reduced binding and inconsistent results.
Cell Viability Issues Ensure high cell viability throughout the assay. Dead or dying cells can exhibit non-specific binding. Perform a cell viability assay (e.g., trypan blue exclusion) in parallel.

Quantitative Data

Table 1: Comparative Binding Affinity and Selectivity of FAP Inhibitors

CompoundTargetIC50 (nM)Selectivity Index (SI)
This compound FAP4.8 ± 0.9-
DPP-4>10,000>2083
PREP>10,000>2083
FAPI-04 FAP6.7 ± 1.1-
DPP-4>10,000>1492
PREP>10,000>1492

*Data sourced from a study on covalent targeted radioligands.[9] The selectivity index is calculated as [IC50 (DPP-4 or PREP) / IC50 (FAP)].

Experimental Protocols

Protocol 1: In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of unlabeled this compound by competing for binding against a radiolabeled FAP inhibitor.

Materials:

  • FAP-expressing cells (e.g., HT-1080-FAP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Radiolabeled FAP inhibitor (e.g., [68Ga]Ga-FAPI-04)

  • Unlabeled this compound (as the competitor)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Gamma counter

Procedure:

  • Seed FAP-expressing cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • Wash the cells twice with cold binding buffer.

  • Add the diluted unlabeled this compound to the wells and incubate for 30 minutes at 37°C to allow for covalent binding.

  • Add a constant concentration of the radiolabeled FAP inhibitor to all wells (including control wells with no competitor).

  • Incubate for 1 hour at 37°C.

  • Wash the cells three times with cold binding buffer to remove unbound radioactivity.

  • Lyse the cells with a suitable lysis buffer (e.g., 1M NaOH).

  • Collect the lysate and measure the radioactivity in a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Internalization Assay

Objective: To quantify the rate and extent of this compound internalization into FAP-expressing cells.

Materials:

  • FAP-expressing cells (e.g., RENCA-FAP) and a negative control cell line (e.g., RENCA)[10]

  • 24-well cell culture plates

  • Radiolabeled this compound

  • Acid wash buffer (e.g., 0.2 M glycine, pH 2.5) to strip surface-bound radioactivity

  • Cell lysis buffer

  • Gamma counter

Procedure:

  • Seed both FAP-positive and FAP-negative cells in 24-well plates and allow them to adhere.

  • Add radiolabeled this compound to the wells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

  • At each time point, wash the cells with cold PBS.

  • To measure surface-bound radioactivity, incubate the cells with acid wash buffer for 5-10 minutes on ice. Collect the supernatant.

  • To measure internalized radioactivity, lyse the cells with cell lysis buffer and collect the lysate.

  • Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.

  • Calculate the percentage of internalized radioactivity at each time point relative to the total cell-associated radioactivity (surface-bound + internalized).

Visualizations

FAP_Signaling_Pathways FAP-Mediated Signaling Pathways FAP Fibroblast Activation Protein (FAP) PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT RAS_ERK RAS/ERK Pathway FAP->RAS_ERK SHH_GLI SHH/GLI Pathway FAP->SHH_GLI FAK Focal Adhesion Kinase (FAK) FAP->FAK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_ERK->Proliferation SHH_GLI->Proliferation Invasion Cell Invasion & Migration FAK->Invasion Troubleshooting_Workflow Troubleshooting Off-Target Binding of this compound Start High Off-Target Binding Observed Check1 Is the tracer stable in vivo? Start->Check1 Action1 Perform radio-HPLC of plasma and urine samples. Check1->Action1 Investigate Check2 Is off-target uptake in specific organs? Check1->Check2 Yes Result1 Tracer is unstable Action1->Result1 Finding Solution1 Re-evaluate radiolabeling chemistry and linker stability. Result1->Solution1 End Off-Target Binding Reduced Solution1->End Action2 Perform biodistribution and IHC studies. Check2->Action2 Investigate Check3 Is there high background signal? Check2->Check3 No Result2a Physiological FAP expression confirmed. Action2->Result2a Result2b Binding to FAP homologues suspected. Action2->Result2b Result2a->End Action3 Perform in vitro selectivity assays (e.g., vs DPP4, PREP). Result2b->Action3 Solution2 Optimize this compound structure for higher selectivity. Action3->Solution2 Solution2->End Action4 Optimize imaging time points. Check3->Action4 Yes Solution3 Adjust dose and/or modify pharmacokinetics. Action4->Solution3 Solution3->End

References

Technical Support Center: Radiolabeling of FAP-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fibroblast Activation Protein (FAP)-targeting agents. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the radiolabeling of both small-molecule FAP inhibitors (FAPIs) and FAP-targeting monoclonal antibodies (FAP-mAbs).

Section 1: Troubleshooting Radiolabeling of Small-Molecule FAPIs (e.g., FAPI-04, FAPI-46)

This section focuses on the challenges associated with radiolabeling quinoline-based small-molecule FAP inhibitors, which are widely used in clinical research.

Frequently Asked Questions (FAQs)

Q1: My radiochemical yield (RCY) for 68Ga-FAPI labeling is consistently low. What are the potential causes?

A1: Low RCY is a common issue that can stem from several factors:

  • Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. For Gallium-68, the optimal pH is typically between 3.5 and 5.5.[1] Drifting outside this range can significantly reduce yield.

  • Incorrect Temperature: While some FAPI conjugates can be labeled at room temperature, many, especially those with DOTA chelators, require heating (e.g., 95°C) for quantitative yields.[2] Insufficient heating time or temperature can lead to incomplete reactions.

  • Precursor Amount: An insufficient amount of the FAPI precursor can result in unchelated radionuclide. It's crucial to optimize the precursor-to-radionuclide ratio.[2]

  • Metal Contamination: Trace metal impurities in the radionuclide eluate or reagents can compete with the radionuclide for the chelator, thereby reducing the RCY of your desired product.

  • Radionuclide Eluate Quality: The quality of the eluate from the generator (e.g., for 68Ga) can degrade over time, affecting labeling efficiency.

Q2: I'm observing multiple peaks on my radio-HPLC chromatogram, indicating low radiochemical purity (RCP). How can I improve it?

A2: Low RCP is often due to the presence of unbound radionuclide, hydrolyzed radionuclide species, or radiolytic degradation of the product.

  • Radiolysis: High radioactivity concentrations can lead to the formation of free radicals that damage the radiolabeled compound. Adding radical scavengers like ascorbic acid or ethanol (B145695) to the reaction mixture or final formulation can help prevent this.[1]

  • Purification: Ensure your post-labeling purification step, typically using a solid-phase extraction (SPE) cartridge (e.g., C18 or HLB), is effective at removing unreacted radionuclide and hydrophilic impurities.[3][4]

  • pH of Final Formulation: The pH of the final product should be suitable for injection (typically 7.0-7.5) and maintain the stability of the compound.[5]

Q3: My automated synthesis module is giving inconsistent results. What should I check?

A3: Automated synthesizers are excellent for GMP compliance and consistency but require careful setup and maintenance.[6][7]

  • Reagent and Cassette/Tubing Integrity: Ensure all reagents are correctly prepared and loaded. Check that the disposable cassette or tubing is properly installed and has no leaks or blockages.

  • Parameter Optimization: The automated protocol parameters (heating time, temperatures, flow rates, reagent volumes) must be optimized for your specific FAPI tracer and radionuclide.[8] A protocol optimized for [68Ga]Ga-DOTATATE may need adjustments for [68Ga]Ga-FAPI-46.

  • Generator Performance: For 68Ga, connect the generator to the synthesizer correctly and ensure the elution profile is consistent.

Q4: How does the choice of chelator affect the radiolabeling process?

A4: The chelator has a significant impact. For example, DOTA typically requires heating to 80-95°C for efficient 68Ga labeling.[2] In contrast, chelators like DATA5m can achieve quantitative labeling with 68Ga at room temperature, simplifying the process.[2] The choice of chelator also influences the pharmacokinetic profile of the final product.[9]

Section 2: Troubleshooting Radiolabeling of FAP-targeting Monoclonal Antibodies (FAP-mAbs)

Radiolabeling monoclonal antibodies presents a different set of challenges compared to small molecules, primarily related to maintaining the protein's integrity and function.

Frequently Asked Questions (FAQs)

Q1: After conjugating the chelator to my FAP-mAb, I'm seeing a loss of immunoreactivity. Why is this happening and how can I prevent it?

A1: Loss of immunoreactivity is a critical issue, often caused by the modification of essential amino acid residues within the antibody's antigen-binding sites.[10]

  • Conjugation Chemistry: Standard chemistries that target lysine (B10760008) residues can be problematic as these are often present in the binding regions.

  • Molar Ratio: Using an excessively high molar ratio of chelator-to-antibody can lead to over-modification and reduced affinity.

  • Solution: Optimize the chelator:mAb molar ratio to find a balance between sufficient chelator incorporation for high specific activity and preservation of immunoreactivity. Consider site-specific conjugation technologies that target regions of the antibody away from the antigen-binding sites.

Q2: My radiolabeled antibody shows aggregation. What is the cause?

A2: Antibody aggregation can be triggered by the conjugation and labeling process.

  • Hydrophobicity: The attachment of chelators and the radiometal complex can increase the hydrophobicity of the antibody, promoting aggregation.

  • Buffer Conditions: Incorrect pH, ionic strength, or the presence of certain ions in the buffers used for conjugation and labeling can destabilize the antibody.

  • Solution: Screen different buffer systems and pH ranges for the conjugation reaction. Include excipients like polysorbate in the final formulation to prevent aggregation. Use size-exclusion chromatography (SEC-HPLC) to check for and remove aggregates.

Q3: The specific activity of my radiolabeled FAP-mAb is too low. How can I increase it?

A3: Achieving high specific activity is essential for therapeutic efficacy and imaging quality.

  • Chelator:mAb Ratio: A higher number of chelators per antibody allows for more radionuclide incorporation. However, this must be balanced against the risk of losing immunoreactivity.[11]

  • Radionuclide Quality: Use a high-purity, high-specific-activity radionuclide.

  • Labeling Conditions: Optimize labeling time, temperature (use mild conditions to avoid denaturation), and antibody concentration to maximize labeling efficiency.[12]

Q4: I am concerned about the in vivo stability of my radioimmunoconjugate. How is this assessed?

A4: The stability of the bond between the radionuclide and the chelator is crucial to prevent off-target radiation exposure.

  • Chelator Choice: Some chelators form more stable complexes with certain radionuclides than others. For instance, DOTA is generally preferred for Lutetium-177, while CHX-A"-DTPA is also used.[11][13] Sarcophagine-based chelators show excellent stability for Copper-64.[12]

  • Stability Assays: Assess stability by incubating the radioimmunoconjugate in human serum at 37°C for several days and analyzing for released radionuclide over time using methods like radio-TLC or radio-HPLC.[12][14]

Section 3: Quantitative Data Summaries

The following tables provide a summary of typical radiolabeling parameters and quality control specifications for FAPI tracers.

Table 1: Comparison of Radiolabeling Parameters for Selected FAPI Tracers

TracerRadionuclidePrecursor AmountTemperature (°C)Time (min)Radiochemical Yield (RCY)Radiochemical Purity (RCP)Citation(s)
[68Ga]Ga-FAPI-4668Ga~25 µg98~859.8 ± 3.7%>94%[7]
[68Ga]Ga-DOTA.SA.FAPI68Ga>16 nmol95<5>97%Not Specified[2]
[68Ga]Ga-DATA5m.SA.FAPI68Ga>15 nmolRoom Temp10QuantitativeNot Specified[2]
[18F]AlF-NOTA-FAPI-0418F0.15 mgNot Specified~2526.4 ± 1.5%>99%[1][5]
[177Lu]Lu-FAPI-46177Lu20 µg9515>95%>95%[3]
[188Re]Re-MAE3-DOTA-FAPI188ReNot SpecifiedNot SpecifiedNot Specified>80%>90% at 6h[15]

Table 2: Example Quality Control Specifications for [68Ga]Ga-FAPI-46

Quality Control TestSpecificationMethodCitation(s)
Appearance Clear, colorless solution, free of visible particlesVisual[6]
pH 4.5 - 7.5pH strips[5][6]
Radionuclidic Identity Half-life of 68Ga (67.7 min)Dose Calibrator[6]
Radionuclidic Purity >99.9% 68GaGamma Spec.[6]
Radiochemical Purity ≥95%Radio-HPLC, Radio-TLC[6][8]
Sterility SterileSterility Test[6]
Bacterial Endotoxins < 5 EU/mLLAL Test[6]
Section 4: Experimental Protocols

These protocols are generalized methodologies based on published literature and should be adapted and validated for specific laboratory conditions.

Protocol 1: Automated Radiolabeling of [68Ga]Ga-FAPI-46

This protocol describes a general automated synthesis process using a modular synthesizer.

  • System Preparation:

    • Install a new sterile, single-use cassette and reagent kit according to the manufacturer's instructions. The kit typically includes the FAPI-46 precursor, buffers, purification cartridges, and sterile collection vials.

  • 68Ga Elution and Trapping:

    • Elute the 68Ge/68Ga generator with 0.1 M HCl.

    • The synthesizer automatically passes the eluate through a cation-exchange cartridge to trap the [68Ga]Ga3+.

  • Labeling Reaction:

    • Elute the trapped [68Ga]Ga3+ from the cartridge into the reaction vessel using a small volume of a saline/HCl mixture.

    • The synthesizer adds the FAPI-46 precursor dissolved in a reaction buffer (e.g., sodium acetate).[7]

    • Heat the reaction vessel to 95-98°C for 5-8 minutes.[2][7]

  • Purification:

    • After cooling, the reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 light or CM Sep-Pak) to remove unreacted 68Ga and impurities.

    • Wash the cartridge with sterile water.

    • Elute the final [68Ga]Ga-FAPI-46 product from the cartridge with a sterile ethanol/water solution into a sterile collection vial containing a saline solution for final formulation.

  • Quality Control:

    • Perform all required quality control tests as outlined in Table 2.

Protocol 2: Quality Control of Radiolabeled FAPIs using Radio-HPLC

This is a critical step to determine the radiochemical purity of the final product.

  • System Setup:

    • HPLC system equipped with a C18 reversed-phase column.

    • A gradient solvent system is typically used. For example:

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

      • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • A typical gradient might run from 95% A to 5% A over 15-20 minutes.

    • The system must be connected to a UV detector and a radioactivity detector.

  • Sample Analysis:

    • Inject a small aliquot (~10-20 µL) of the final radiolabeled FAPI product.

    • Run the gradient program and record both the UV and radioactivity chromatograms.

  • Data Interpretation:

    • Identify the peak corresponding to the radiolabeled FAPI product (retention time should be confirmed using a non-radioactive standard).

    • Identify peaks corresponding to impurities, such as free/unbound radionuclide (which typically elutes very early).

    • Calculate the radiochemical purity by integrating the peak areas on the radioactivity chromatogram: RCP (%) = (Area of Product Peak / Total Area of All Peaks) * 100.[6]

Protocol 3: General Protocol for Conjugation of a Chelator to a FAP-targeting mAb

This protocol outlines the steps for attaching a bifunctional chelator (e.g., DOTA-NHS-ester) to an antibody.

  • Antibody Preparation:

    • Prepare the FAP-mAb in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.5-8.5). The buffer must be free of primary amines (like Tris) which would compete with the reaction.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Dissolve the bifunctional chelator (e.g., DOTA-NHS-ester) in an anhydrous organic solvent like DMSO.

    • Add the chelator solution to the antibody solution at a predetermined molar ratio (e.g., 10:1 or 20:1 chelator:mAb).

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Purification:

    • Remove the unreacted chelator and by-products from the antibody conjugate. This is typically done using size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., 0.25 M ammonium (B1175870) acetate, pH 5.5).

  • Characterization:

    • Determine the protein concentration of the final conjugate (e.g., by UV-Vis spectroscopy).

    • Determine the average number of chelators per antibody molecule, for example, by using MALDI-TOF mass spectrometry.[11]

    • Assess the immunoreactivity of the conjugate using an ELISA or cell-binding assay to ensure it still binds to FAP.

Section 5: Visual Guides (Diagrams)

The following diagrams illustrate key workflows and decision-making processes in FAPI radiolabeling.

FAPI_Radiolabeling_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_qc Quality Control prep_reagents Prepare Reagents (Precursor, Buffers) labeling Radiolabeling Reaction (Heat, Mix) prep_reagents->labeling prep_qc Prepare QC Systems (HPLC, TLC) prep_rad Obtain Radionuclide (e.g., 68Ga Elution) prep_rad->labeling purification Purification (SPE Cartridge) labeling->purification formulation Final Formulation (Sterile Saline) purification->formulation qc_rcp RCP Test (Radio-HPLC/TLC) formulation->qc_rcp qc_ph pH Measurement formulation->qc_ph qc_sterility Sterility & Endotoxin Tests formulation->qc_sterility release Product Release for Preclinical/Clinical Use qc_rcp->release qc_ph->release qc_sterility->release

Caption: General workflow for FAPI radiolabeling and quality control.

Low_RCY_Troubleshooting cluster_params Reaction Parameters cluster_reagents Reagents & Hardware start Low Radiochemical Yield (RCY) check_ph Is pH optimal? (e.g., 3.5-5.5 for 68Ga) start->check_ph check_temp Is temperature/time correct for chelator? start->check_temp check_precursor Is precursor amount sufficient? start->check_precursor check_rad Check radionuclide quality/activity start->check_rad check_metal Suspect metal contamination? start->check_metal check_module Using automated module? Check tubing/reagents. start->check_module solution_ph Adjust buffer pH check_ph->solution_ph No solution_temp Increase temp/time check_temp->solution_temp No solution_precursor Increase precursor amount check_precursor->solution_precursor No solution_rad Use fresh eluate/ new generator check_rad->solution_rad Poor solution_metal Use metal-free reagents/hardware check_metal->solution_metal Yes solution_module Perform system checks/ maintenance check_module->solution_module Yes

Caption: Troubleshooting decision tree for low radiochemical yield (RCY).

mAb_Conjugation_Workflow cluster_char Characterization prep_mab Prepare FAP-mAb in amine-free buffer conjugation Conjugation Reaction (mAb + BFC) prep_mab->conjugation prep_chelator Prepare Bifunctional Chelator (BFC) prep_chelator->conjugation purify_conj Purify Conjugate (SEC or Dialysis) conjugation->purify_conj char_ratio Determine BFC:mAb Ratio (e.g., Mass Spec) purify_conj->char_ratio char_immuno Assess Immunoreactivity (e.g., ELISA) purify_conj->char_immuno radiolabeling Radiolabeling (Conjugate + Radionuclide) char_immuno->radiolabeling If OK final_qc Final Product QC (RCP, Stability, etc.) radiolabeling->final_qc

Caption: Workflow for FAP-mAb conjugation, characterization, and radiolabeling.

References

Technical Support Center: Optimizing Fapi-mfs Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fapi-mfs in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an irreversible inhibitor of Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many tumors.[1][2][3] Its mechanism involves covalent binding to FAP, which leads to enhanced uptake and prolonged retention within the tumor microenvironment.[1][4][5] When labeled with a radionuclide such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy, this compound allows for visualization and treatment of FAP-expressing tumors.[1][6]

Q2: How does the molar dose of this compound affect in vivo results?

A2: The molar dose of this compound, and FAP inhibitors in general, is a critical parameter that significantly impacts imaging and therapeutic outcomes.[7][8] An optimal molar dose enhances the tumor-to-background ratio.[9][10][11] Studies have shown that increasing the administered dose from low levels can reduce blood uptake and enhance tumor uptake.[9][10][11] However, at higher doses, a saturation effect can occur, leading to decreased tumor uptake and altered pharmacokinetics.[7][10]

Q3: What are the typical starting doses for this compound in preclinical in vivo studies?

A3: The optimal dose can vary depending on the specific this compound conjugate, the radionuclide, and the tumor model.[7] Preclinical studies have explored a range of doses. For instance, in a dose-escalation study with ⁶⁸Ga-labeled FAPI radiotracers, peak efficacy was observed between 350–600 pmol.[9][10] For therapeutic applications with a ¹⁷⁷Lu-labeled FAP ligand, an optimal range of 90–250 nmol/kg was recommended in one study.[7] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific experimental setup.

Q4: What are some common off-target sites of this compound accumulation?

A4: While FAP inhibitors show high tumor-to-background ratios, some physiological uptake in normal organs can occur.[3] Biodistribution studies have shown potential accumulation in the kidneys, colon, pancreas, salivary glands, and oral mucosa.[12] Higher doses of FAPI radiotracers have been shown in human studies to reduce off-target uptake in organs like the pancreas and salivary glands.[9][10]

Troubleshooting Guide

Issue 1: Low Tumor Uptake or Poor Image Contrast

Potential Cause Troubleshooting Step
Suboptimal Molar Dose The administered molar dose of this compound may be too low or too high, falling outside the optimal window for tumor targeting. Perform a dose-escalation study to identify the optimal dose that maximizes tumor uptake and minimizes background signal.[9][10]
Low FAP Expression in Tumor Model The selected tumor model may have low expression of FAP in its stroma.[7] Confirm FAP expression in your tumor model using techniques like immunohistochemistry (IHC) or qPCR.[9][11] Consider using a tumor model known to have high FAP expression, such as U87MG or FAP-transfected cell lines.[13]
Rapid In Vivo Clearance Some FAP inhibitors have rapid clearance kinetics, which can lead to insufficient tumor accumulation.[6] While this compound is designed for longer retention, if using other FAPIs, consider derivatives with modified linkers or albumin binders to extend circulation time.

Issue 2: High Background Signal or Off-Target Accumulation

Potential Cause Troubleshooting Step
Molar Dose Too Low Paradoxically, a very low molar dose can sometimes lead to higher uptake in certain normal tissues.[7] Carefully evaluate the biodistribution across a range of doses in your dose-escalation study.
Physiological FAP Expression FAP is expressed at low levels in some normal tissues, which can lead to background signal.[3][14] Increasing the molar dose may help to saturate these sites and improve the tumor-to-background ratio.[9][10]
Radiochemical Impurity The presence of unbound radionuclide can lead to altered biodistribution and high background. Ensure high radiochemical purity of your this compound conjugate through appropriate quality control measures before injection.

Issue 3: Inconsistent Therapeutic Efficacy

Potential Cause Troubleshooting Step
Incorrect Molar Dose for Therapy The optimal molar dose for therapy may differ from that for imaging. A lower molar dose of a therapeutic FAPI conjugate was shown to have a more significant tumor inhibition rate in one study.[7] Conduct therapeutic efficacy studies at different molar doses with the same radioactivity level to determine the optimal therapeutic window.
Tumor Heterogeneity FAP expression can be heterogeneous within a tumor. Evaluate FAP expression distribution in your tumor model to ensure it is a suitable target for FAP-directed therapy.
Radiation Dosimetry The absorbed radiation dose to the tumor may be insufficient for a therapeutic effect. Perform dosimetry calculations based on biodistribution data to estimate the dose delivered to the tumor and normal organs.[12]

Quantitative Data Summary

Table 1: Preclinical Dose Escalation and Tumor Uptake of ⁶⁸Ga-labeled FAPI Radiotracers

Administered Dose (pmol)Tumor Uptake (%IA/g)Key ObservationReference
10LowerIncreasing the dose from 10 to 600 pmol enhanced tumor uptake.[9][10][11]
350 - 60012 - 19Peak tumor uptake was observed in this dose range.[10]
1000ReducedA marked reduction in tumor uptake was observed.[10]
1500Further ReducedFurther decrease in tumor accumulation.[10]

Table 2: Biodistribution of ¹⁷⁷Lu-labeled FAPI Conjugates in Mice

Organ[¹⁷⁷Lu]Lu-DOTA.SA.FAPi (Gy/GBq)[¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂ (Gy/GBq)Reference
Kidneys0.618 ± 0.015Not specified as highest[12]
Right Colon0.4721.160[12]
Left Colon0.4302.870[12]

Experimental Protocols

Protocol 1: In Vivo Dose-Escalation and Biodistribution Study

  • Animal Model: Utilize an appropriate tumor-bearing mouse model (e.g., subcutaneous xenografts of PC3 or 4T1 cells).[10][11]

  • Group Allocation: Randomize mice into different dosage cohorts (e.g., 10, 100, 350, 600, 1000, 1500 pmol of this compound).[10][11]

  • Radiotracer Administration: Administer the radiolabeled this compound intravenously via the tail vein.[7]

  • Tissue Collection: At a predetermined time point post-injection (e.g., 1 hour for ⁶⁸Ga-labeled tracers), euthanize the mice.[7]

  • Organ Harvesting and Weighing: Collect blood and dissect key organs (tumor, blood, muscle, bone, kidney, liver, spleen, pancreas, etc.).

  • Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ.

Protocol 2: PET/CT Imaging Protocol

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Radiotracer Injection: Administer the ⁶⁸Ga-labeled this compound intravenously.

  • Uptake Time: Allow for an appropriate uptake period (e.g., 60 minutes).

  • Imaging: Perform a whole-body PET/CT scan.

  • Image Analysis: Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the Standardized Uptake Value (SUV).

Visualizations

G cluster_workflow Experimental Workflow: Dose Escalation Study start Start: Tumor-bearing mouse model randomize Randomize into dose cohorts (e.g., 10-1500 pmol) start->randomize inject Administer radiolabeled This compound (IV) randomize->inject wait Uptake period (e.g., 1 hour) inject->wait euthanize Euthanize and collect tissues wait->euthanize measure Measure radioactivity (Gamma Counter) euthanize->measure analyze Calculate %IA/g measure->analyze end End: Optimal dose identified analyze->end

Caption: Workflow for a dose-escalation and biodistribution study.

G cluster_logic Logical Relationship: this compound Dosage and In Vivo Outcome dose Administered Molar Dose of this compound low_dose Too Low dose->low_dose optimal_dose Optimal dose->optimal_dose high_dose Too High (Saturation) dose->high_dose low_uptake Low Tumor Uptake low_dose->low_uptake high_tbr High Tumor-to-Background Ratio optimal_dose->high_tbr low_tbr Decreased Tumor Uptake Altered Pharmacokinetics high_dose->low_tbr

References

Fapi-mfs stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of FAPI-MFS. It includes troubleshooting guides and frequently asked questions to ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary application?

This compound is an irreversible inhibitor of Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs). Its primary application is in the field of oncology for both diagnostic imaging and targeted radionuclide therapy. When labeled with a radionuclide such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for therapy, this compound can specifically target tumors with a high stromal content.[1][2][3]

2. What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial to maintain its integrity and performance. The recommended storage conditions vary depending on whether it is in powder form or dissolved in a solvent.

FormStorage TemperatureDurationSpecial Conditions
Powder-20°C1 yearSealed, away from moisture
Powder-80°C2 yearsSealed, away from moisture
In Solvent-20°C1 monthSealed, away from moisture
In Solvent-80°C6 monthsSealed, away from moisture

Data compiled from multiple sources.[1]

It is highly recommended to aliquot the this compound solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product degradation. [1]

3. What solvents are recommended for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] When preparing a stock solution, ensure the use of high-quality, anhydrous DMSO to prevent hydrolysis of the compound.

Troubleshooting Guides

Radiolabeling Issues

Q1: My radiolabeling efficiency with ⁶⁸Ga is consistently low. What are the possible causes and solutions?

Low radiolabeling efficiency can be attributed to several factors. Here's a systematic approach to troubleshoot the issue:

  • pH of the reaction mixture: The optimal pH for ⁶⁸Ga labeling is crucial. Ensure the pH of your reaction buffer is within the recommended range for the specific chelator used in your this compound construct.

  • Quality of ⁶⁸Ga eluate: The presence of metallic impurities in the ⁶⁸Ga eluate from the generator can compete with ⁶⁸Ga for the chelator. Use a cation-exchange cartridge to purify the eluate before labeling.

  • Precursor quality: Ensure that the this compound precursor has been stored correctly and has not degraded. If in doubt, use a fresh vial.

  • Reaction conditions: Optimize the reaction temperature and incubation time as per the established protocol. Insufficient heating or time can lead to incomplete labeling.

  • Molar ratio of precursor to radionuclide: An inappropriate molar ratio can affect labeling efficiency. Titrate the amount of this compound precursor to find the optimal ratio for your specific setup.

Logical Troubleshooting Flow for Low Radiolabeling Yield:

troubleshooting_radiolabeling start Low Radiolabeling Yield check_ph Verify pH of Reaction Buffer start->check_ph check_ga_quality Assess Quality of ⁶⁸Ga Eluate check_ph->check_ga_quality Correct solution_ph Adjust pH to Optimal Range check_ph->solution_ph Incorrect check_precursor Check this compound Precursor Integrity check_ga_quality->check_precursor Pure solution_ga Purify ⁶⁸Ga Eluate (e.g., using a cation-exchange cartridge) check_ga_quality->solution_ga Impurities Detected check_conditions Review Reaction Conditions (Temp & Time) check_precursor->check_conditions Good Quality solution_precursor Use a Fresh Aliquot of this compound check_precursor->solution_precursor Degraded/Old optimize_ratio Optimize Precursor:⁶⁸Ga Molar Ratio check_conditions->optimize_ratio Optimal solution_conditions Adjust Temperature and/or Incubation Time check_conditions->solution_conditions Suboptimal solution_ratio Perform Titration to Find Optimal Ratio optimize_ratio->solution_ratio end_node Improved Radiolabeling Yield solution_ph->end_node solution_ga->end_node solution_precursor->end_node solution_conditions->end_node solution_ratio->end_node

Caption: Troubleshooting workflow for low radiolabeling yield.

In Vitro Binding Assay Issues

Q2: I am observing high non-specific binding in my in vitro cell binding assays. How can I reduce it?

High non-specific binding can obscure the true specific binding of this compound to FAP-expressing cells. Consider the following strategies:

  • Blocking agents: Include a blocking agent, such as a non-radiolabeled FAPI compound in excess, to saturate the specific binding sites and determine the level of non-specific binding.

  • Washing steps: Increase the number and duration of washing steps after incubation to more effectively remove unbound radioligand.

  • Cell density: Optimize the cell density in your assay. Too many cells can lead to increased non-specific binding.

  • Assay buffer: Ensure your assay buffer contains a small amount of a non-ionic detergent (e.g., Tween-20) to reduce non-specific interactions.

  • Radioligand concentration: Use a concentration of the radiolabeled this compound that is appropriate for the expected receptor density on your cells. Very high concentrations can lead to increased non-specific binding.

In Vivo Imaging Issues

Q3: The tumor-to-background ratio in my in vivo PET images is poor. What could be the reasons?

A low tumor-to-background ratio can be caused by several factors related to the radiotracer and the animal model:

  • Suboptimal imaging time point: The optimal time for imaging after injection can vary. Perform a time-course study to determine the point of maximum tumor uptake and clearance from background tissues. For ⁶⁸Ga-labeled FAPIs, imaging is often performed 30-60 minutes post-injection.[4]

  • Radiochemical purity: Impurities in the radiolabeled this compound can lead to altered biodistribution and high background signal. Always perform quality control to ensure high radiochemical purity before injection.

  • Physiological uptake: Be aware of physiological uptake of FAPI tracers in non-target tissues, which can be a source of background signal. For example, uptake can be seen in degenerative lesions, muscle, and scar tissue.[5]

  • Tumor model: Ensure that your tumor model has sufficient FAP expression. This can be verified by immunohistochemistry or other methods.

  • Animal handling: Proper tail vein injection is critical. Infiltration of the dose can lead to high localized background signal.

Experimental Protocols

General Workflow for this compound Radiopharmaceutical Preparation

This workflow outlines the key steps from receiving the this compound compound to having a quality-controlled radiopharmaceutical ready for injection.

experimental_workflow start Receive this compound storage Store at Recommended Conditions (-20°C or -80°C, Sealed) start->storage prep_solution Prepare Stock Solution in Anhydrous DMSO storage->prep_solution aliquot Aliquot Stock Solution to Avoid Freeze-Thaw Cycles prep_solution->aliquot radiolabeling Radiolabeling with Radionuclide (e.g., ⁶⁸Ga) aliquot->radiolabeling purification Purification of Radiolabeled Compound (e.g., SPE) radiolabeling->purification qc Quality Control (Radiochemical Purity, etc.) purification->qc formulation Formulation in a Biocompatible Buffer qc->formulation injection Ready for In Vitro/In Vivo Experiment formulation->injection

Caption: General experimental workflow for this compound.

FAP Signaling in Cancer-Associated Fibroblasts

This compound targets FAP on the surface of CAFs, which play a crucial role in the tumor microenvironment by promoting tumor growth, invasion, and immunosuppression.

fap_signaling cluster_TME Tumor Microenvironment cluster_effects Downstream Effects CAF Cancer-Associated Fibroblast (CAF) FAP Fibroblast Activation Protein (FAP) CAF->FAP expresses TumorCell Tumor Cell CAF->TumorCell interacts with TumorGrowth Tumor Growth FAP->TumorGrowth promotes Invasion Invasion & Metastasis FAP->Invasion promotes Immunosuppression Immunosuppression FAP->Immunosuppression promotes TumorCell->CAF activates

Caption: FAP signaling in the tumor microenvironment.

References

FAPI-MFS Synthesis Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of FAPI-MFS and related FAPI derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical structure of most FAPI inhibitors, including this compound?

A1: The core structure of many FAPI inhibitors, such as FAPI-04 and related compounds, consists of a quinoline (B57606) amide coupled to a 2-cyanopyrrolidine moiety.[1][2][3] This scaffold has demonstrated high affinity and selectivity for Fibroblast Activation Protein (FAP).[2][4][5]

Q2: What are the key steps in the synthesis of a FAPI precursor for radiolabeling?

A2: The synthesis generally involves the formation of the quinoline-based carboxylic acid and the 2-cyanopyrrolidine amine component, followed by an amide coupling reaction. Subsequently, a chelator, such as DOTA, is conjugated to the FAPI molecule, often via a linker, to enable radiolabeling with metals like Gallium-68.[6][7][8]

Q3: What is the role of the "MFS" group in this compound?

A3: this compound is an irreversible FAP inhibitor.[9][10] The methoxyfluorosulfate (MFS) group is a key functional group that enables covalent binding to the target protein, which can enhance uptake and retention time in cancer cells.[9]

Q4: What are common analytical techniques for quality control of FAPI derivatives?

A4: High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical and radiochemical purity of FAPI derivatives.[3] Thin-Layer Chromatography (TLC) can also be used for monitoring reaction progress and assessing purity.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling of Quinoline Carboxylic Acid and Cyanopyrrolidine Amine

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inefficient Activating Agent - Ensure the activating agent (e.g., HATU, HBTU) is fresh and stored under anhydrous conditions. - Consider screening different activating agents.
Suboptimal Reaction Conditions - Optimize the reaction temperature. While room temperature is often a starting point, gentle heating (e.g., 40-50 °C) may improve yields for sterically hindered substrates. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Base Selection - The choice of a non-nucleophilic base (e.g., DIPEA, triethylamine) is crucial. Ensure it is pure and added in the correct stoichiometric amount. Excess base can sometimes lead to side reactions.
Poor Solubility of Reactants - Select an appropriate solvent that dissolves both the quinoline acid and the cyanopyrrolidine amine. Common solvents include DMF, DMSO, or DCM. If solubility remains an issue, consider a solvent mixture.

Experimental Protocol: Amide Coupling

  • Dissolve the quinoline carboxylic acid (1 equivalent) and the 2-cyanopyrrolidine amine derivative (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

  • Add the activating agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Difficulty in the Purification of the FAPI Precursor

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Optimize the stoichiometry of the reactants in the preceding step to ensure complete conversion of the limiting reagent. - Utilize a different solvent system for column chromatography to improve separation.
Formation of Closely Eluting Impurities - Consider using a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica gel). - Preparative HPLC can be an effective method for separating challenging impurities.
Product Instability on Silica Gel - If the product is suspected to be unstable on silica gel, consider using a neutral purification method like size-exclusion chromatography or purification on a different stationary phase.

Experimental Protocol: HPLC Purification

  • System: Preparative HPLC system with a C18 column.

  • Mobile Phase: A gradient of water (containing 0.1% TFA) and acetonitrile (B52724) (containing 0.1% TFA) is commonly used. The specific gradient will need to be optimized based on the polarity of the FAPI derivative.

  • Detection: UV detection at a wavelength where the quinoline chromophore absorbs (e.g., 254 nm).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Inject the sample onto the column.

    • Collect fractions corresponding to the product peak.

    • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to obtain a fluffy solid).

Issue 3: Low Yield During Chelator Conjugation

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Steric Hindrance - The FAPI molecule and the chelator can be sterically demanding. Consider using a longer linker to reduce steric hindrance.
Inefficient Coupling Chemistry - Ensure the chosen coupling chemistry (e.g., NHS ester, isothiocyanate) is appropriate for the functional groups on both the FAPI molecule and the chelator. - Optimize the pH of the reaction buffer, as it can significantly impact the efficiency of many conjugation reactions.
Premature Hydrolysis of Activated Species - If using an activated ester (e.g., NHS ester), ensure anhydrous conditions are maintained until the amine-containing component is added.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a FAPI precursor ready for radiolabeling.

FAPI_Synthesis_Workflow cluster_synthesis Precursor Synthesis cluster_conjugation Conjugation cluster_purification Purification & QC quinoline Quinoline Carboxylic Acid amide_coupling Amide Coupling quinoline->amide_coupling cyanopyrrolidine 2-Cyanopyrrolidine Amine cyanopyrrolidine->amide_coupling fapi_core FAPI Core Structure amide_coupling->fapi_core conjugation Conjugation fapi_core->conjugation chelator Chelator (e.g., DOTA-NHS) chelator->conjugation fapi_precursor FAPI-Chelator Precursor conjugation->fapi_precursor purification Purification (HPLC) fapi_precursor->purification qc Quality Control (LC-MS, NMR) purification->qc final_product Final FAPI Precursor qc->final_product

Caption: Generalized workflow for FAPI precursor synthesis.

Signaling Pathway Context

While the synthesis itself is a chemical process, the ultimate goal of this compound is to target FAP in the tumor microenvironment. The diagram below provides a simplified overview of the role of FAP-expressing Cancer-Associated Fibroblasts (CAFs) in tumor progression.

FAP_Signaling_Context cluster_TME Tumor Microenvironment (TME) cluster_Processes Tumor Progression Pathways CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell CAF->TumorCell Growth Factors ECM Extracellular Matrix (ECM) CAF->ECM ECM Remodeling (via FAP) Proliferation Tumor Growth & Proliferation TumorCell->Proliferation Angiogenesis Angiogenesis TumorCell->Angiogenesis Invasion Invasion & Metastasis ECM->Invasion

Caption: Role of FAP-expressing CAFs in the TME.

References

Technical Support Center: Quality Control of Radiolabeled FAPI Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quality control of radiolabeled Fibroblast Activation Protein Inhibitor (FAPI) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality control tests for radiolabeled FAPI compounds?

A1: A comprehensive quality control program for radiolabeled FAPI compounds typically includes the following tests to ensure the final product is safe and effective for its intended use[1][2]:

  • Appearance: Visual inspection for clarity and absence of particulate matter.

  • pH: Measurement of the final product's pH to ensure it is within a physiologically acceptable range.

  • Radionuclidic Purity: Verification of the identity and quantity of the radionuclide.

  • Radiochemical Purity (RCP): Determination of the percentage of the radioactivity present in the desired chemical form. This is a critical parameter for product efficacy and safety.

  • Residual Solvents: Quantification of any remaining solvents from the synthesis process.

  • Sterility: Testing for the absence of viable microorganisms.

  • Bacterial Endotoxins (Pyrogens): Quantification of endotoxins to prevent febrile reactions upon injection.

  • Stability: Evaluation of the product's integrity over a defined period under specified storage conditions.

Q2: What is the acceptable radiochemical purity (RCP) for clinical use?

A2: For most clinical applications, the radiochemical purity of radiopharmaceuticals should be greater than 95%[3]. Specific acceptance criteria may vary slightly depending on the specific FAPI compound and local regulatory requirements.

Q3: How long are radiolabeled FAPI compounds typically stable?

A3: The stability of radiolabeled FAPI compounds depends on the radionuclide and the formulation. For example, [¹⁸F]AlF-NOTA-FAPI-04 has been shown to have a radiochemical purity of over 98.0% after 6 hours at room temperature[4]. [⁶⁸Ga]Ga-FAPI-46 has demonstrated stability for up to 2 hours post-synthesis[2]. Stability studies should be performed for each specific product to establish its shelf-life.

Troubleshooting Guide

Low Radiochemical Purity/Yield

Q4: My radiochemical purity (RCP) for ⁶⁸Ga-FAPI is below 95%. What are the potential causes and how can I troubleshoot this?

A4: Low radiochemical purity in ⁶⁸Ga-FAPI labeling can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Check for Metallic Impurities: Trace metal ions (e.g., Fe³⁺, Al³⁺, Zn²⁺, Ti⁴⁺) in the ⁶⁸Ga eluate can compete with ⁶⁸Ga³⁺ for the chelator on the FAPI molecule, leading to reduced labeling efficiency[5][6].

    • Solution: Use a ⁶⁸Ga generator with low specified metallic impurity levels. If the problem persists, consider pre-purification of the ⁶⁸Ga eluate using a cation-exchange cartridge to remove interfering metal ions[7].

  • Verify pH of the Reaction Mixture: The pH of the labeling reaction is critical for efficient chelation. For most ⁶⁸Ga-based radiolabeling, a slightly acidic pH is optimal.

    • Solution: Ensure the buffer used creates the optimal pH for the specific FAPI precursor. For instance, a pH of around 4.5 is often used for DOTA-containing compounds[8]. Use a calibrated pH meter to verify the pH of your reaction mixture before adding the ⁶⁸Ga.

  • Assess Precursor Quality and Quantity: The quality and amount of the FAPI precursor are crucial.

    • Solution: Ensure the precursor is stored correctly to prevent degradation. The amount of precursor should be sufficient to chelate the available ⁶⁸Ga. For [⁶⁸Ga]Ga-FAPI-46, a significant excess of the precursor (e.g., 50 µg) is often used to ensure high complexation yields[9].

  • Optimize Reaction Temperature and Time: Inadequate heating or insufficient reaction time can lead to incomplete labeling.

    • Solution: For [⁶⁸Ga]Ga-FAPI-46, a reaction temperature of about 90°C for 4 minutes has been shown to be optimal[10]. Ensure your heating block is calibrated and provides uniform heating.

  • Consider Radiolysis: High levels of radioactivity can lead to the degradation of the radiolabeled compound (radiolysis), reducing the RCP.

    • Solution: The addition of a radical scavenger, such as ascorbic acid, to the final product formulation can help prevent radiolysis and maintain high RCP[9][10].

Q5: I am seeing unexpected peaks in my radio-HPLC chromatogram. What could they be?

A5: Unexpected radioactive peaks in your HPLC chromatogram can indicate the presence of impurities. Common possibilities include:

  • Free Radionuclide: A peak corresponding to the unbound radionuclide (e.g., free ⁶⁸Ga³⁺). This typically elutes very early in a reverse-phase HPLC system.

  • Radiolytic Byproducts: Peaks corresponding to degradation products of your FAPI compound caused by radiolysis. These may have retention times close to the main product peak.

  • Other Radiolabeled Species: If there are impurities in your precursor, they may also become radiolabeled, leading to additional peaks.

Solution: Compare the chromatogram of your product with that of a reference standard and a sample of the free radionuclide to identify the peaks. If radiolysis is suspected, consider the addition of a stabilizer as mentioned in Q4. If precursor impurities are the issue, you may need to purify the precursor before radiolabeling.

Other Common Issues

Q6: The pH of my final radiolabeled FAPI product is outside the acceptable range. What should I do?

A6: The pH of the final injectable product is critical for patient safety and comfort. An out-of-specification pH can be caused by incorrect buffer preparation or issues with the purification process.

  • Solution: Carefully re-check the preparation of all buffers and solutions used in the synthesis and formulation. Ensure the purification cartridge (e.g., C18) is properly conditioned and that the elution solvent is completely removed and replaced with a buffered saline solution suitable for injection. The final product pH should typically be within the range of 4.5 to 8.5 for intravenous administration.

Q7: My final product failed the bacterial endotoxin (B1171834) test. What are the likely sources of contamination?

A7: Endotoxin contamination arises from gram-negative bacteria and can be introduced at various stages of the production process.

  • Solution: All reagents, vials, and equipment that come into contact with the product must be sterile and pyrogen-free. Use aseptic techniques throughout the entire process. Ensure that the ⁶⁸Ga generator eluate is sterile and has low endotoxin levels. A thorough investigation of the entire production process, including all materials and operator technique, is necessary to identify and eliminate the source of contamination.

Data Presentation: Quality Control Specifications

The following table summarizes the quality control acceptance criteria for some commonly used radiolabeled FAPI compounds.

Parameter[⁶⁸Ga]Ga-FAPI-46[¹⁸F]AlF-NOTA-FAPI-04General Guidance for Radiopharmaceuticals
Appearance Clear, colorless solution, free from visible particles[1]Colorless transparent solution[4]Clear, colorless, and free from particulate matter
pH 4.5 - 8.57.0 - 7.5[4]4.5 - 8.5 for intravenous injection[11]
Radiochemical Purity (RCP) ≥ 95%[12]> 99.0% (at release), > 98.0% (after 6 h)[4]Typically > 95%
Radionuclidic Purity ⁶⁸Ge breakthrough < 0.001%[12]Identity of ¹⁸F confirmed by half-lifeAs per pharmacopoeia monograph
Bacterial Endotoxins < 175 EU/V (V = max. recommended dose in mL)[12][13]As per pharmacopoeia< 175 EU/V for intravenous administration[13][14]
Sterility Sterile[1][2]SterileSterile

Experimental Protocols

Radio-HPLC for Radiochemical Purity of [⁶⁸Ga]Ga-FAPI-46

This protocol is a representative example and may need optimization for specific equipment and reagents.

Objective: To determine the radiochemical purity of [⁶⁸Ga]Ga-FAPI-46 by separating the intact radiolabeled compound from free ⁶⁸Ga and other radioactive impurities.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • [⁶⁸Ga]Ga-FAPI-46 sample.

  • Reference standard of non-radioactive ("cold") Ga-FAPI-46.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Dilute a small aliquot of the final [⁶⁸Ga]Ga-FAPI-46 product in the initial mobile phase.

  • Injection: Inject a suitable volume (e.g., 10-20 µL) of the prepared sample onto the HPLC column.

  • Chromatographic Separation: Elute the column with a gradient of Mobile Phase A and B. A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-12 min: Gradient to 5% A, 95% B

    • 12-15 min: 5% A, 95% B

    • 15-17 min: Gradient back to 95% A, 5% B

    • 17-20 min: 95% A, 5% B

  • Data Acquisition: Monitor the eluate with both a UV detector (if a cold standard is co-injected or for identification) and a radioactivity detector.

  • Data Analysis:

    • Identify the peak corresponding to [⁶⁸Ga]Ga-FAPI-46 based on its retention time, which should be confirmed with a reference standard.

    • Integrate the area of all radioactive peaks in the chromatogram.

    • Calculate the radiochemical purity as follows: RCP (%) = (Area of [⁶⁸Ga]Ga-FAPI-46 peak / Total area of all radioactive peaks) x 100

Radio-TLC for Radiochemical Purity of [⁶⁸Ga]Ga-FAPI-46

Objective: To provide a rapid determination of radiochemical purity by separating the radiolabeled FAPI from free ⁶⁸Ga.

Materials:

  • Instant Thin-Layer Chromatography (iTLC) strips (e.g., silica (B1680970) gel impregnated glass fiber).

  • Developing chamber.

  • Mobile Phase: e.g., 0.1 M citrate (B86180) buffer, pH 4.0.

  • Radio-TLC scanner or a gamma counter.

Procedure:

  • Spotting: Apply a small spot (1-2 µL) of the [⁶⁸Ga]Ga-FAPI-46 solution onto the origin of an iTLC strip.

  • Development: Place the strip in a developing chamber containing the mobile phase. Allow the solvent front to migrate up the strip.

  • Drying: Once the solvent front has reached the desired height, remove the strip from the chamber and allow it to dry completely.

  • Analysis:

    • In this system, free ⁶⁸Ga will remain at the origin (Rf = 0.0-0.1), while the [⁶⁸Ga]Ga-FAPI-46 complex will migrate with the solvent front (Rf = 0.9-1.0).

    • Scan the strip using a radio-TLC scanner to obtain a chromatogram and integrate the peaks.

    • Alternatively, cut the strip into two halves (origin and front) and measure the radioactivity of each piece in a gamma counter.

  • Calculation: RCP (%) = (Activity at the solvent front / Total activity on the strip) x 100

Visualizations

Quality_Control_Workflow cluster_synthesis Radiolabeling and Purification cluster_qc Quality Control Testing Synthesis Automated Synthesis of Radiolabeled FAPI Purification Solid Phase Extraction (e.g., C18) Synthesis->Purification Formulation Formulation in Sterile Buffer Purification->Formulation Appearance Visual Inspection (Appearance) Formulation->Appearance pH_Test pH Measurement Appearance->pH_Test RCP_Test Radiochemical Purity (Radio-HPLC/TLC) pH_Test->RCP_Test Radionuclidic_Purity Radionuclidic Purity RCP_Test->Radionuclidic_Purity Endotoxin_Test Bacterial Endotoxins Radionuclidic_Purity->Endotoxin_Test Sterility_Test Sterility Testing Endotoxin_Test->Sterility_Test Release Batch Release Sterility_Test->Release Troubleshooting_Low_RCP Start Low Radiochemical Purity (<95%) Check_Metal_Ions Metallic Impurities Suspected? Start->Check_Metal_Ions Check_pH Reaction pH Correct? Check_Metal_Ions->Check_pH No Action_Purify_Ga Pre-purify 68Ga eluate Check_Metal_Ions->Action_Purify_Ga Yes Check_Precursor Precursor Amount/Quality OK? Check_pH->Check_Precursor Yes Action_Adjust_pH Verify/Adjust Buffer pH Check_pH->Action_Adjust_pH No Check_Conditions Temp/Time Optimal? Check_Precursor->Check_Conditions Yes Action_Increase_Precursor Increase Precursor Amount / Use Fresh Stock Check_Precursor->Action_Increase_Precursor No Check_Radiolysis Radiolysis Suspected? Check_Conditions->Check_Radiolysis Yes Action_Optimize_Conditions Optimize Reaction Temperature and Time Check_Conditions->Action_Optimize_Conditions No Action_Add_Stabilizer Add Radical Scavenger (e.g., Ascorbic Acid) Check_Radiolysis->Action_Add_Stabilizer Yes Success RCP >95% Check_Radiolysis->Success No Action_Purify_Ga->Check_pH Action_Adjust_pH->Check_Precursor Action_Increase_Precursor->Check_Conditions Action_Optimize_Conditions->Check_Radiolysis Action_Add_Stabilizer->Success

References

Technical Support Center: Optimizing FAPi-mfs Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when minimizing the renal clearance of Fibroblast Activation Protein inhibitor-methane sulfonyl fluoride (B91410) (Fapi-mfs) based radiopharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: We are observing high kidney uptake and rapid renal clearance of our this compound based radiotracer in preclinical models. What are the primary strategies to mitigate this?

A1: High renal clearance is a common challenge with small-molecule radiopharmaceuticals like this compound. The primary reason is their rapid filtration through the glomerulus and subsequent reabsorption in the proximal tubules. The most effective strategies to reduce renal clearance involve increasing the hydrodynamic radius of the molecule to prevent glomerular filtration. This is typically achieved by promoting binding to serum albumin. Key strategies include:

  • Conjugation of Albumin-Binding Moieties: This is the most widely validated approach. By attaching a component that binds to albumin, the radiotracer's circulation time in the blood is prolonged, reducing the opportunity for renal filtration.[1][2][3] Commonly used albumin binders include derivatives of Evans blue and 4-(p-iodophenyl)butyric acid.[2][4][5][6][7]

  • Multimerization: Creating dimers or tetramers of the FAPi molecule can increase its size, which can also help to reduce renal clearance and potentially increase tumor uptake due to avidity effects.[8]

  • Linker Modification: The chemical properties of the linker connecting the FAPi molecule to the chelator can influence overall hydrophilicity and charge, which in turn affects renal uptake.[9][10] Experimenting with different linker compositions can optimize the pharmacokinetic profile.

Q2: What is the mechanism behind using albumin binders to reduce renal clearance?

A2: Serum albumin is a large protein (approximately 66.5 kDa) that is not readily filtered by the kidneys. When a this compound based radiotracer is conjugated with an albumin-binding moiety, it reversibly binds to circulating albumin. This complex is too large to pass through the glomerular filtration barrier in the kidneys. This extended circulation in the bloodstream allows for greater accumulation at the tumor site through the enhanced permeability and retention (EPR) effect and reduces the amount of the tracer that is cleared by the kidneys.[3]

Q3: Will modifying this compound with an albumin binder negatively impact its binding affinity to FAP?

A3: This is a critical consideration. While the goal is to improve pharmacokinetics, the modification should not significantly compromise the FAP-binding affinity. Studies have shown that with careful design, the introduction of albumin-binding moieties can have minimal effect on the FAP-binding affinity of the parent molecule.[2][4][11] For instance, the binding affinities of albumin binder-conjugated FAPI radiotracers have been shown to be comparable to the original FAPI tracers.[2][4] It is essential to perform in vitro competition binding assays to confirm that high affinity is retained after modification.

Q4: We have conjugated an Evans blue derivative to our this compound, but we are now observing increased liver uptake. How can we address this?

A4: Increased lipophilicity resulting from the addition of certain albumin binders can lead to higher uptake in the liver.[12] This is a common trade-off when modifying radiotracers. To address this, you can consider:

  • Optimizing the Linker: Introducing a more hydrophilic linker, such as one containing polyethylene (B3416737) glycol (PEG) chains of varying lengths, between the this compound and the albumin binder can help to balance the overall lipophilicity of the conjugate.[3]

  • Trying Different Albumin Binders: Not all albumin binders have the same lipophilicity. Experimenting with different albumin-binding moieties, such as 4-(p-iodophenyl)butyric acid, may result in a different biodistribution profile with lower liver uptake compared to Evans blue derivatives.[2][4]

Troubleshooting Guides

Problem 1: High Variability in Kidney Uptake Between Batches of Albumin-Binder Conjugated this compound
  • Possible Cause 1: Inconsistent Synthesis and Purification. Minor variations in the conjugation chemistry or purification process can lead to differences in the final product, affecting its pharmacokinetic properties.

    • Troubleshooting Steps:

      • Standardize Protocols: Ensure that all synthesis and purification protocols are rigorously standardized and followed precisely for each batch.

      • Quality Control: Implement stringent quality control measures for each batch. This should include HPLC analysis to confirm purity and identity, as well as mass spectrometry to verify the correct molecular weight of the conjugated product.

      • In Vitro Albumin Binding Assay: Perform an in vitro albumin binding assay for each batch to ensure consistent affinity for serum albumin.

  • Possible Cause 2: Differences in Radiolabeling Efficiency. Inconsistent radiolabeling can result in varying amounts of free radionuclide, which will be rapidly cleared by the kidneys, leading to high and variable kidney uptake.

    • Troubleshooting Steps:

      • Optimize Labeling Conditions: Re-optimize radiolabeling conditions (pH, temperature, incubation time) to ensure consistent, high radiochemical purity.

      • Radiochemical Purity Testing: Use radio-TLC or radio-HPLC to determine the radiochemical purity of the final product for every experiment, ensuring it is consistently above 95%.

Problem 2: Albumin-Binder Conjugated this compound Shows Prolonged Blood Circulation but Suboptimal Tumor-to-Kidney Ratio
  • Possible Cause: The prolonged circulation is not translating to sufficiently high tumor accumulation relative to kidney background.

    • Troubleshooting Steps:

      • Evaluate Different Albumin Binders: The choice of albumin binder can influence the overall biodistribution. For example, some studies have compared 4-(p-iodophenyl) butyric acid and truncated Evans blue moieties, observing differences in tumor retention and therapeutic efficacy.[2][4]

      • Consider Multimerization: Combining the albumin-binding strategy with multimerization (e.g., creating a dimer of the this compound conjugate) could enhance tumor uptake and retention through increased avidity, potentially improving the tumor-to-kidney ratio.[8]

      • Dose Escalation Study: The injected mass of the FAPI-radiotracer can influence its pharmacokinetics. Performing a dose-escalation study may help identify an optimal dose that maximizes tumor uptake while minimizing background signals.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on modified FAPi radiotracers aimed at reducing renal clearance.

Table 1: Biodistribution of Albumin Binder-Conjugated FAPi Tracers in Tumor-Bearing Mice (% Injected Dose per Gram)

RadiotracerTime Post-InjectionTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)Reference
177Lu-FAPI-0424 hNot ReportedNot ReportedNot Reported[2][4]
177Lu-TEFAPI-06 (with 4-(p-iodophenyl) butyric acid)24 hSignificantly Higher than FAPI-04Not specifiedNot specified[2][4]
177Lu-TEFAPI-07 (with truncated Evans blue)24 hSignificantly Higher than FAPI-04Not specifiedNot specified[2][4]
177Lu-FAPI-024 hNot ReportedNot ReportedNot Reported[5]
177Lu-EB-FAPI-B1 (with Evans blue)8 hNot Reported16.38 ± 2.98Not Reported[5]
177Lu-EB-FAPI-B1 (with Evans blue)48 hNot Reported8.13 ± 1.36Not Reported[5]

Table 2: Tumor-to-Organ Ratios for Multimeric FAPi Tracers in HT-1080-FAP Tumors at 24h Post-Injection

RadiotracerTumor-to-Blood RatioTumor-to-Kidney RatioTumor-to-Liver RatioReference
177Lu-FAPI-46 (Monomer)Not ReportedNot ReportedNot Reported[8]
177Lu-DOTA-2P(FAPI)2 (Dimer)Higher than MonomerHigher than MonomerHigher than Monomer[8]
177Lu-DOTA-4P(FAPI)4 (Tetramer)Higher than Dimer & MonomerHigher than Dimer & MonomerHigher than Dimer & Monomer[8]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of an Albumin Binder (e.g., Truncated Evans Blue) to this compound

  • Activation of Albumin Binder: The carboxylic acid group on the truncated Evans blue moiety is activated to form an active ester, commonly an N-hydroxysuccinimide (NHS) ester, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., DMF).

  • Conjugation Reaction: The this compound molecule, which should have a free amine group (e.g., on a linker), is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The activated albumin binder is then added to the this compound solution, and the reaction is stirred at room temperature for several hours or overnight.

  • Purification: The resulting conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the desired product from unreacted starting materials and byproducts.

  • Characterization: The purified conjugate is characterized by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity.

Protocol 2: In Vitro Cell Binding and Competition Assay

  • Cell Culture: FAP-expressing cells (e.g., HT-1080-FAP) are cultured in appropriate media until they reach 80-90% confluency.

  • Assay Setup: Cells are seeded in 24-well plates and allowed to attach overnight.

  • Competition Assay: For competition assays, cells are incubated with a fixed concentration of the radiolabeled this compound conjugate and increasing concentrations of the corresponding non-radiolabeled ("cold") conjugate or the parent this compound for a defined period (e.g., 1 hour) at 37°C.

  • Washing: After incubation, the cells are washed with cold PBS to remove unbound radiotracer.

  • Lysis and Counting: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50), which is a measure of binding affinity.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Evaluation Fapi_mfs This compound with Linker Conjugation Conjugation Reaction Fapi_mfs->Conjugation Albumin_Binder Albumin Binder (e.g., Evans Blue) Albumin_Binder->Conjugation Purification HPLC Purification Conjugation->Purification QC Quality Control (MS, HPLC) Purification->QC Radiolabeling Radiolabeling (e.g., with 177Lu) QC->Radiolabeling In_Vitro In Vitro Assays (Binding, Stability) Radiolabeling->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Imaging) Radiolabeling->In_Vivo Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow for developing and evaluating albumin-binder conjugated this compound.

signaling_pathway cluster_blood Bloodstream cluster_kidney Kidney Fapi_mfs_conj This compound-Albumin Binder Conjugate Complex This compound-Albumin Complex (>67 kDa) Fapi_mfs_conj->Complex Binds to Glomerulus Glomerulus Fapi_mfs_conj->Glomerulus Small unbound fraction gets filtered Albumin Serum Albumin Albumin->Complex Complex->Glomerulus Too large for filtration Tubule Proximal Tubule Glomerulus->Tubule Filtrate Excretion Excretion Tubule->Excretion

Caption: Mechanism of reduced renal clearance by albumin binding.

References

Validation & Comparative

A Comparative Guide to FAP-Targeted Agents: Validating Fapi-mfs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a promising target for cancer diagnosis and therapy. This guide provides a comparative analysis of Fapi-mfs, a novel FAP-targeted agent, alongside other notable FAP inhibitors, supported by experimental data to validate its performance.

Introduction to FAP and FAP-Targeted Agents

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in the stroma of a majority of epithelial cancers.[1][2] This differential expression makes it an attractive target for delivering therapeutic and imaging agents directly to the tumor microenvironment.[1][2][3] FAP plays a crucial role in tumor progression by promoting cancer cell growth, angiogenesis, and suppressing the immune system.[1] A variety of FAP-targeted agents, including radiopharmaceuticals, chimeric antigen receptor (CAR) T-cell therapies, and antibody-drug conjugates (ADCs), are currently under investigation.[3] This guide focuses on the validation of small molecule FAP inhibitors, with a particular emphasis on this compound.

Comparative Analysis of FAP Inhibitors

Several FAP inhibitors (FAPIs) have been developed for PET imaging and targeted radionuclide therapy.[4] This section compares this compound with other well-characterized FAPIs, such as FAPI-04 and FAPI-46.

Data Presentation: Quantitative Comparison of FAP Inhibitors

CompoundTarget Affinity (IC50, nM)Tumor Uptake (%ID/g)Reference
This compound Data not explicitly available in the provided search results, but noted for high tumor uptake.Higher than 68Ga-FAPI-04 in patient imaging.[5]
[18F]AlF-P-FAPI Not specified7.0 ± 1.0[6]
[18F]FAPI-42 Not specified3.2 ± 0.6[6]
[68Ga]Ga-FAPI-04 Not specified2.7 ± 0.5[6]
FAPI-04 Higher affinity than FAPI-02.Optimal tumor and non-target tissue distribution in preclinical imaging.[5]
FAPI-46 Slightly lower affinity than FAPI-04.Increased tumor uptake and lower uptake in all organs compared to 68Ga-FAPI-04.[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of FAP-targeted agents. Below are summaries of key experimental protocols cited in the literature.

In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a novel FAP inhibitor against a known radiolabeled FAP ligand.

Methodology:

  • Cell Culture: HT-1080-FAP cells, which are engineered to express FAP, are cultured under standard conditions.

  • Competition: The cells are incubated with a constant concentration of a radiolabeled FAP inhibitor (e.g., [⁶⁸Ga]Ga-FAPI-04) and varying concentrations of the competitor FAP inhibitor (e.g., this compound).

  • Washing: After incubation, the cells are washed to remove unbound ligands.

  • Measurement: The radioactivity remaining in the cells is measured using a gamma counter.

  • Data Analysis: The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

This protocol is based on the methodology described for competitive binding assays with FAP inhibitors.[7]

In Vivo Tumor Uptake and Biodistribution Studies

Objective: To evaluate the tumor-targeting ability and biodistribution of a radiolabeled FAP inhibitor in a preclinical tumor model.

Methodology:

  • Animal Model: Tumor-bearing mice are generated by subcutaneously injecting FAP-expressing cancer cells (e.g., A549-FAP) into immunodeficient mice.[6]

  • Radiotracer Injection: The radiolabeled FAP inhibitor (e.g., [¹⁸F]AlF-P-FAPI) is injected intravenously into the tumor-bearing mice.[6]

  • PET/CT Imaging: At various time points post-injection, the mice are imaged using a micro-PET/CT scanner to visualize the distribution of the radiotracer.[6]

  • Biodistribution Analysis: After the final imaging session, the mice are euthanized, and major organs and the tumor are harvested. The radioactivity in each tissue is measured using a gamma counter, and the uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6]

Mandatory Visualizations

FAP Signaling Pathway

Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth and invasion. Overexpression of FAP can activate the PI3K/Akt and Ras-ERK signaling pathways.[8][9] FAP can also form complexes with other proteins like matrix metallopeptidases to facilitate cell signal transduction and promote tumor cell invasion.[9]

FAP_Signaling_Pathway FAP FAP PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt Ras_ERK Ras-ERK Pathway FAP->Ras_ERK MMPs Matrix Metallopeptidases FAP->MMPs Tumor_Growth Tumor Growth & Proliferation PI3K_Akt->Tumor_Growth Ras_ERK->Tumor_Growth Tumor_Invasion Tumor Invasion & Metastasis MMPs->Tumor_Invasion

Caption: FAP-mediated signaling pathways in cancer.

Experimental Workflow for FAPi Validation

The validation of a novel FAP inhibitor like this compound typically follows a structured workflow from in vitro characterization to in vivo evaluation.

FAPi_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Binding_Assay Competitive Binding Assay (IC50 Determination) Cellular_Uptake Cellular Uptake & Efflux Studies Binding_Assay->Cellular_Uptake PET_Imaging Micro-PET/CT Imaging in Tumor Models Cellular_Uptake->PET_Imaging Promising Candidate Biodistribution Biodistribution Studies (%ID/g) PET_Imaging->Biodistribution

Caption: Experimental workflow for FAPi validation.

Conclusion

The available data suggests that this compound is a promising FAP-targeted agent with high tumor uptake.[5] Further head-to-head preclinical and clinical studies with established FAP inhibitors are necessary to fully elucidate its comparative efficacy and safety profile. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued validation and development of this compound and other novel FAP-targeted agents.

References

A Head-to-Head Comparison of FAPI-PET and FDG-PET in Oncological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological imaging, Positron Emission Tomography (PET) plays a pivotal role in the diagnosis, staging, and monitoring of cancer. For decades, [18F]Fluorodeoxyglucose (FDG) has been the cornerstone radiotracer, leveraging the increased glucose metabolism of tumor cells. However, the emergence of Fibroblast Activation Protein Inhibitor (FAPI) based radiotracers presents a paradigm shift, targeting the tumor microenvironment rather than the tumor cells themselves. This guide provides an objective, data-driven comparison of FAPI-PET and FDG-PET, offering insights into their respective mechanisms, diagnostic performance, and clinical utility.

Mechanisms of Action: A Tale of Two Targets

The fundamental difference between FAPI and FDG PET lies in their biological targets. FDG, a glucose analog, is taken up by cells with high metabolic activity, a hallmark of many cancers (the "Warburg effect").[1] In contrast, FAPI tracers bind to Fibroblast Activation Protein (FAP), a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of a vast majority of epithelial cancers.[2][3][4] This distinction in targeting leads to different imaging characteristics and clinical applications.

cluster_FDG FDG-PET Signaling Pathway cluster_FAPI FAPI-PET Signaling Pathway FDG [18F]FDG GLUT GLUT Transporter FDG->GLUT Uptake Hexokinase Hexokinase FDG->Hexokinase Phosphorylation Cell Tumor Cell GLUT->Cell FDG6P [18F]FDG-6-Phosphate (Trapped) Hexokinase->FDG6P Glycolysis Further Glycolysis (Blocked) FDG6P->Glycolysis Cannot be metabolized FAPI [68Ga/18F]FAPI CAF Cancer-Associated Fibroblast (CAF) FAPI->CAF FAP Fibroblast Activation Protein (FAP) FAPI->FAP Specific Binding Binding Binding & Internalization FAP->Binding cluster_workflow Head-to-Head FAPI vs. FDG PET Experimental Workflow cluster_day1 cluster_day2 Patient Patient Recruitment (Confirmed Malignancy) Day1 Day 1: FDG-PET/CT Patient->Day1 Day2 Day 2 (within 7 days): FAPI-PET/CT Patient->Day2 Fasting Fasting (4-6h) Day1->Fasting No_Fasting No Fasting Required Day2->No_Fasting Analysis Image Analysis (Blinded Readers) Comparison Head-to-Head Comparison (Sensitivity, Specificity, TBR, etc.) Analysis->Comparison FollowUp Histopathological Confirmation / Clinical Follow-up Comparison->FollowUp BG_Check Blood Glucose Check Fasting->BG_Check FDG_Inject [18F]FDG Injection BG_Check->FDG_Inject FDG_Uptake Uptake Phase (60 min) FDG_Inject->FDG_Uptake FDG_Scan PET/CT Scan FDG_Uptake->FDG_Scan FDG_Scan->Analysis FAPI_Inject [68Ga/18F]FAPI Injection No_Fasting->FAPI_Inject FAPI_Uptake Uptake Phase (60 min) FAPI_Inject->FAPI_Uptake FAPI_Scan PET/CT Scan FAPI_Uptake->FAPI_Scan FAPI_Scan->Analysis

References

A Comparative Analysis of FAP-Targeted Theranostics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers, has emerged as a promising target for cancer diagnosis and therapy. This has led to the development of various FAP-targeting theranostic agents. This guide provides a comparative analysis of prominent FAP-targeted radiopharmaceuticals, including Fapi-MFS, FAPI-46, FAP-2286, and OncoFAP, alongside alternative FAP-targeting strategies.

FAP-Targeted Radiopharmaceuticals: A Comparative Overview

The primary strategy in FAP-targeted theranostics involves labeling a FAP inhibitor (FAPI) with a diagnostic radionuclide (e.g., Gallium-68) for PET imaging or a therapeutic radionuclide (e.g., Lutetium-177, Yttrium-90, Actinium-225) for targeted radionuclide therapy.[1][2] The choice of the FAP-binding molecule is crucial for tumor uptake, retention, and ultimately, therapeutic efficacy.

Data Presentation: Quantitative Comparison of FAPi Theranostics

The following tables summarize key preclinical and clinical data for different FAP-targeted radiopharmaceuticals.

Table 1: Preclinical Characteristics of FAP Inhibitors

CompoundTypeBinding Affinity (Kd or IC50)Key Characteristics
This compound Irreversible InhibitorData not available in searched literatureCovalent binding property enhances uptake and retention time in cancer cells.[2][3]
FAPI-46 Quinoline-based Small MoleculeIC50 (human FAP): 1.2 nMOne of the most widely used FAPIs in clinical research.[1][4][5]
FAP-2286 Peptide-basedKd (human FAP): 1.1 nM; IC50: 3.2 nMShows longer tumor retention compared to FAPI-46.[6][7]
OncoFAP Small Organic LigandKd (human FAP): 0.68 nM; IC50: 16.8 nMExhibits ultra-high affinity for FAP.[8][9]
TriOncoFAP (OncoFAP-23) Trimeric OncoFAPIC50: 13 pMMultimerization significantly enhances binding affinity.[8]

Table 2: Preclinical Tumor Uptake (% Injected Dose per Gram - %ID/g) in Mouse Models

RadiotracerTumor Model1h p.i.24h p.i.72h p.i.96h p.i.Reference
[68Ga]Ga-FAPI-46 HEK-FAP xenograft10.1%---[6]
[68Ga]Ga-FAP-2286 HEK-FAP xenograft10.6%---[6]
[177Lu]Lu-FAPI-46 HEK-FAP xenograft-3.8%1.6%-[6]
[177Lu]Lu-FAP-2286 HEK-FAP xenograft-15.8%16.4%-[6]
[177Lu]Lu-OncoFAP-23 SK-RC-52.hFAP xenograft-42%-16%[8]

Table 3: Clinical Dosimetry and Therapeutic Response of FAP-Targeted Radioligand Therapy

RadiotracerCancer TypeMean Absorbed Dose (Tumor)Objective Response Rate (ORR) / Disease Control Rate (DCR)Key FindingsReference
[90Y]Y-FAPI-46 Sarcoma, Pancreatic, otherUp to 2.28 Gy/GBqPR in 1/21 patients; SD in ~33%Safe, led to disease control in a subset of patients.[10]
[177Lu]Lu-FAP-2286 Various solid tumors3.0 ± 2.7 Gy/GBq (bone mets)Not explicitly stated in provided resultsWell-tolerated with long tumor retention.[11]
[177Lu]Lu-EB-FAPI mRAIR-TC8.50 ± 12.36 Gy/GBqORR: 25%, DCR: 83%High radiation dose to tumors with acceptable side effects.[7]
[177Lu]Lu-DOTAGA.(SA.FAPi)2 RR-DTCNot specifiedPR in 4/15 patients; SD in 3/15 patientsPromising efficacy and safety in heavily pre-treated patients.[3]

Experimental Protocols

Radiolabeling of FAP Inhibitors

General Protocol for 68Ga-Labeling of FAPI-46 (Automated Synthesis):

  • Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.[4][12]

  • Pre-purification (Optional but common): The eluate is passed through a cation-exchange cartridge (e.g., SCX) to concentrate the 68Ga.[12]

  • Labeling Reaction: The purified [68Ga]GaCl3 is added to a reaction vial containing the FAPI-46 precursor (typically 20-50 µg) dissolved in a buffer (e.g., HEPES, acetate) at a pH of approximately 4.0-4.5.[4][13] The mixture is heated at 95-125°C for 5-10 minutes.[12][13]

  • Purification: The reaction mixture is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the labeled compound. The cartridge is washed with saline to remove unreacted 68Ga and impurities.[4]

  • Elution and Formulation: The final product, [68Ga]Ga-FAPI-46, is eluted from the SPE cartridge with an ethanol/water mixture and formulated in a sterile solution for injection.[12]

Protocol for 177Lu-Labeling of FAPi in a Mouse Model Study:

  • Reaction Mixture: 20 µg (13 nmol) of the DOTAGA.(SA.FAPi)2 precursor and 0.1 mL of 5 M acetate (B1210297) buffer (pH = 5) are added to 0.5 mL of [177Lu]LuCl3 solution.[14]

  • Incubation: The reaction is incubated at a specified temperature and time to allow for chelation of the 177Lu.

  • Quality Control: The radiochemical purity of the final product is assessed using techniques like radio-HPLC or radio-TLC.

  • Administration: The purified radiopharmaceutical is diluted in a suitable buffer (e.g., PBS) for intravenous administration to mice.[14]

In Vitro FAP Binding Affinity Assay (Competitive Binding)
  • Cell Culture: Culture FAP-expressing cells (e.g., FAP-transfected cell lines or primary CAFs) to confluence in appropriate multi-well plates.

  • Competition: Incubate the cells with a constant concentration of a radiolabeled FAP ligand (e.g., [177Lu]Lu-FAPI) and increasing concentrations of the unlabeled competitor compound (the FAPi being tested).

  • Incubation: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 1 hour at 4°C).[6]

  • Washing: Wash the cells to remove unbound radioligand.

  • Measurement: Lyse the cells and measure the radioactivity in a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.[6]

In Vivo Radionuclide Therapy in a Mouse Model
  • Tumor Model: Establish tumors in immunocompromised mice by subcutaneously injecting FAP-expressing cancer cells (e.g., PANC-1, HT-1080-FAP).[7][14]

  • Therapeutic Administration: Once tumors reach a specified size, intravenously inject the therapeutic radiopharmaceutical (e.g., [177Lu]Lu-FAPI-46, [225Ac]Ac-FAPI-04) at a defined dose (e.g., 3-30 MBq for 177Lu, 3-30 kBq for 225Ac).[7]

  • Monitoring: Monitor tumor growth by caliper measurements and the body weight of the mice regularly.

  • Imaging (Optional): Perform SPECT/CT or PET/CT imaging at different time points to assess the biodistribution of the therapeutic agent.

  • Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point, after which tumors and organs can be harvested for ex vivo analysis.[7][14]

Signaling Pathways and Experimental Workflows

FAP Signaling in Cancer-Associated Fibroblasts

Fibroblast Activation Protein is not merely a passive marker on CAFs but an active participant in tumorigenesis. Its expression is regulated by factors in the tumor microenvironment, such as TGF-β. FAP, in turn, influences multiple downstream signaling pathways that promote tumor growth, invasion, and immunosuppression.[10][15]

FAP_Signaling_Pathway FAP Signaling in Cancer-Associated Fibroblasts TME Tumor Microenvironment (e.g., TGF-β) FAP FAP TME->FAP Induces Expression PI3K_Akt PI3K/Akt Pathway FAP->PI3K_Akt Invasion_Metastasis Invasion & Metastasis (ECM Remodeling) FAP->Invasion_Metastasis Enzymatic Activity uPAR uPAR FAP->uPAR interacts with Tumor_Growth Tumor Growth & Proliferation PI3K_Akt->Tumor_Growth PI3K_Akt->Invasion_Metastasis STAT3 STAT3 CCL2 CCL2 STAT3->CCL2 Induces Expression Immunosuppression Immunosuppression (MDSC Recruitment) CCL2->Immunosuppression FAK_Src_JAK2 FAK-Src-JAK2 uPAR->FAK_Src_JAK2 FAK_Src_JAK2->STAT3 activates FAP_Theranostic_Workflow FAP-Targeted Theranostic Workflow Patient Patient with FAP-Positive Tumor Diagnostic Diagnostic Imaging ([68Ga]Ga-FAPI PET/CT) Patient->Diagnostic Therapy_Decision Therapy Decision Diagnostic->Therapy_Decision Assess FAP Expression & Tumor Burden Therapy Radionuclide Therapy ([177Lu]Lu-FAPI, [90Y]Y-FAPI, etc.) Therapy_Decision->Therapy High FAP Uptake No_Therapy No FAP-Targeted Therapy Therapy_Decision->No_Therapy Low/No FAP Uptake Monitoring Treatment Monitoring (Follow-up Imaging) Therapy->Monitoring Monitoring->Therapy Re-treatment if needed OMTX705_Mechanism Mechanism of Action of OMTX705 OMTX705 OMTX705 (ADC) FAP FAP OMTX705->FAP Binds to CAF Cancer-Associated Fibroblast (CAF) CAF->FAP Internalization Internalization FAP->Internalization Mediates Payload_Release Payload Release (TAM470) Internalization->Payload_Release Apoptosis CAF Apoptosis Payload_Release->Apoptosis Induces

References

Safety Operating Guide

Navigating the Disposal of Fapi-mfs: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Fapi-mfs, a fibroblast activation protein (FAP) inhibitor used in research, considering both its non-radiolabeled and radiolabeled forms.

This compound is classified as a peptide or peptide derivative and is noted for its role as an irreversible FAP inhibitor.[1][2] A crucial aspect of its use is the potential for radiolabeling with isotopes such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu) for cancer imaging and therapeutic applications.[1][2][3][4] The disposal protocol for this compound is therefore dictated by whether it is in its radioactive or non-radioactive state.

Disposal of Non-Radiolabeled this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, which would provide detailed disposal instructions, general principles of chemical waste management for research compounds must be strictly followed.

Key Principles for Disposal:

  • Do Not Dispose Down the Drain: As a peptide-based compound, this compound should not be disposed of in the sanitary sewer system.

  • Waste Segregation: Collect all this compound waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.

  • Consult Safety Professionals: Always consult with your institution's Environmental Health and Safety (EHS) department or a qualified safety professional to determine the appropriate waste stream and disposal procedures based on local, state, and federal regulations.

  • Chemical Inactivation: If a validated chemical inactivation protocol is available and approved by your EHS department, it may be employed before disposal. However, without specific manufacturer guidance, this should be approached with caution.

Recommended Disposal Workflow for Non-Radiolabeled this compound:

A Identify this compound Waste (Unused product, solutions, contaminated labware) B Segregate into a Designated Hazardous Waste Container A->B C Clearly Label Container 'Hazardous Waste: this compound' B->C D Store in a Secure, Designated Area C->D E Consult Institutional EHS for Pickup and Disposal D->E F Maintain Disposal Records E->F

Caption: Workflow for the disposal of non-radiolabeled this compound waste.

Disposal of Radiolabeled this compound

The disposal of radiolabeled this compound is a more complex process governed by strict regulations for radioactive waste. The primary goal is to protect personnel from radiation exposure and prevent environmental contamination.[5]

Fundamental Safety and Handling Precautions:

  • Trained Personnel Only: Only individuals who have received appropriate radiation safety training should handle and dispose of radiolabeled materials.[5]

  • Designated Work Area: All work with radiolabeled this compound should be conducted in a designated and properly shielded area to minimize radiation exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and disposable gloves. Dosimetry badges may be required depending on the isotope and activity level.

  • ALARA Principle: Adhere to the As Low As Reasonably Achievable (ALARA) principle to minimize radiation doses to all personnel.

Step-by-Step Disposal Procedure for Radiolabeled this compound:

  • Waste Segregation at the Source:

    • Immediately segregate all radioactive waste generated during experiments. This includes unused radiolabeled this compound, contaminated consumables (e.g., vials, pipette tips, absorbent paper), and any contaminated solutions.

    • Use separate, clearly labeled containers for different types of radioactive waste (e.g., solid vs. liquid, short-lived vs. long-lived isotopes).

  • Radioactive Waste Containers:

    • Use appropriate, shielded containers for storing radioactive waste. The level of shielding will depend on the isotope and the amount of radioactivity.

    • Containers must be labeled with the universal radiation symbol, the isotope (e.g., ⁶⁸Ga, ¹⁷⁷Lu), the date, the activity level, and the chemical contents (this compound).

  • Decay-in-Storage (for short-lived isotopes):

    • For isotopes with short half-lives, such as Gallium-68 (half-life of approximately 68 minutes), waste may be stored in a secure, shielded location for decay.

    • The waste must be held for at least 10 half-lives before being surveyed with a radiation detection meter to ensure it has decayed to background levels.

    • Once at background, the waste can be disposed of as non-radioactive chemical waste, following the procedures outlined in the previous section. The radioactive labels must be defaced or removed.

  • Disposal of Long-Lived Isotopes:

    • For isotopes with longer half-lives, such as Lutetium-177 (half-life of approximately 6.7 days), decay-in-storage may not be practical.

    • This waste must be collected by your institution's licensed radioactive waste disposal service.

  • Documentation and Record-Keeping:

    • Maintain meticulous records of all radioactive waste generated and disposed of. This includes the isotope, activity, date, and method of disposal.

Disposal Decision Tree for this compound:

Start This compound for Disposal Is_Radiolabeled Is the this compound Radiolabeled? Start->Is_Radiolabeled Non_Radioactive_Path Follow Non-Radioactive Chemical Waste Procedures Is_Radiolabeled->Non_Radioactive_Path No Radioactive_Path Follow Radioactive Waste Procedures Is_Radiolabeled->Radioactive_Path Yes Short_Half_Life Short Half-Life? (e.g., 68Ga) Radioactive_Path->Short_Half_Life Decay_in_Storage Decay-in-Storage Short_Half_Life->Decay_in_Storage Yes Long_Half_Life Long Half-Life? (e.g., 177Lu) Short_Half_Life->Long_Half_Life No Licensed_Disposal Licensed Radioactive Waste Disposal Long_Half_Life->Licensed_Disposal

Caption: Decision-making process for the proper disposal of this compound.

Quantitative Data Summary:

At present, there is no publicly available quantitative data specifically for the disposal of this compound (e.g., concentration limits for drain disposal, specific pH neutralization ranges). The disposal procedures are primarily dictated by its classification as a research chemical and its potential radioactive nature. The key quantitative data for radiolabeled this compound disposal relates to the half-lives of the isotopes used.

IsotopeHalf-LifeDisposal Method
Gallium-68 (⁶⁸Ga)~68 minutesDecay-in-Storage
Lutetium-177 (¹⁷⁷Lu)~6.7 daysLicensed Radioactive Waste Disposal

Experimental Protocols:

Currently, there are no standardized experimental protocols for the disposal of this compound. The procedures outlined above are based on best practices for chemical and radioactive waste management in a laboratory setting. It is imperative to develop and adhere to institution-specific protocols under the guidance of your EHS department.

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance tailored to your specific circumstances.

References

Essential Safety and Logistics for Handling Fapi-mfs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Fapi-mfs was publicly available at the time of this writing. The following guidance is based on the known properties of this compound as a potent, irreversible fibroblast activation protein (FAP) inhibitor, which is often handled as a radiolabeled compound, and general safety protocols for hazardous research chemicals. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment based on the specific form of this compound being used (e.g., solid, in solution, radiolabeled) and to consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

This compound is an irreversible inhibitor of fibroblast activation protein (FAP) and is frequently utilized in research for cancer imaging and therapy, often labeled with radionuclides such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu)[1][2]. Due to its potent biological activity and potential radiological hazards, stringent safety measures are imperative during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the nature of the work being performed.

Task Required Personal Protective Equipment
Handling Solid (Powder) this compound - Primary Gloves: Two pairs of nitrile gloves, with the outer pair having a long cuff tucked over the lab coat sleeve.- Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs.- Eye Protection: Chemical splash goggles and a face shield.- Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is recommended, especially when weighing or transferring powder.
Handling this compound in Solution (non-radiolabeled) - Primary Gloves: Two pairs of nitrile gloves.- Lab Coat: A disposable or dedicated lab coat.- Eye Protection: Safety glasses with side shields or chemical splash goggles.
Handling Radiolabeled this compound - Primary Gloves: Two pairs of nitrile gloves.- Lab Coat: A disposable, waterproof lab coat.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Dosimetry: Whole-body and ring dosimeters as required by your institution's radiation safety program.
Spill Cleanup - Primary Gloves: Two pairs of heavy-duty nitrile or butyl rubber gloves.- Lab Coat: A disposable, waterproof, and chemical-resistant gown or coveralls.- Eye Protection: Chemical splash goggles and a face shield.- Respiratory Protection: A respirator with appropriate cartridges for the solvent and any radioactive particulates.- Footwear: Disposable shoe covers.

Operational Plans: Step-by-Step Guidance

Preparation and Handling of this compound Solutions

Experimental Protocol:

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, especially when handling the powdered form or volatile solvents.

  • Pre-Experiment Checklist: Before starting, ensure all necessary PPE is available and in good condition. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing Solid this compound:

    • Perform in a chemical fume hood or a balance enclosure.

    • Use anti-static weighing paper or a tared vial.

    • Handle with care to avoid generating dust.

  • Dissolving this compound:

    • This compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO).

    • Add the solvent slowly to the vial containing the this compound powder.

    • Cap the vial securely and vortex or sonicate until fully dissolved.

  • Radiolabeling (if applicable):

    • Follow established and approved protocols for radiolabeling with isotopes like ⁶⁸Ga or ¹⁷⁷Lu.

    • All radiolabeling procedures must be performed in a designated hot lab with appropriate shielding and monitoring equipment.

Workflow for Donning and Doffing PPE

The correct sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Respirator (if needed) don1->don2 don3 Goggles/Face Shield don2->don3 don4 Gloves (Inner Pair) don3->don4 don5 Gloves (Outer Pair over cuff) don4->don5 doff1 Outer Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Inner Gloves doff3->doff4 doff5 Respirator (if used) doff4->doff5

Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.

Disposal Plans

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure to hazardous waste.

Waste Segregation and Collection
  • Non-Radiolabeled this compound Waste:

    • Solid Waste: Contaminated gloves, pipette tips, vials, and lab coats should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless approved by your EHS department.

  • Radiolabeled this compound Waste:

    • All waste generated from work with radiolabeled this compound must be disposed of as radioactive waste.

    • Segregate waste based on the isotope and its half-life, as well as the form of the waste (solid, liquid, sharps), in accordance with your institution's radiation safety guidelines.

    • Use designated radioactive waste containers with proper shielding.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

Disposal_Workflow cluster_radioactive Radioactive Waste cluster_chemical Chemical Waste start Waste Generated is_radioactive Is the waste radiolabeled? start->is_radioactive rad_solid Segregate Solid Waste (by isotope & half-life) is_radioactive->rad_solid Yes chem_solid Hazardous Solid Waste Container is_radioactive->chem_solid No rad_liquid Segregate Liquid Waste (aqueous vs. organic) rad_solid->rad_liquid rad_sharps Sharps Container rad_liquid->rad_sharps rad_disposal Dispose via Radiation Safety Program rad_sharps->rad_disposal chem_liquid Hazardous Liquid Waste Container chem_solid->chem_liquid chem_disposal Dispose via EHS chem_liquid->chem_disposal

Figure 2: Decision workflow for the proper disposal of this compound contaminated waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.